molecular formula C15H14O2 B8639201 3-Hydroxy-1,3-diphenylpropan-1-one CAS No. 42052-51-7

3-Hydroxy-1,3-diphenylpropan-1-one

Cat. No.: B8639201
CAS No.: 42052-51-7
M. Wt: 226.27 g/mol
InChI Key: ZTCFOSQTSRNLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-1,3-diphenylpropan-1-one is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

42052-51-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

3-hydroxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2

InChI Key

ZTCFOSQTSRNLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxydihydrochalcone, is a β-hydroxy ketone that serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry.[1] Its structure, featuring a three-carbon chain with phenyl groups at positions 1 and 3 and a hydroxyl group at the beta position, makes it a key precursor for the synthesis of various chiral compounds and biologically active molecules.[1] This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications in research and drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 53-54 °C.[2] The following table summarizes its key quantitative properties based on available data.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 42052-51-7[2][3]
Molecular Formula C₁₅H₁₄O₂[2][3][4]
Molecular Weight 226.27 g/mol [1][3]
Exact Mass 226.099379685 Da[2][3]
Melting Point 53-54 °C[2]
Boiling Point (Predicted) 401.7 ± 38.0 °C[2]
Density (Predicted) 1.151 ± 0.06 g/cm³[2]
XLogP3 2.4[2][3]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Complexity 237[2][3]

Experimental Protocols

The synthesis of this compound is commonly achieved through an aldol (B89426) condensation reaction. Asymmetric synthesis approaches are also employed to produce specific enantiomers, highlighting its importance in stereoselective chemistry.

Protocol 1: Synthesis via Aldol Condensation

This protocol details a standard laboratory procedure for the synthesis of this compound from benzaldehyde (B42025) and acetophenone (B1666503).

Materials:

Procedure:

  • A mixture of acetophenone (1.2 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and NaOH (0.4 g, 10 mmol) in 20 mL of ethanol is prepared.

  • The mixture is stirred at 0°C for 2 hours. Maintaining a low temperature is crucial to minimize side reactions.

  • The reaction is quenched by the addition of 10% HCl.

  • The product is extracted with ethyl acetate.

  • The extracted product is purified using silica gel chromatography with a hexane/ethyl acetate (4:1) eluent.

  • This procedure typically yields the final compound at around 80%.

Protocol 2: Catalytic Asymmetric Synthesis

This method focuses on producing chiral this compound, which is a critical step for the synthesis of optically pure downstream products.

Materials:

Procedure:

  • Benzaldehyde and acetophenone are reacted in the presence of dibenzylamine trifluoroacetate and a catalyst (L-proline or D-proline).

  • The molar ratio of benzaldehyde to acetophenone is typically maintained between 1:0.9 and 1:1.1.

  • The molar ratio of benzaldehyde to the catalyst is generally between 1:0.1 and 1:0.3.

  • The reaction is allowed to proceed for 24-48 hours.

  • This method has been reported to achieve yields of over 80% and purity exceeding 99%. The choice of L-proline or D-proline as the catalyst determines the resulting enantiomer.

Visualizations: Synthesis Workflow and Applications

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role as a key intermediate in chemical and pharmaceutical research.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Workup & Purification cluster_product Final Product acetophenone Acetophenone mix Mix Reactants in Ethanol acetophenone->mix benzaldehyde Benzaldehyde benzaldehyde->mix naoh NaOH (Base) naoh->mix ethanol Ethanol (Solvent) ethanol->mix stir Stir at 0°C for 2 hours mix->stir quench Quench with 10% HCl stir->quench extract Extract with Ethyl Acetate quench->extract chromatography Silica Gel Chromatography (Hexane:EtOAc 4:1) extract->chromatography product This compound chromatography->product

Caption: Aldol condensation workflow for the synthesis of this compound.

G cluster_synthesis Role in Synthesis cluster_pharma Pharmacological Scaffold main This compound asymmetric Intermediate in Asymmetric Synthesis main->asymmetric serves as cytotoxic Derivatives as Cytotoxic Agents (e.g., vs MCF-7) main->cytotoxic scaffold for cox Derivatives as COX-2 Inhibitors main->cox scaffold for a7pam Scaffold for α7 nAChR Allosteric Modulators main->a7pam scaffold for chiral_diols Precursor to Chiral anti-1,3-diols asymmetric->chiral_diols leads to

Caption: Logical relationships of this compound in research applications.

Biological Activity and Applications

While this compound is primarily known as a synthetic intermediate, its core structure (1,3-diphenylpropan-1-one) is found in derivatives with significant biological activities. This makes it a compound of interest for drug development professionals.

  • Anticancer Potential: Derivatives of the 1,3-diphenylpropan-1-one scaffold have demonstrated considerable cytotoxic effects.[5] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have shown high cytotoxicity against MCF-7, a human estrogen receptor-positive breast cancer cell line.[5]

  • Enzyme Inhibition: The structural motif is also a basis for developing enzyme inhibitors. Derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target in anti-inflammatory drug design.

  • Allosteric Modulation: Research has shown that 1,3-diphenylpropan-1-one derivatives can act as allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[6][7] Depending on the substituents, these compounds can act as either positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs), indicating their potential for treating neurological and inflammatory conditions.[6][7]

  • Asymmetric Synthesis: The compound is a critical intermediate for producing chiral molecules.[1] Through methods like biocatalytic reduction using yeasts such as Rhodotorula rubra, it can be converted into chiral hydroxy ketones and anti-1,3-diols with high enantiomeric excess.[1]

Conclusion

This compound is a well-characterized compound with established physical and chemical properties. Its significance extends beyond its basic characteristics, proving to be a versatile and crucial building block in both synthetic and medicinal chemistry. The straightforward synthesis protocols and the demonstrated biological potential of its derivatives underscore its importance for researchers in academia and industry. Future investigations into novel derivatives based on this scaffold hold promise for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxydihydrochalcone, is a valuable β-hydroxy ketone that serves as a key intermediate in the synthesis of various biologically active compounds and fine chemicals. Its structure, featuring both a hydroxyl group and a ketone, allows for diverse chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through the crossed aldol (B89426) reaction between benzaldehyde (B42025) and acetophenone (B1666503). This reaction can be catalyzed by either a base or, in more recent methodologies, an organocatalyst. While the base-catalyzed Claisen-Schmidt condensation typically leads to the dehydrated α,β-unsaturated ketone (chalcone), careful control of reaction conditions can favor the isolation of the desired aldol addition product.

Base-Catalyzed Aldol Addition

The traditional and widely employed method for the synthesis of this compound is the base-catalyzed aldol addition. In this reaction, a base, typically sodium hydroxide (B78521), deprotonates the α-carbon of acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the target β-hydroxy ketone. A critical aspect of this synthesis is preventing the facile dehydration of the aldol product to the more thermodynamically stable chalcone. This is often achieved by maintaining low reaction temperatures.

Organocatalytic Asymmetric Aldol Reaction

Modern synthetic approaches have explored the use of organocatalysts to achieve the asymmetric synthesis of this compound. A notable example involves the use of L-proline as a catalyst in the presence of an additive like dibenzylamine (B1670424) trifluoroacetate (B77799). This method offers high yields and enantioselectivity, providing access to chiral building blocks for drug development.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Reactant/Product Molecular Formula Molar Mass ( g/mol ) Physical State Melting Point (°C)
BenzaldehydeC₇H₆O106.12Liquid-26
AcetophenoneC₈H₈O120.15Liquid20.5
This compoundC₁₅H₁₄O₂226.27Solid53-54[1]
Spectroscopic Data for this compound Values
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H)[2]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound (Generalized Method)

This protocol is a generalized procedure adapted from standard Claisen-Schmidt condensation methods, with modifications to favor the isolation of the aldol addition product.[3][4][5] Precise optimization of temperature and reaction time may be required to maximize the yield of the desired product and minimize dehydration.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Ice

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium hydroxide (1.1 equivalents) in a minimal amount of cold water and add it to the stirred acetophenone solution, maintaining the temperature below 5 °C.

  • To this cold, stirred solution, add benzaldehyde (1.0 equivalent) dropwise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at low temperature (e.g., 0-10 °C) for a specified time (e.g., 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is deemed complete, neutralize the mixture carefully with a dilute solution of hydrochloric acid to a pH of approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Protocol 2: Organocatalytic Synthesis of this compound

This protocol is based on a patented procedure and offers high yield and purity.[6]

Materials:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Acetophenone (10 mmol, 1.2 g)

  • L-proline (2 mmol, 230 mg)

  • Dibenzylamine trifluoroacetate (2.06 mmol, 555 mg)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) (80 mL)

Procedure:

  • In a suitable reaction vessel, dissolve acetophenone and benzaldehyde in anhydrous dimethyl sulfoxide.

  • Stir the solution at room temperature (25 °C).

  • Add L-proline to the mixture in one portion.

  • Add dibenzylamine trifluoroacetate to the reaction mixture.

  • Stir the reaction mixture at room temperature (25 °C) with a stirring speed of 30 r/min for 48 hours.

  • Upon completion of the reaction, proceed with a suitable work-up and purification to isolate the product. The patent reports a yield of over 80% and a purity of over 99%.[6]

Signaling Pathways and Experimental Workflows

base_catalyzed_aldol_addition cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate Deprotonation by Base Benzaldehyde Benzaldehyde Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Base Base (e.g., NaOH) Base->Enolate Enolate->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation

Base-catalyzed aldol addition mechanism.

experimental_workflow Start Start Reaction Reaction of Benzaldehyde and Acetophenone Start->Reaction Neutralization Neutralization Reaction->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure 3-Hydroxy-1,3- diphenylpropan-1-one Purification->Product

General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed two primary methods for the synthesis of this compound: a classic base-catalyzed aldol addition and a modern organocatalytic approach. While the base-catalyzed method is cost-effective, careful control of reaction conditions is necessary to prevent dehydration. The organocatalytic method offers a more controlled reaction with high yields and purity. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient and reliable synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one (CAS: 42052-51-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring two phenyl groups and a hydroxyl group, makes it a key precursor for the synthesis of various chiral compounds and biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectral data, and potential applications in drug development, with a focus on its role within the broader class of 1,3-diphenylpropan-1-one scaffolds.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties
PropertyValueReference
CAS Number 42052-51-7[1][2][3]
Molecular Formula C₁₅H₁₄O₂[2][3]
Molecular Weight 226.27 g/mol [3]
IUPAC Name This compound[3]
Synonyms β-hydroxydihydrochalcone, beta-Hydroxy-beta-phenylpropiophenone[3][4]
Melting Point 53-54 °C[4]
Boiling Point (Predicted) 401.7 ± 38.0 °C[4]
Density (Predicted) 1.151 ± 0.06 g/cm³[4]
XLogP3 2.4[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 4[4]
Table 2: Spectral Data
Spectrum TypeKey Peaks/Shifts
¹H NMR (400 MHz, CDCl₃) δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3
Infrared (IR) Characteristic peaks expected for O-H stretching (broad, ~3400 cm⁻¹), C=O stretching (~1685 cm⁻¹), and aromatic C-H and C=C stretching. A broad hydroxyl peak is indicative of the alcohol functional group.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 226. Fragmentation patterns would likely involve cleavage adjacent to the carbonyl and hydroxyl groups, as well as loss of water.[5][6][7]

Synthesis and Experimental Protocols

The primary route to this compound is through the Aldol condensation of acetophenone (B1666503) and benzaldehyde (B42025). While this reaction can be driven to produce the dehydrated α,β-unsaturated ketone (chalcone), careful control of reaction conditions can favor the formation of the desired β-hydroxy ketone. Alternatively, the chalcone (B49325) can be synthesized and subsequently hydrated.

Synthesis via Aldol Condensation (Favoring β-Hydroxy Ketone)

This protocol is adapted from standard Aldol condensation procedures, with modifications to favor the isolation of the β-hydroxy ketone intermediate.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (B78521) (NaOH) solution (10% w/v)

  • Ethanol (B145695) (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the 10% NaOH solution dropwise to the cooled mixture, maintaining the temperature below 5°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction should be stopped before significant dehydration to the chalcone is observed.

  • Once the reaction has proceeded to a satisfactory extent, neutralize the mixture carefully with dilute HCl until it reaches a pH of approximately 7.

  • The product may precipitate out of the solution. If not, the ethanol can be removed under reduced pressure.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Synthesis via Hydration of 1,3-Diphenyl-2-propen-1-one (Chalcone)

This two-step process involves the initial synthesis of chalcone followed by its hydration.

Step 1: Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)

A common method for chalcone synthesis is the Claisen-Schmidt condensation.[8][9][10]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve sodium hydroxide in water, then add ethanol to create the catalyst solution.

  • In a separate flask, dissolve benzaldehyde and acetophenone in ethanol.

  • Slowly add the sodium hydroxide solution to the benzaldehyde-acetophenone mixture with stirring at room temperature.

  • Continue stirring for 2-3 hours. A precipitate of chalcone should form.

  • Collect the crude chalcone by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-2-propen-1-one.

Step 2: Acid-Catalyzed Hydration of Chalcone

The hydration of the α,β-unsaturated ketone follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[11][12][13]

Materials:

  • 1,3-Diphenyl-2-propen-1-one (Chalcone)

  • Sulfuric acid (H₂SO₄) or another strong acid catalyst

  • Water

  • An appropriate organic solvent (e.g., dioxane or acetone)

Procedure:

  • Dissolve the purified chalcone in a suitable organic solvent.

  • Add an aqueous solution of a strong acid catalyst (e.g., dilute sulfuric acid).

  • Heat the mixture under reflux and monitor the reaction progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow cluster_aldol Aldol Condensation cluster_hydration Hydration of Chalcone Acetophenone Acetophenone Aldol_Reaction Aldol Condensation (Base Catalyst, e.g., NaOH) Acetophenone->Aldol_Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Aldol_Reaction Target_Compound This compound Aldol_Reaction->Target_Compound Controlled Conditions Chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) Target_Compound->Chalcone Dehydration Chalcone_Hyd 1,3-Diphenyl-2-propen-1-one (Chalcone) Hydration_Reaction Hydration (Acid Catalyst, e.g., H₂SO₄) Chalcone_Hyd->Hydration_Reaction Target_Compound_Hyd This compound Hydration_Reaction->Target_Compound_Hyd

Caption: Synthetic routes to this compound.

Biological Activity and Mechanism of Action

The 1,3-diphenylpropan-1-one scaffold, to which this compound belongs, has been identified in numerous compounds with a wide range of pharmacological activities.[14] Derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.[14][15]

Anticancer Potential

Derivatives of the 1,3-diphenylpropan-1-one scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain thio-derivatives have shown high activity against MCF-7 human breast cancer cells.[14] While specific cytotoxicity data for this compound is not widely available, its structural similarity to active compounds suggests it may also possess antiproliferative properties.

Anti-inflammatory Activity and Signaling Pathways

The anti-inflammatory effects of related compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18]

  • NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][18] It is hypothesized that 1,3-diphenylpropan-1-one derivatives may inhibit this pathway by preventing IκB degradation or blocking NF-κB nuclear translocation.

NF_kB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, PAMPs) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Activates Inhibitor This compound (Hypothesized) Inhibitor->IKK Inhibits? Inhibitor->NFkB_active Inhibits Translocation?

Caption: Hypothesized modulation of the NF-κB signaling pathway.

  • MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are key transducers of extracellular signals to cellular responses, including inflammation and apoptosis.[2][17] Aberrant activation of these pathways is implicated in various diseases. It is plausible that this compound or its derivatives could exert their effects by modulating the phosphorylation state and activity of key kinases within these cascades.

MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., RAF) Extracellular_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) MAPK->Cellular_Response Regulates Inhibitor This compound (Potential Modulator) Inhibitor->MAPKKK Modulates? Inhibitor->MAPKK Modulates? Inhibitor->MAPK Modulates?

Caption: Potential modulation of the MAPK signaling cascade.

Safety and Handling

General Safety Precautions:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) from the supplier for specific handling and disposal information.

Conclusion

This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the established biological relevance of its structural scaffold make it an attractive target for further investigation. Future research should focus on elucidating the specific biological activities of this compound and its derivatives, including detailed mechanistic studies and in vivo efficacy assessments. Such studies will be crucial in unlocking its full potential in the development of novel therapeutics.

References

A Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone of significant interest in organic synthesis and medicinal chemistry. It serves as a crucial synthetic intermediate for creating complex chiral molecules and is a structural component in various biologically active compounds.

Physicochemical and Structural Data

This compound is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. This structure, also known as β-hydroxydihydrochalcone, is fundamental to its chemical reactivity and utility in synthesis.[1]

Table 1: Quantitative Data Summary

PropertyValueSource(s)
Molecular Weight 226.27 g/mol [1]
Molecular Formula C₁₅H₁₄O₂[1][2][3]
CAS Number 42052-51-7[1][2]
IUPAC Name This compound[1]
Melting Point 53-54 °C[2]
Boiling Point (Predicted) 401.7 ± 38.0 °C[2]
Density (Predicted) 1.151 ± 0.06 g/cm³[2]
Exact Mass 226.099379685 Da[1][2]
XLogP3 2.4[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]

Synthesis and Experimental Protocols

The synthesis of this compound is often achieved through an aldol (B89426) reaction. A notable method involves the asymmetric catalytic reaction between benzaldehyde (B42025) and acetophenone (B1666503). This approach is valued for its potential to produce specific stereoisomers, which is critical in drug development.

Experimental Protocol: Asymmetric Aldol Synthesis

This protocol is based on a method utilizing an organocatalyst like L-proline or D-proline to achieve high yield and purity.[4]

Materials:

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve benzaldehyde and the catalyst (e.g., L-proline, 10-30 mol% relative to benzaldehyde) in the chosen solvent.

  • Addition of Reactants: Add acetophenone to the mixture. The molar ratio of benzaldehyde to acetophenone is typically maintained at approximately 1:1.[4] The additive, dibenzylamine trifluoroacetate, can be included to improve reaction yield and purity.[4]

  • Reaction Conditions: The reaction is stirred at a controlled speed (e.g., 30-70 r/min) and temperature. The reaction time can range from 24 to 48 hours.[4]

  • Work-up and Isolation: Following the completion of the reaction (monitored by TLC or HPLC), the mixture is subjected to a standard aqueous work-up. The product is extracted using an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, this compound, is then purified using column chromatography to yield the final product with high purity (>99%).[4]

Applications in Research and Drug Development

The 1,3-diphenylpropan-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound is primarily a synthetic intermediate, its core structure is key to these pharmacological effects.

  • Anti-inflammatory Activity: Derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which is a key target for anti-inflammatory drugs.[5][6]

  • Anticancer Potential: Certain modified β-aryl-β-mercapto ketones based on this scaffold have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7), in some cases exceeding the efficacy of the reference drug Tamoxifen.[7]

  • Neurological Activity: Hydroxylated derivatives of the 1,3-diphenylpropan-1-one structure have been identified as potent and selective positive allosteric modulators (PAMs) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a target for treating cognitive deficits and inflammatory pain.[8] These compounds also displayed analgesic and antioxidant properties.[8]

  • General Biological Activity: The broader class of chalcones (1,3-diphenyl-2-propen-1-ones), from which this compound is derived, is known for a vast array of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[6][9]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the organocatalyzed synthesis of this compound.

Synthesis_Workflow Asymmetric Aldol Synthesis of this compound Reactants Reactants: Benzaldehyde Acetophenone Reaction Aldol Reaction (24-48h) Reactants->Reaction Input Catalyst Catalyst: L-Proline Catalyst->Reaction Catalysis Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Extracted Product Product Product: 3-Hydroxy-1,3- diphenylpropan-1-one Purification->Product Purified (>99%)

Caption: A workflow diagram of the organocatalytic synthesis process.

References

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its core structure, the 1,3-diphenylpropan-1-one scaffold, is found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug development.

Chemical Structure and Properties

This compound is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 42052-51-7[1][2]

  • Molecular Formula: C₁₅H₁₄O₂[1][2]

  • SMILES: O=C(C1=CC=CC=C1)CC(O)C2=CC=CC=C2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined figures.

PropertyValueSource
Molecular Weight 226.27 g/mol [1]
Melting Point 53-54 °C[2]
Boiling Point (Predicted) 401.7 ± 38.0 °C[2]
Density (Predicted) 1.151 ± 0.06 g/cm³[2]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Exact Mass 226.099379685[2]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.95d2HAromatic protons ortho to carbonyl
~7.59m1HAromatic proton para to carbonyl
~7.46m4HAromatic protons
~7.39t2HAromatic protons
~7.31m1HAromatic proton
~5.36t1HCH-OH
~3.61br1HOH
~3.37m2HCH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~199.9C=O
~143.0Aromatic C
~136.5Aromatic C
~133.4Aromatic CH
~128.5Aromatic CH
~128.4Aromatic CH
~128.0Aromatic CH
~127.5Aromatic CH
~125.6Aromatic CH
~69.9CH-OH
~47.3CH₂

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. While a specific peak list is not readily available in the literature, the expected characteristic absorptions are:

  • ~3400 cm⁻¹ (broad): O-H stretch of the hydroxyl group.

  • ~3100-3000 cm⁻¹: C-H stretch of the aromatic rings.

  • ~1685 cm⁻¹: C=O stretch of the ketone.

  • ~1600, 1450 cm⁻¹: C=C stretching within the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be expected at m/z = 226. Key fragmentation patterns for β-hydroxy ketones often involve cleavage of the C-C bond adjacent to the hydroxyl group and dehydration.

Experimental Protocols

Synthesis via Aldol (B89426) Condensation

This compound is typically synthesized via a base-catalyzed aldol condensation between benzaldehyde (B42025) and acetophenone.

Reaction: Benzaldehyde + Acetophenone → this compound

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrochloric acid (HCl) for neutralization

  • Distilled water

  • Ice

Detailed Methodology:

  • Preparation of the Reaction Mixture: A solution of sodium hydroxide in a mixture of water and ethanol is prepared in a flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reactants: Acetophenone is added to the cooled alkaline solution, followed by the slow addition of benzaldehyde while maintaining the temperature between 15-30°C.[3]

  • Reaction: The mixture is stirred vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for several hours.[3]

  • Work-up: Once the reaction is complete, the mixture is poured into cold water and neutralized with a dilute solution of hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: The crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

  • Characterization: The purified product should be characterized by determining its melting point and by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

A patent describes a variation of this synthesis using L-proline or D-proline as a catalyst and dibenzylamine (B1670424) trifluoroacetate (B77799) as an additive, with the reaction running for 24-48 hours.[4]

Biological Activity and Drug Development Potential

While specific biological activity and cytotoxicity data for this compound are not extensively reported in the public domain, the 1,3-diphenylpropan-1-one scaffold is a well-recognized pharmacophore with a broad range of biological activities.

Anticancer and Cytotoxic Potential

Derivatives of the 1,3-diphenylpropan-1-one structure have demonstrated significant cytotoxic effects against various cancer cell lines.[5] For instance, certain 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives have shown high cytotoxic activity against MCF-7 human breast cancer cells.[5] These findings suggest that the 1,3-diphenylpropan-1-one core could serve as a template for the design of novel anticancer agents.

Anti-inflammatory and Enzyme Inhibition

Other derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-ones have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[6] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a target for anti-inflammatory drug development.[6]

Allosteric Modulation

Some 1,3-diphenylpropan-1-one derivatives have been identified as allosteric modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), indicating potential applications in neurological disorders.[7]

The presence of the hydroxyl group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The exploration of its own biological activity is a promising area for future research.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Benzaldehyde + Acetophenone Base_Solvent Base (e.g., NaOH) in Solvent (e.g., Ethanol/Water) Reaction Aldol Condensation Base_Solvent->Reaction Neutralization Neutralization (HCl) Reaction->Neutralization Precipitation Precipitation Neutralization->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 3-Hydroxy-1,3- diphenylpropan-1-one Recrystallization->Product MP Melting Point NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry Product->MP Product->NMR Product->IR Product->MS

Caption: General workflow for the synthesis and characterization of this compound.

Aldol Condensation Mechanism

The following diagram outlines the fundamental steps of the base-catalyzed aldol condensation reaction for the synthesis of this compound.

Aldol_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps Acetophenone Acetophenone Enolate_Formation Enolate Formation Acetophenone->Enolate_Formation Benzaldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Benzaldehyde->Nucleophilic_Attack Base Base (OH⁻) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Enolate Ion Protonation Protonation Nucleophilic_Attack->Protonation Alkoxide Intermediate Product This compound Protonation->Product

Caption: Mechanism of the base-catalyzed aldol condensation to form this compound.

Conclusion

This compound is a readily accessible compound with a chemical scaffold that is prevalent in many biologically active molecules. This technical guide has summarized its chemical properties, provided a detailed protocol for its synthesis, and explored its potential in the field of drug discovery based on the known activities of its structural analogs. Further investigation into the specific biological activities of this compound is warranted and could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-1,3-diphenylpropan-1-one. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and detailed experimental context.

Core Physical and Chemical Properties

This compound, also known as β-hydroxy-dihydrochalcone, is a β-hydroxy ketone that serves as a key intermediate in various synthetic applications, including asymmetric synthesis.[1] Its structural and physicochemical properties are fundamental for its application in research and drug development.

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Identifiers
IUPAC NameThis compound[2]
CAS Number42052-51-7[2][3]
Molecular FormulaC₁₅H₁₄O₂[2][3]
Molecular Weight226.275 g/mol [3][4]
Canonical SMILESC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O[2][3]
InChIKeyZTCFOSQTSRNLHW-UHFFFAOYSA-N[2]
Physical Properties
Melting Point53-54 °C[3]
Boiling Point (Predicted)401.7 ± 38.0 °C[3]
Density (Predicted)1.151 ± 0.06 g/cm³[3]
AppearanceColorless oil or White solid[5]
Computed Properties
XLogP32.4[2][3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count2[3]
Rotatable Bond Count4[3]
Exact Mass226.099379685 Da[2][3]
Complexity237[3]
Polar Surface Area37.3 Ų[2]

Experimental Protocols

The determination of the physical properties of this compound relies on standard and well-established laboratory procedures. Below are detailed methodologies for its synthesis and characterization.

A common method for the synthesis of this compound is the aldol (B89426) condensation between benzaldehyde (B42025) and acetophenone (B1666503).[6]

  • Reaction Setup: Benzaldehyde and acetophenone are dissolved in a suitable solvent, such as a polar aprotic solvent.

  • Catalysis: A catalyst, for instance, L-proline or D-proline, is introduced to facilitate the reaction.[6] An additive like dibenzylamine (B1670424) trifluoroacetate (B77799) can be used to improve yield and purity.[6]

  • Reaction Conditions: The mixture is stirred at a controlled temperature for a period of 24-48 hours to allow the reaction to proceed to completion.[6]

  • Work-up and Purification: The resulting product, this compound, is then isolated and purified. This typically involves extraction, washing, and drying of the organic layer, followed by purification techniques such as column chromatography or recrystallization to obtain the pure compound.

The melting point is a crucial indicator of purity.

  • Sample Preparation: A small, dry sample of the purified solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A melting point apparatus, such as a Vernier melt station or a similar device, is used.[7]

  • Measurement: The capillary tube is placed in the apparatus, which is then heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For a pure compound, this range is typically narrow (0.5-2 °C).

While the boiling point for this compound is high and often predicted, it can be determined experimentally via distillation if the compound is in a liquid state (e.g., as a colorless oil).[5][7]

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[7]

  • Procedure: The compound is placed in the round-bottom flask. The apparatus is heated, and the vapor temperature is monitored with the thermometer.

  • Measurement: The boiling point is the stable temperature at which the liquid's vapor pressure equals the atmospheric pressure, and the vapor condenses into the collection flask.[7] It's important to note this temperature as the boiling point.

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired using an NMR spectrometer (e.g., 400 MHz).[5]

    • Analysis: The chemical shifts (δ), integration values, and coupling constants in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of all protons and carbons in their expected chemical environments. The reported spectral data includes:

      • ¹H NMR (400 MHz, Chloroform-d): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.35 – 7.26 (m, 3H), 5.38 (dd, J = 8.8, 2.9 Hz, 1H), 3.65 (d, J = 3.6 Hz, 1H), 3.33 (dd, J = 17.1, 2.9 Hz, 1H), 3.27 (dd, J = 17.1, 8.8 Hz, 1H).[5]

      • ¹³C NMR (100 MHz, Chloroform-d): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[5]

  • Mass Spectrometry (MS):

    • Method: Gas Chromatography-Mass Spectrometry (GC-MS) is often used.[2][8]

    • Analysis: The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, which helps confirm the molecular weight and aspects of the compound's structure.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_char Characterization start Start: Reagents (Benzaldehyde, Acetophenone) synthesis Aldol Condensation (Catalyst, Solvent) start->synthesis workup Reaction Work-up (Extraction, Washing, Drying) synthesis->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Pure this compound purification->product mp Melting Point Determination product->mp Verify Purity nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Confirm Structure ms Mass Spectrometry (GC-MS) product->ms Confirm MW

Synthesis and Characterization Workflow.

References

Technical Guide on the Physicochemical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physical properties, specifically the melting point, of the β-hydroxy ketone 3-Hydroxy-1,3-diphenylpropan-1-one. It includes tabulated physical data and a comprehensive, standardized protocol for experimental melting point determination, designed for a professional laboratory setting.

Compound Identification and Properties

This compound, also known as β-hydroxydihydrochalcone, is a key intermediate in various organic syntheses.[1] Its structure is characterized by a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. This compound is instrumental in asymmetric synthesis, particularly for producing chiral hydroxy ketones and anti-1,3-diols.[1]

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name This compoundPubChem[2], Benchchem[1]
CAS Number 42052-51-7LookChem[3], PubChem[2]
Molecular Formula C₁₅H₁₄O₂LookChem[3], PubChem[2]
Molecular Weight 226.27 g/mol LookChem[3], PubChem[2]
Melting Point 53-54 °CLookChem[3]
Boiling Point 401.7±38.0 °C (Predicted)LookChem[3]
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OLookChem[3], PubChem[2]
InChI Key ZTCFOSQTSRNLHW-UHFFFAOYSA-NPubChem[2], Benchchem[1]

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline organic compound.[4][5] A sharp melting range (typically ≤1°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[5][6]

Objective: To accurately determine the melting point range of a solid sample of this compound using a digital melting point apparatus.

Materials & Apparatus:

  • Sample of this compound (must be fully dry and homogeneous)[4]

  • Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)

  • Thin-walled capillary tubes (sealed at one end)[5]

  • Mortar and pestle

  • Spatula

  • Glass tube for packing (optional)

Methodology:

Step 1: Sample Preparation

  • Ensure the sample of this compound is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.[4]

  • Place a small amount of the crystalline sample on a clean, dry surface like a watch glass.

  • If the crystals are large, gently crush them into a fine, homogeneous powder using a clean mortar and pestle.[4][7] This ensures efficient and uniform heat transfer.

  • Press the open end of a capillary tube into the powder heap to collect a small amount of the sample.[5][8]

  • Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[6][7] Alternatively, drop the tube (sealed-end down) through a long glass tube onto the benchtop to compact the sample.[7]

  • The final packed sample height should be no more than 1-2 mm to ensure an accurate reading.[6]

Step 2: Instrument Setup and Preliminary Measurement (Optional but Recommended)

  • If the approximate melting point is unknown, perform a rapid preliminary measurement to estimate the range.[5][7]

  • Set the digital apparatus to a fast heating ramp rate (e.g., 10-20°C per minute).[7]

  • Insert the prepared capillary tube into the sample holder.

  • Start the heating program and observe the sample. Record the approximate temperature at which melting begins. This value will guide the precise measurement.

  • Allow the apparatus to cool sufficiently (at least 10-20°C below the expected melting point) before proceeding.[7]

Step 3: Precise Melting Point Determination

  • Prepare at least two more capillary samples as described in Step 1 for consistency.

  • Set the start temperature on the apparatus to approximately 15-20°C below the estimated melting point found in the preliminary run.

  • Set the heating ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, thermometer, and heating block.[5][6]

  • Insert a new capillary tube into the apparatus and begin the heating program.

  • Observe the sample closely through the magnifying lens.

  • Record T₁: The temperature at which the first drop of liquid becomes visible within the solid matrix.

  • Record T₂: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

  • The melting point is reported as the range from T₁ to T₂.

  • Repeat the measurement with a fresh sample to ensure the result is reproducible. The values should be consistent.[5]

Step 4: Post-Measurement

  • Turn off and allow the apparatus to cool.

  • Dispose of the used capillary tubes in the designated glass waste container.

Visualization of Experimental Workflow

The following diagram illustrates the standardized workflow for determining the melting point of a crystalline solid.

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measure Measurement Protocol cluster_data Data Recording p1 Dry Crystalline Sample p2 Grind to Fine Powder p1->p2 p3 Pack Capillary Tube (1-2mm) p2->p3 m1 Insert Sample into Apparatus p3->m1 m2 Set Slow Ramp Rate (1-2°C/min) m1->m2 m3 Heat and Observe Sample m2->m3 d1 Record T₁ First liquid drop appears m3->d1 d2 Record T₂ All solid melts d1->d2 d3 Report Melting Range (T₁ - T₂) d2->d3

References

Technical Guide: Physicochemical Properties of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxy-β-phenylpropiophenone, is a β-hydroxy ketone functionalized organic molecule.[1] Compounds of this class are notable intermediates in organic synthesis, often formed through aldol (B89426) reactions.[1][2] Their bifunctional nature, containing both a hydroxyl and a ketone group, makes them valuable precursors for a variety of more complex molecules, including the formation of α,β-unsaturated carbonyl compounds through dehydration.[3] This guide provides a summary of the available physicochemical data for this compound, with a focus on its boiling point, and includes a representative synthetic protocol.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₅H₁₄O₂PubChem
Molecular Weight 226.27 g/mol PubChem[4]
Melting Point 53-54 °CLookChem[5]
Boiling Point (Predicted) 401.7 ± 38.0 °CLookChem[5]
Density (Predicted) 1.151 ± 0.06 g/cm³LookChem[5]
IUPAC Name This compoundPubChem[4]
CAS Number 42052-51-7LookChem[5]

Experimental Protocols

Synthesis of this compound via Aldol Condensation

A common method for the synthesis of this compound is the aldol condensation of benzaldehyde (B42025) and acetophenone (B1666503). A patented method highlights a catalytic approach to achieve this transformation.[6]

Reaction: Benzaldehyde + Acetophenone → this compound

Catalysts and Reagents:

General Procedure:

  • Benzaldehyde and acetophenone are reacted in the presence of a catalyst, such as L-proline or D-proline.[6]

  • Dibenzylamine trifluoroacetate is added as a reaction additive to improve yield and purity.[6]

  • The reaction mixture is stirred for a specified period (e.g., 24-48 hours) under controlled temperature and stirring speed (e.g., 30-70 r/min).[6]

  • The product, this compound, is then isolated and purified. The patent reports yields of over 80% and purity exceeding 99% with this method.[6]

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from its primary precursors.

Synthesis_Workflow Synthesis of this compound Benzaldehyde Benzaldehyde Reaction Catalytic Reaction (Aldol Condensation) Benzaldehyde->Reaction Acetophenone Acetophenone Acetophenone->Reaction Catalyst L-proline or D-proline Catalyst->Reaction Additive Dibenzylamine trifluoroacetate Additive->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone with significant applications as a synthetic intermediate in organic chemistry and as a scaffold in medicinal chemistry. This document details its chemical and physical properties, synthesis methodologies, and known biological activities of its derivatives, presenting the information in a manner accessible to researchers, scientists, and professionals in drug development.

Core Compound Properties

This compound, also known as β-hydroxydihydrochalcone, is a white solid at room temperature. Its chemical structure features a three-carbon chain with phenyl groups at positions 1 and 3, a hydroxyl group at position 3, and a ketone at position 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 42052-51-7[1]
Molecular Formula C₁₅H₁₄O₂[1]
Molecular Weight 226.27 g/mol [1]
Melting Point 53-54 °C
Boiling Point (Predicted) 401.7 ± 38.0 °C
Density (Predicted) 1.151 ± 0.06 g/cm³
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 226.099379685

Table 2: Spectroscopic Data for this compound

TypeDataSource(s)
¹H NMR (400 MHz, CDCl₃) δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H)[2]
¹³C NMR (100 MHz, CDCl₃) δ 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503). This reaction can be catalyzed by either a base or an acid. Asymmetric synthesis can be achieved using chiral catalysts, such as L-proline or D-proline, to yield enantiomerically enriched products.

General Aldol Condensation Protocol

This protocol outlines a general procedure for the base-catalyzed synthesis of this compound.

Materials:

Procedure:

  • Dissolve acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide to the cooled solution while stirring.

  • Add benzaldehyde dropwise to the reaction mixture.

  • Continue stirring at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterize the purified product using techniques such as NMR spectroscopy and mass spectrometry.

Asymmetric Synthesis using a Proline Catalyst

A notable advancement in the synthesis of this compound is the use of L-proline or D-proline as an organocatalyst for asymmetric aldol condensation. This method can produce the target compound with high yield and enantioselectivity.[3] A patent describes a method where benzaldehyde and acetophenone are reacted in the presence of L-proline or D-proline and dibenzylamine (B1670424) trifluoroacetate, achieving a yield of over 80% and purity of over 99%.[4]

Experimental Workflow for Proline-Catalyzed Asymmetric Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis Reactants Benzaldehyde, Acetophenone Mix Mix Reactants->Mix 1:1 molar ratio Catalyst L-Proline or D-Proline Catalyst->Mix Catalytic amount Solvent Solvent (e.g., DMF, DMSO) Solvent->Mix Stir Stir at room temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with H₂O Monitor->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize NMR, MS, etc. Purify->Characterize Enantiomeric_Excess Determine ee (e.g., by chiral HPLC) Characterize->Enantiomeric_Excess

Caption: Workflow for the asymmetric synthesis of this compound.

Biological Activities of Derivatives and Therapeutic Potential

While direct biological studies on this compound are limited in publicly available literature, its core structure is a key pharmacophore in various biologically active molecules. Derivatives of this compound have demonstrated significant potential in drug discovery, particularly in the areas of oncology and neurology.

Cytotoxic Activity of Thioether and Amino Derivatives

Several studies have focused on the synthesis and biological evaluation of derivatives where the hydroxyl group is replaced by a thioether or an amino group. These modifications have led to compounds with potent cytotoxic effects against cancer cell lines.

  • 1,3-Diphenyl-3-(phenylthio)propan-1-ones: A series of these compounds, featuring piperidinylethoxy or morpholinylethoxy groups, were synthesized and evaluated for their cytotoxic effects against the MCF-7 human breast cancer cell line.[5][6] The results indicated that all synthesized compounds exhibited high cytotoxic activity, with some being more potent than the reference drug Tamoxifen.[5][6]

  • 1,3-Diphenyl-3-(phenylamino)propan-1-ones: These derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[7] Many of these compounds showed potent and selective COX-2 inhibition and also exhibited cytotoxicity against MCF-7 cells.[7]

Hypothetical Signaling Pathway for Cytotoxic Derivatives

G Drug_Derivative 1,3-Diphenylpropan-1-one Derivative Target_Protein Target Protein (e.g., COX-2, Estrogen Receptor) Drug_Derivative->Target_Protein Inhibition/Modulation Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Alters activity Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Potential mechanism of action for cytotoxic 1,3-diphenylpropan-1-one derivatives.

Neurological Activity of Derivatives

The 1,3-diphenylpropan-1-one scaffold has also been explored for its potential in treating neurological disorders. A study on derivatives of this compound revealed their activity as allosteric modulators of α7 nicotinic acetylcholine (B1216132) receptors (nAChRs).[8] Depending on the substituents, these compounds acted as either negative or positive allosteric modulators, with some showing potentiation of acetylcholine-induced currents, as well as analgesic and antioxidant properties.[8]

Conclusion

This compound is a valuable synthetic intermediate with a straightforward and adaptable synthesis. While the biological activity of the core molecule itself is not extensively documented, its derivatives have shown significant promise in the development of new therapeutic agents, particularly in the fields of oncology and neuroscience. The versatility of its structure allows for a wide range of chemical modifications, making it an attractive scaffold for further investigation in drug discovery programs. This guide provides a foundational understanding for researchers and professionals to explore the potential of this and related compounds.

References

An In-Depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-1,3-diphenylpropan-1-one, a significant β-hydroxy ketone intermediate in organic and medicinal chemistry. The document details its historical discovery within the context of the Claisen-Schmidt condensation, outlines various synthetic methodologies with detailed experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide explores the compound's relevance in drug discovery, specifically focusing on the role of its derivatives as thromboxane (B8750289) A2 receptor antagonists and illustrating the associated signaling pathway.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the development of one of the fundamental carbon-carbon bond-forming reactions in organic chemistry: the aldol (B89426) condensation. Specifically, its synthesis is a classic example of the Claisen-Schmidt condensation , a variation of the crossed aldol condensation.

This reaction was independently reported in 1880 and 1881 by two pioneering chemists, Rainer Ludwig Claisen and J. Gustav Schmidt .[1] Their work described the base-catalyzed reaction between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[1] The reaction between acetophenone (B1666503) (an enolizable ketone) and benzaldehyde (B42025) (a non-enolizable aromatic aldehyde) yields the β-hydroxy ketone, this compound.[2] Under dehydrating conditions, this intermediate readily forms chalcone (B49325) (1,3-diphenylprop-2-en-1-one).

The Claisen-Schmidt condensation proved to be a versatile and widely applicable reaction for the synthesis of α,β-unsaturated ketones and their β-hydroxy precursors, which are valuable intermediates in the synthesis of various natural products and biologically active molecules.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 42052-51-7[5]
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
Melting Point 53-54 °C[5]
Boiling Point 401.7 ± 38.0 °C (Predicted)[5]
Density 1.151 ± 0.06 g/cm³ (Predicted)[5]
Appearance White to off-white solid
Solubility Soluble in ethanol, acetone, and other organic solvents.
¹H NMR Spectra available in public databases.
¹³C NMR Spectra available in public databases.
Mass Spectrometry Spectra available in public databases.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is most commonly achieved through the Claisen-Schmidt condensation. Various protocols have been developed, ranging from the classical base-catalyzed method to more modern, environmentally friendly approaches.

Classical Base-Catalyzed Claisen-Schmidt Condensation

This is the traditional and most widely cited method for the preparation of this compound.

Reaction Scheme:

G cluster_conditions NaOH, Ethanol/Water Acetophenone Acetophenone plus1 + Acetophenone->plus1 Benzaldehyde Benzaldehyde plus1->Benzaldehyde arrow -> Benzaldehyde->arrow Product This compound arrow->Product

Classical Claisen-Schmidt Condensation

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.[3]

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide (B78521) (e.g., 20%) to the stirred mixture.[3]

  • Continue stirring in the ice bath for a specified period (e.g., 2-3 hours), during which the product may precipitate.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold water until the washings are neutral.[3]

  • If no precipitate forms, neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Quantitative Data:

Reactant Ratio (Acetophenone:Benzaldehyde:NaOH)SolventReaction TimeTemperatureYield
1:1:1Ethanol/Water2-3 hours0-5 °CTypically high
Organocatalyzed Asymmetric Synthesis

The use of small organic molecules as catalysts offers a powerful alternative for asymmetric synthesis. L-proline has been shown to be an effective catalyst for the enantioselective aldol reaction between acetophenone and benzaldehyde.

Reaction Scheme:

G cluster_conditions L-proline or D-proline, Dibenzylamine (B1670424) trifluoroacetate (B77799), DMSO Acetophenone Acetophenone plus1 + Acetophenone->plus1 Benzaldehyde Benzaldehyde plus1->Benzaldehyde arrow -> Benzaldehyde->arrow Product (R)- or (S)-3-Hydroxy-1,3-diphenylpropan-1-one arrow->Product

Organocatalyzed Asymmetric Synthesis

Experimental Protocol: [6]

  • Dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]

  • Add L-proline (e.g., 0.1-0.3 equivalents) and dibenzylamine trifluoroacetate (e.g., 0.2-0.3 equivalents) to the solution.[6]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours).[6]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography on silica (B1680970) gel.

Quantitative Data:

CatalystCo-catalystSolventReaction TimeTemperatureYieldEnantiomeric Excess (ee)
L-prolineDibenzylamine trifluoroacetateDMSO24-48 hoursRoom Temp.>80%High (for R-enantiomer)
D-prolineDibenzylamine trifluoroacetateDMSO24-48 hoursRoom Temp.>80%High (for S-enantiomer)
Solvent-Free "Green" Synthesis (Grindstone Chemistry)

This method offers an environmentally friendly alternative by eliminating the need for solvents.

Reaction Scheme:

G cluster_conditions Solid NaOH, Grinding Acetophenone Acetophenone plus1 + Acetophenone->plus1 Benzaldehyde Benzaldehyde plus1->Benzaldehyde arrow -> Benzaldehyde->arrow Product This compound arrow->Product G cluster_mechanism Reaction Mechanism A Acetophenone B Enolate Ion (Nucleophile) A->B Deprotonation by OH⁻ D Alkoxide Intermediate B->D Nucleophilic Attack C Benzaldehyde (Electrophile) C->D E This compound (Product) D->E Protonation by H₂O G cluster_workflow Experimental Workflow Start Mixing of Reactants (Acetophenone, Benzaldehyde, Catalyst) Reaction Reaction (Stirring/Grinding/Irradiation) Start->Reaction Workup Reaction Work-up (Neutralization/Extraction) Reaction->Workup Isolation Isolation of Crude Product (Filtration/Evaporation) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Characterization (NMR, IR, MP) Purification->Analysis G cluster_pathway Thromboxane A2 Signaling Pathway TXA2 Thromboxane A2 (TXA2) TP_receptor TP Receptor (GPCR) TXA2->TP_receptor Binds Antagonist This compound Derivative (Antagonist) Antagonist->TP_receptor Blocks Gq Gq Protein TP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Platelet Aggregation & Vasoconstriction Ca_release->Response PKC->Response

References

An In-Depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, is a pivotal molecule in organic synthesis and medicinal chemistry. Belonging to the broader class of 1,3-diphenylpropan-1-ones, this compound and its derivatives form the structural core of molecules with significant therapeutic potential, including anti-inflammatory and anticancer agents. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis via aldol (B89426) addition, its spectroscopic signature, and an exploration of its role in drug development, with a focus on its mechanism as a potential cyclooxygenase-2 (COX-2) inhibitor.

Chemical and Physical Properties

This compound, also known by synonyms such as β-hydroxydihydrochalcone, is a white solid at room temperature.[1] Its structure features a three-carbon chain with phenyl groups at positions 1 and 3, a ketone at position 1, and a hydroxyl group at position 3. Due to the hydrophobic nature of the two phenyl groups, it has low solubility in water but is soluble in organic solvents like ethanol (B145695) and ether.[2]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 42052-51-7[3]
Molecular Formula C₁₅H₁₄O₂[3]
Molecular Weight 226.27 g/mol [3]
Melting Point 53-54 °C[1]
Boiling Point 401.7 ± 38.0 °C (Predicted)[1]
Density 1.151 ± 0.06 g/cm³ (Predicted)[1]
Appearance White solid[1]
XLogP3 2.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthesis and Spectroscopic Analysis

The most common and direct route to this compound is the base-catalyzed aldol addition reaction between benzaldehyde (B42025) and acetophenone (B1666503).[4][5] It is critical to maintain controlled reaction conditions, particularly temperature, to favor the formation of the β-hydroxy ketone (addition product) and prevent subsequent dehydration, which would lead to the formation of benzalacetophenone (chalcone), the condensation product.

Experimental Protocol: Synthesis via Aldol Addition

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol (95%)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl), dilute (e.g., 2 N)

  • Deionized water

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve equimolar amounts of benzaldehyde and acetophenone in a minimal amount of 95% ethanol.[5] For example, use 1.0 mL of benzaldehyde and 1.0 mL of acetophenone in 5-10 mL of ethanol.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0-5 °C with gentle stirring.

  • Base Addition: While maintaining the low temperature, slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture. Continue stirring vigorously. The reaction is an equilibrium, and low temperatures favor the aldol addition product over the elimination product.

  • Reaction Monitoring: Stir the reaction mixture in the ice bath for 1-2 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC). The formation of an oil or a cloudy precipitate may be observed.

  • Neutralization: After the reaction is complete, carefully neutralize the mixture by adding dilute hydrochloric acid dropwise until the pH is approximately 7.[5] This step quenches the reaction and protonates the alkoxide intermediate.

  • Isolation: Add ice-cold water to the flask to precipitate the product fully. If an oil forms, scratch the inside of the flask with a glass rod to induce crystallization.[6] Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product on the filter with several portions of cold water to remove any inorganic salts.[5] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.[6]

Spectroscopic Characterization
  • Mass Spectrometry (MS): The GC-MS analysis of this compound shows a molecular ion peak (M⁺) at m/z = 226, corresponding to the molecular weight of the compound.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3400-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A strong, sharp peak is observed around 1685 cm⁻¹ corresponding to the C=O stretching of the ketone. Peaks for aromatic C-H stretching are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show multiplets in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the protons on the two phenyl rings. A characteristic multiplet for the proton on the hydroxyl-bearing carbon (CH-OH) would appear around 5.3 ppm. The two protons of the adjacent methylene (B1212753) group (-CH₂-) will appear as a multiplet around 3.3 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, though its position can vary.

    • ¹³C NMR: The carbonyl carbon (C=O) gives a signal in the downfield region, typically around 200 ppm. The carbons of the two phenyl rings will show signals between 125-143 ppm. The carbon bearing the hydroxyl group (CH-OH) will appear around 70 ppm, and the methylene carbon (-CH₂-) signal will be found around 47 ppm.

Applications in Drug Development

The 1,3-diphenylpropan-1-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. Derivatives have shown significant potential as anticancer, anti-inflammatory, antioxidant, and analgesic agents.[8][9][10]

Anti-Inflammatory Activity: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of this scaffold is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[8] COX-2 is a key enzyme in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[11] Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Molecular docking studies on derivatives of the 1,3-diphenylpropan-1-one scaffold have elucidated the binding mode within the COX-2 active site. These studies show that key pharmacophoric features, such as a methylsulfonyl group on one of the phenyl rings, can insert into a secondary pocket of the COX-2 enzyme, interacting with residues like Val523, Phe518, and Arg513.[8][9] The central propanone core orients the molecule within the main channel, allowing for critical interactions that block substrate access and inhibit enzyme activity.[8]

Anticancer Potential: Estrogen Receptor Modulation

Derivatives of the 1,3-diphenylpropan-1-one scaffold have also demonstrated potent cytotoxic effects against various cancer cell lines, notably the MCF-7 human breast cancer cell line. This activity suggests a potential mechanism involving the modulation of the estrogen receptor (ER).[12] Selective estrogen receptor modulators (SERMs) are a class of drugs that can act as either agonists or antagonists at the ER depending on the target tissue.[13] By binding to the ER, these compounds can disrupt the signaling pathways that promote the proliferation of hormone-dependent cancers.

Signaling Pathway Analysis

The role of this compound and its analogs as COX-2 inhibitors is a promising avenue for the development of novel anti-inflammatory drugs. The diagram below illustrates the inhibition of the prostaglandin (B15479496) biosynthesis pathway.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PGG2 Prostaglandin G2 (PGG2) ArachidonicAcid->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX2 COX-2 Enzyme COX2->PGG2 Peroxidase Peroxidase Activity Peroxidase->PGH2 PG_Synthases Prostaglandin Synthases PG_Synthases->Prostaglandins Inhibitor 3-Hydroxy-1,3- diphenylpropan-1-one Inhibitor->COX2 Inhibition

COX-2 Inhibition by this compound.

Conclusion

This compound is a versatile and valuable chemical entity. Its straightforward synthesis via aldol addition makes it an accessible building block for further chemical elaboration. The 1,3-diphenylpropan-1-one core scaffold demonstrates significant therapeutic promise, particularly as a template for designing selective COX-2 inhibitors for the treatment of inflammation and potentially as an estrogen receptor modulator for cancer therapy. This guide provides foundational data and protocols to aid researchers and drug development professionals in exploring the full potential of this important compound and its derivatives.

References

An In-depth Technical Guide to 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone of significant interest in organic synthesis and medicinal chemistry. This document details its nomenclature, chemical properties, synthesis protocols, and its role as a key intermediate in asymmetric synthesis.

Chemical Identity and Nomenclature

This compound is a well-characterized organic compound. While it is not commonly known by any trade names, it is referenced in chemical literature and commercial catalogs by several synonyms.

Table 1: Synonyms and Identifiers

TypeIdentifier
IUPAC Name This compound[1]
CAS Number 42052-51-7[1][2]
Common Synonyms β-hydroxydihydrochalcone[1][2], β-Hydroxy-β-phenylpropiophenone[2]
Other Names 3-hydroxy 1,3-diphenyl-1-propanone, 3-hydroxy-1,3-diphenyl-1-propanone[1]
InChIKey ZTCFOSQTSRNLHW-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O[1][2]

Physicochemical Properties

The physical and chemical properties of this compound have been determined and are summarized below.

Table 2: Physicochemical Data

PropertyValue
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [1]
Melting Point 53-54 °C[2]
Boiling Point (Predicted) 401.7 ± 38.0 °C[2]
Density (Predicted) 1.151 ± 0.06 g/cm³[2]
XLogP3 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 4[2]
Exact Mass 226.099379685[2]

Experimental Protocols

The synthesis of this compound is most commonly achieved via a base-catalyzed aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503). The following protocol is a representative procedure.

Synthesis via Aldol Condensation

Objective: To synthesize this compound.

Materials:

  • Acetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol.

  • Cool the mixture in an ice bath while stirring continuously.

  • Prepare a solution of NaOH in water and add it dropwise to the reaction mixture, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice.

  • Acidify the mixture with dilute HCl to neutralize the excess base and precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove inorganic impurities.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol.

Role in Asymmetric Synthesis

This compound is a valuable intermediate in the asymmetric synthesis of chiral molecules, particularly 1,3-diols. The prochiral ketone can be stereoselectively reduced to yield either the (R) or (S) enantiomer of the corresponding alcohol, which can then be further reduced to the diol.

Asymmetric_Synthesis_Workflow Reactants Benzaldehyde + Acetophenone Aldol Aldol Condensation (Base-catalyzed) Reactants->Aldol 1. Intermediate This compound (Prochiral Ketone) Aldol->Intermediate 2. AsymReduce Asymmetric Reduction Intermediate->AsymReduce 3. ChiralAlcoholR (R)-1,3-Diphenyl-3-hydroxypropan-1-ol AsymReduce->ChiralAlcoholR e.g., with (R)-catalyst ChiralAlcoholS (S)-1,3-Diphenyl-3-hydroxypropan-1-ol AsymReduce->ChiralAlcoholS e.g., with (S)-catalyst FurtherReductionR Further Reduction ChiralAlcoholR->FurtherReductionR 4a. FurtherReductionS Further Reduction ChiralAlcoholS->FurtherReductionS 4b. FinalProductR Chiral anti-1,3-Diol FurtherReductionR->FinalProductR FinalProductS Chiral syn-1,3-Diol FurtherReductionS->FinalProductS

Asymmetric synthesis of chiral diols.

Biological Context and Signaling Pathways

While this compound itself has not been extensively studied for its direct biological activity, the broader class of chalcones and their derivatives are known to interact with a variety of biological targets. Derivatives of the 1,3-diphenylpropan-1-one scaffold have shown potential as anti-inflammatory, analgesic, and anticancer agents.

The biological activities of related chalcone (B49325) compounds are often attributed to their ability to modulate various signaling pathways. For instance, some chalcones have been shown to inhibit enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key players in the inflammatory response. Others have been found to interfere with microtubule polymerization, a mechanism relevant to cancer chemotherapy. It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents that target these or other signaling pathways. However, specific pathway involvement for this particular molecule requires further investigation.

Potential_Biological_Activity Core 1,3-Diphenylpropan-1-one Scaffold (including 3-Hydroxy derivative) AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer Antioxidant Antioxidant Activity Core->Antioxidant COX_LOX Inhibition of COX-1, COX-2, 5-LOX AntiInflammatory->COX_LOX Tubulin Inhibition of Tubulin Polymerization Anticancer->Tubulin ROS Scavenging of Reactive Oxygen Species Antioxidant->ROS

Potential biological activities of the core scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one via Aldol Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, through a base-catalyzed aldol (B89426) condensation between benzaldehyde (B42025) and acetophenone (B1666503). This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules, including chalcones and flavonoids. The protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization. Additionally, spectroscopic data is summarized for easy reference, and a visual workflow of the synthesis is provided.

Introduction

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound.[1][2][3] The synthesis of this compound is a classic example of a crossed aldol condensation, where two different carbonyl compounds, benzaldehyde and acetophenone, react in the presence of a base.[4][5] Benzaldehyde, lacking α-hydrogens, can only act as the electrophile, while acetophenone forms the nucleophilic enolate.[1][5] This reaction is a key step in the synthesis of chalcones, which are known for their diverse pharmacological activities.[6][7]

Data Presentation

Spectroscopic Data for this compound
Data TypeChemical Shift (δ) or Frequency (cm⁻¹)
¹H NMR (400 MHz, CDCl₃)7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.24 (m, 3H), 5.35 (dd, J=6.3, 2.9 Hz, 1H), 3.65 (d, J=3.4 Hz, 1H), 3.35 (dd, J=17.2, 2.9 Hz, 1H), 3.28 (dd, J=17.2, 6.3 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3

Source: Spectroscopic data compiled from publicly available literature.[8]

Experimental Protocols

Synthesis of this compound

This protocol is based on the base-catalyzed aldol condensation of benzaldehyde and acetophenone.

Materials:

  • Benzaldehyde (C₇H₆O)

  • Acetophenone (C₈H₈O)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (C₂H₅OH)

  • Distilled water (H₂O)

  • Diethyl ether ((C₂H₅)₂O) or Ethyl acetate (B1210297) (CH₃COOC₂H₅)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1 equivalent) in ethanol.

  • Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1 equivalent).

  • Base Addition: Prepare a solution of sodium hydroxide in water (e.g., 10% w/v). Slowly add the NaOH solution dropwise to the mixture of aldehydes and ketones at room temperature. The addition should be controlled to maintain a gentle reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate may form as the reaction proceeds. Reaction times can vary, but typically range from a few hours to overnight.

  • Work-up:

    • Pour the reaction mixture into a beaker containing cold distilled water.

    • Acidify the mixture by slowly adding dilute hydrochloric acid until it is neutral or slightly acidic (pH ~6-7). This will neutralize the excess base and precipitate the product.

    • Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers in a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Characterization:

The purified product can be characterized by standard spectroscopic methods, including ¹H NMR and ¹³C NMR, to confirm its structure and purity by comparing the obtained data with the values presented in the data table.

Visualizations

Aldol_Condensation_Workflow Reagents Reagents: - Acetophenone - Benzaldehyde - Ethanol - NaOH Solution Reaction Reaction: - Stir at RT - Monitor by TLC Reagents->Reaction 1. Mixing Workup Work-up: - Quench with H₂O - Neutralize with HCl - Extract with Et₂O/EtOAc - Wash & Dry Reaction->Workup 2. Quenching & Extraction Purification Purification: - Evaporate Solvent - Recrystallization or  Column Chromatography Workup->Purification 3. Isolation Product Product: 3-Hydroxy-1,3- diphenylpropan-1-one Purification->Product 4. Final Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Note and Protocol: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxychalcone, is a key intermediate in the synthesis of chalcones and flavonoids, which are compounds with a wide range of biological activities. The synthesis of this compound is a classic example of a base-catalyzed aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetophenone (B1666503). In this reaction, the enolate of acetophenone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form a β-hydroxy ketone. This protocol details a standard laboratory procedure for the synthesis, purification, and characterization of this compound.

Principle of the Method

The synthesis proceeds via a Claisen-Schmidt condensation, a type of aldol condensation, between an enolizable ketone (acetophenone) and a non-enolizable aldehyde (benzaldehyde). A base, such as sodium hydroxide (B78521), deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent protonation of the resulting alkoxide yields the final product, this compound.

Experimental Protocol

Materials and Reagents

  • Acetophenone (C₈H₈O)

  • Benzaldehyde (C₇H₆O)

  • Sodium Hydroxide (NaOH)

  • Methanol (B129727) (CH₃OH) or Ethanol (B145695) (C₂H₅OH)

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Distilled Water

  • Ethyl Acetate

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.1 mol) in methanol or ethanol (15 mL).[1]

  • Addition of Benzaldehyde: To this solution, add benzaldehyde (0.1 mol) and stir the mixture at room temperature.[1]

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 1 mL of 50% NaOH or 10% NaOH) dropwise to the reaction mixture with continuous stirring.[2][3] The reaction mixture may turn yellow.

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from 1 to 24 hours, depending on the specific conditions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane:ethyl acetate, 3:1).[4][5]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

  • Neutralization: Acidify the mixture by slowly adding 10% hydrochloric acid until it is neutral to litmus (B1172312) paper.[1] A solid precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.[1]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure crystals.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Summary of Reaction Conditions and Product Characteristics

ParameterValueReference
Reactants Acetophenone, Benzaldehyde[1][2]
Catalyst Sodium Hydroxide (NaOH)[2][3][4]
Solvent Methanol or Ethanol[1][2][3]
Reaction Time 1 - 24 hours[2]
Reaction Temperature Room Temperature[1][2]
Yield >80% (under optimal conditions)[6]
Melting Point 53-54 °C[7]
Molecular Formula C₁₅H₁₄O₂[8]
Molecular Weight 226.27 g/mol [8]

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (400 MHz, CDCl₃) δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H).[9]
¹³C NMR (100 MHz, CDCl₃) δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[9]
IR (KBr) Characteristic peaks for O-H, C=O, and aromatic C-H stretching.[1][4]
Mass Spec (ESI-MS) m/z: [M+H]⁺

Mandatory Visualization

experimental_workflow start Start reactants Mix Acetophenone and Benzaldehyde in Ethanol/Methanol start->reactants catalyst Add NaOH solution dropwise reactants->catalyst reaction Stir at Room Temperature (1-24h) catalyst->reaction workup Pour into ice water and neutralize with HCl reaction->workup Monitor by TLC filtration Filter to isolate crude product workup->filtration purification Recrystallize from Ethanol filtration->purification drying Dry the purified product purification->drying analysis Characterize by MP, TLC, NMR, IR drying->analysis end End analysis->end

References

Applications of 3-Hydroxy-1,3-diphenylpropan-1-one in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as a β-hydroxy ketone, is a versatile intermediate in organic synthesis. Its structure, featuring a hydroxyl group beta to a carbonyl group, allows for a variety of chemical transformations. This compound is a product of the aldol (B89426) condensation between acetophenone (B1666503) and benzaldehyde (B42025) and serves as a key precursor for the synthesis of several important classes of organic molecules, including chalcones, flavonoids, and chiral 1,3-diols. This document provides detailed application notes and experimental protocols for the use of this compound in these synthetic applications.

Dehydration to Chalcone (1,3-Diphenyl-2-propen-1-one)

The dehydration of this compound is a common application, leading to the formation of 1,3-diphenyl-2-propen-1-one, commonly known as chalcone. Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically active compounds.[1] The dehydration reaction can be catalyzed by either acid or base.

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol describes a general method for the acid-catalyzed dehydration of a β-hydroxy ketone to an α,β-unsaturated ketone.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol (B145695)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chalcone.

  • The product can be purified by recrystallization from ethanol.

Quantitative Data
ProductCatalystSolventReaction TimeYieldReference
1,3-Diphenyl-2-propen-1-oneH₂SO₄Ethanol24 h (reflux)23%[2]
1,3-Diphenyl-2-propen-1-oneNaOHEthanol24 h (rt)92%[3]

Note: The yields are for the one-pot synthesis from acetophenone and benzaldehyde, which includes the dehydration step.

Reaction Workflow

G cluster_start Starting Material cluster_process Dehydration cluster_workup Workup & Purification cluster_product Product start This compound dissolve Dissolve in Ethanol start->dissolve add_catalyst Add conc. H2SO4 dissolve->add_catalyst reflux Reflux (1-2h) add_catalyst->reflux evaporate Evaporate Ethanol reflux->evaporate extract Extract with Et2O evaporate->extract wash Wash with NaHCO3 extract->wash dry Dry over MgSO4 wash->dry purify Recrystallize dry->purify product 1,3-Diphenyl-2-propen-1-one (Chalcone) purify->product

Caption: Workflow for the acid-catalyzed dehydration of this compound.

Synthesis of Flavanones via 2'-Hydroxychalcone (B22705) Intermediate

Flavanones are a class of flavonoids that can be synthesized from 2'-hydroxychalcones through an intramolecular cyclization.[4] To synthesize a flavanone (B1672756) from this compound, the starting material must possess a hydroxyl group at the 2'-position of the phenyl ring attached to the carbonyl group. The synthesis is a two-step process: dehydration to the 2'-hydroxychalcone, followed by cyclization.

Experimental Protocol: Synthesis of 2-Phenylflavanone

This protocol outlines the synthesis of a flavanone from a 2'-hydroxy-substituted this compound.

Step 1: Dehydration to 2'-Hydroxychalcone

(Follow the dehydration protocol in section 1, starting with 3-Hydroxy-1-(2-hydroxyphenyl)-3-phenylpropan-1-one)

Step 2: Intramolecular Cyclization to Flavanone

Materials:

Procedure:

  • Dissolve the 2'-hydroxychalcone (1 equivalent) in methanol in a round-bottom flask.

  • Add sodium acetate (5 equivalents) to the solution.[5]

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude flavanone.

  • Purify the product by column chromatography or recrystallization.

Quantitative Data
SubstrateProductCatalystSolventYieldReference
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-phenylchroman-4-oneAcetic Acid-75%[4]
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-phenylchroman-4-onePiperidineWater74-93%[4]
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one2-phenylchroman-4-oneSodium AcetateMethanol49%[4]

Reaction Pathway

G A 3-Hydroxy-1-(2-hydroxyphenyl)- 3-phenylpropan-1-one B 2'-Hydroxychalcone A->B Dehydration (Acid or Base) C 2-Phenylflavanone B->C Intramolecular Cyclization (e.g., NaOAc, MeOH)

Caption: Synthesis of 2-Phenylflavanone from a 2'-hydroxy-substituted precursor.

Biocatalytic Diastereoselective Reduction to 1,3-Diols

This compound can be used as a substrate in biocatalytic reductions to produce chiral 1,3-diols. This method offers a green and highly stereoselective route to these valuable building blocks.[6] Yeasts such as Rhodotorula rubra have been shown to be effective biocatalysts for this transformation.

Experimental Protocol: Yeast-Mediated Reduction

This protocol is a general method for the biocatalytic reduction of a β-hydroxy ketone using yeast.

Materials:

  • This compound

  • Rhodotorula rubra (or other suitable yeast)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7)

  • Glucose

  • Erlenmeyer flask

  • Shaker incubator

  • Centrifuge

  • Ethyl acetate

Procedure:

  • Prepare a suspension of Rhodotorula rubra whole cells in a phosphate buffer.

  • Add glucose to the suspension as a co-substrate for cofactor regeneration.

  • Add this compound to the yeast suspension in an Erlenmeyer flask. The final substrate concentration is typically around 1 mg/mL.

  • Incubate the flask in a shaker incubator at a suitable temperature (e.g., 30°C) for 48 hours.

  • After the reaction, centrifuge the mixture to separate the yeast cells.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product mixture of the chiral hydroxy ketone and 1,3-diols can be analyzed by HPLC with a chiral column to determine the enantiomeric and diastereomeric excess, and purified by column chromatography.

Quantitative Data
Yeast StrainProductYield (%)ee (%)de (%)
Rhodotorula rubra(R)-Hydroxy ketone-91-
Rhodotorula rubraDiol239791
Saccharomyces cerevisiaemeso-Diol92--

Experimental Workflow

G cluster_start Starting Material cluster_process Biocatalytic Reduction cluster_workup Workup & Analysis cluster_product Products start This compound add_substrate Add Substrate start->add_substrate prepare_yeast Prepare Yeast Suspension (R. rubra, Buffer, Glucose) prepare_yeast->add_substrate incubate Incubate (e.g., 30°C, 48h) add_substrate->incubate centrifuge Centrifuge to remove cells incubate->centrifuge extract Extract with Ethyl Acetate centrifuge->extract analyze Analyze by Chiral HPLC extract->analyze purify Purify by Chromatography analyze->purify product Chiral 1,3-Diols and Hydroxy Ketone purify->product

Caption: Workflow for the biocatalytic reduction of this compound.

References

The Pivotal Role of 3-Hydroxy-1,3-diphenylpropan-1-one in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, serves as a critical chiral building block in the asymmetric synthesis of a variety of complex molecules, including pharmaceuticals and natural products. Its strategic importance lies in the two vicinal stereocenters that can be selectively controlled, making it a valuable intermediate for the synthesis of chiral 1,3-diols and other stereochemically rich structures. This document provides detailed application notes and experimental protocols for the asymmetric synthesis and utilization of this compound, targeting researchers and professionals in the field of drug development and organic synthesis.

Application Notes

The primary application of enantiomerically enriched this compound is as a precursor to chiral 1,3-diols. These diols are prevalent motifs in numerous biologically active compounds. The asymmetric synthesis of this compound is most commonly achieved through an organocatalyzed asymmetric aldol (B89426) reaction between benzaldehyde (B42025) and acetophenone (B1666503). Subsequent diastereoselective reduction of the ketone functionality provides access to the corresponding syn- or anti-1,3-diols.

The choice of catalyst and reaction conditions in the initial aldol condensation is paramount for achieving high enantioselectivity. L-proline and its derivatives have emerged as highly effective organocatalysts for this transformation. The reaction proceeds via an enamine intermediate, allowing for facial discrimination of the electrophilic aldehyde.

Key Advantages of using this compound as an Intermediate:
  • Versatility: It serves as a precursor to a wide range of chiral compounds.

  • Stereochemical Control: Allows for the establishment of two contiguous stereocenters.

  • Accessibility: Can be synthesized from readily available starting materials.

  • Amenable to Further Functionalization: The hydroxyl and carbonyl groups offer multiple points for chemical modification.

Quantitative Data Summary

The following tables summarize the quantitative data for the asymmetric synthesis of this compound and its subsequent reduction to 1,3-diphenyl-1,3-propanediol.

Table 1: Asymmetric Aldol Reaction for the Synthesis of this compound

CatalystAldehydeKetoneAdditiveSolventTime (h)Yield (%)Purity (%)Enantiomeric Excess (ee)Reference
L-Proline or D-ProlineBenzaldehydeAcetophenoneDibenzylamine (B1670424) trifluoroacetate (B77799)-24-48>80>99Not Reported[1]
L-Proline derivative (1g)4-NitrobenzaldehydeAcetone-Acetone1277-99%[2]
Prolinamide (5)BenzaldehydeCyclohexanone-DMSO2495-99%[3]

Note: Data from analogous reactions are included to provide context on catalyst performance.

Table 2: Asymmetric Reduction of β-Hydroxy Ketones to Chiral 1,3-Diols

SubstrateReducing AgentCatalyst/MethodDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Chiral 1,3-keto alcoholsChiral oxazaborolidine reagentsAsymmetric Reduction->99%[4]
Chiral β-hydroxy enaminesH₂, Pd/CDiastereoselective HydrogenationHigh-

Note: Specific dr and ee values for the reduction of this compound were not explicitly found in the search results but are expected to be high based on analogous systems.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound via Proline Catalysis

This protocol is adapted from a patented method for the synthesis of 3-hydroxy-1,3-diphenyl-1-propanone.[1]

Materials:

  • Benzaldehyde

  • Acetophenone

  • L-Proline or D-Proline

  • Dibenzylamine trifluoroacetate

  • Appropriate reaction vessel with stirring capability

Procedure:

  • To a suitable reaction vessel, add benzaldehyde and acetophenone in a molar ratio of approximately 1:0.9 to 1:1.1.

  • Add the chiral catalyst, either L-proline or D-proline, in a molar ratio of 0.1 to 0.3 relative to benzaldehyde.

  • Add dibenzylamine trifluoroacetate as an additive, in a molar ratio of 0.2 to 0.3 relative to benzaldehyde.

  • Stir the reaction mixture at a rate of 30-70 rpm.

  • Allow the reaction to proceed for 24 to 48 hours.

  • Upon completion, the product, 3-hydroxy-1,3-diphenyl-1-propanone, can be isolated and purified using standard techniques such as column chromatography. The expected yield is over 80% with a purity of over 99%.[1]

Protocol 2: General Procedure for Asymmetric Reduction to a Chiral 1,3-Diol

This is a general protocol for the asymmetric reduction of a β-hydroxy ketone to a chiral 1,3-diol using a chiral oxazaborolidine reagent, a method that has been shown to produce high enantiomeric purity.[4]

Materials:

  • Enantiomerically enriched this compound

  • Chiral oxazaborolidine reagent (e.g., (R)- or (S)-CBS reagent)

  • Borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂)

  • Anhydrous solvent (e.g., THF)

  • Quenching solution (e.g., methanol (B129727), saturated aqueous NH₄Cl)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Slowly add the borane source to the catalyst solution and stir for a few minutes.

  • In a separate flask, dissolve the this compound in anhydrous THF.

  • Add the solution of the β-hydroxy ketone dropwise to the pre-formed catalyst-borane complex.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at low temperature.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 1,3-diol by column chromatography. The expected enantiomeric excess is typically very high (>99%).[4]

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Aldol Reaction cluster_intermediate Chiral Intermediate cluster_reduction Asymmetric Reduction cluster_product Final Product Benzaldehyde Benzaldehyde Aldol Organocatalyzed Asymmetric Aldol Reaction Benzaldehyde->Aldol Acetophenone Acetophenone Acetophenone->Aldol Hydroxyketone This compound (Enantiomerically Enriched) Aldol->Hydroxyketone High ee Reduction Diastereoselective Reduction Hydroxyketone->Reduction Diol Chiral 1,3-Diol Reduction->Diol High dr & ee

Caption: Workflow for the asymmetric synthesis of a chiral 1,3-diol.

Proline_Catalysis_Pathway cluster_reactants Reactants cluster_intermediate_formation Intermediate Formation cluster_reaction C-C Bond Formation cluster_hydrolysis Hydrolysis cluster_product Product & Catalyst Regeneration Acetophenone Acetophenone Enamine Enamine Intermediate Acetophenone->Enamine Proline L-Proline Proline->Enamine Addition Nucleophilic Addition Enamine->Addition Benzaldehyde Benzaldehyde Benzaldehyde->Addition Iminium Iminium Ion Addition->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product This compound Hydrolysis->Product RegenProline L-Proline (Regenerated) Hydrolysis->RegenProline

Caption: Proline-catalyzed asymmetric aldol reaction pathway.

References

Application Notes and Protocols: 3-Hydroxy-1,3-diphenylpropan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, serves as a versatile scaffold in medicinal chemistry. While the parent compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and inflammation. This document provides an overview of the applications of this scaffold, including detailed experimental protocols for the synthesis of derivatives and the evaluation of their biological activities. Quantitative data from relevant studies are summarized, and key signaling pathways are visualized to facilitate further research and drug development efforts.

Introduction

The 1,3-diphenylpropan-1-one core structure is a privileged scaffold in drug discovery, found in a variety of biologically active molecules. The introduction of a hydroxyl group at the 3-position, as in this compound, provides a key functional group for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of this compound have been investigated for their cytotoxic effects against cancer cell lines and their ability to inhibit enzymes involved in the inflammatory cascade.[1]

I. Synthesis Protocols

A. Synthesis of 3-Hydroxy-1,3-diphenyl-1-propanone

A common method for the synthesis of 3-hydroxy-1,3-diphenyl-1-propanone is through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetophenone (B1666503). This reaction can be catalyzed by a base or an acid. A specific method involves the use of L-proline or D-proline as a catalyst in the presence of dibenzylamine (B1670424) trifluoroacetate (B77799), which can yield the product in high purity and good yield.[2]

Protocol 1: Proline-Catalyzed Synthesis of 3-Hydroxy-1,3-diphenyl-1-propanone [2]

  • Materials:

    • Benzaldehyde

    • Acetophenone

    • L-proline or D-proline

    • Dibenzylamine trifluoroacetate

    • Solvent (e.g., anhydrous chloroform)

    • Stirring apparatus

    • Reaction vessel

  • Procedure:

    • To a stirred solution of benzaldehyde (1.0 eq) in the chosen solvent, add acetophenone (1.0-1.1 eq).

    • Add L-proline or D-proline (0.1-0.3 eq) and dibenzylamine trifluoroacetate (0.2-0.3 eq) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3-hydroxy-1,3-diphenyl-1-propanone.

B. Synthesis of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives (Anticancer)

Derivatives with potential anticancer activity can be synthesized from chalcones, which are α,β-unsaturated ketones. The chalcones are first synthesized and then reacted with a thiol in a Michael addition reaction.

Protocol 2: Synthesis of Chalcone (B49325) Precursors [3]

  • Materials:

    • Substituted acetophenone (1.0 eq)

    • Substituted benzaldehyde (1.0 eq)

    • Sodium hydroxide (B78521) (aqueous solution)

    • Ethanol

    • Stirring apparatus

  • Procedure:

    • Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.

    • To this stirred solution, add an aqueous solution of sodium hydroxide dropwise at 0°C.

    • Allow the reaction mixture to stir at room temperature until completion (monitored by TLC).

    • If a precipitate forms, filter the solid, wash with cold ethanol, and dry to obtain the pure chalcone.

    • If the product is oily, evaporate the solvent under vacuum and extract with ethyl acetate (B1210297) and water. Dry the organic layer and concentrate to obtain the chalcone.

Protocol 3: Thio-Michael Addition to Chalcones [3]

  • Materials:

    • Substituted chalcone (1.0 eq)

    • Thiophenol (1.5 eq)

    • Cinchonine (1.5 mol%)

    • Chloroform

    • Stirring apparatus

  • Procedure:

    • To a stirred solution of the substituted chalcone in chloroform, add cinchonine.

    • Add thiophenol to the mixture and continue stirring at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, evaporate the solvent under vacuum.

    • For solid products, wash the residue with hexane (B92381) and recrystallize from ethyl acetate.

    • For oily products, dissolve the residue in methanol, extract with n-hexane, and purify by column chromatography.

II. Biological Activity and Assay Protocols

Derivatives of this compound have shown promise as both anticancer and anti-inflammatory agents.

A. Anticancer Activity

Certain derivatives of 1,3-diphenylpropan-1-one, particularly those with a tertiary amine side chain, are proposed to exert their cytotoxic effects through the blockade of estrogen receptors (ERα), similar to the mechanism of Tamoxifen.[3] This makes them particularly interesting for the treatment of ER-positive breast cancers.

Estrogen_Receptor_Blockade cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates ERE Estrogen Response Element (ERE) on DNA Derivative 1,3-Diphenylpropan-1-one Derivative Derivative->ER Blocks Gene_Transcription Gene Transcription (Proliferation, Survival) Cell Proliferation Cell Proliferation Gene_Transcription->Cell Proliferation

Caption: Proposed mechanism of estrogen receptor blockade by 1,3-diphenylpropan-1-one derivatives.

The cytotoxic effects of these compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol 4: MTT Cytotoxicity Assay [3]

  • Materials:

    • Human cancer cell line (e.g., MCF-7 for breast cancer)

    • Normal cell line (e.g., fibroblast cells) for toxicity comparison

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

    • 96-well plates

    • Test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds and a reference drug (e.g., Tamoxifen) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ (µM)Reference Drug (IC₅₀, µM)
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-oneMCF-7< 1Tamoxifen (1)
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-oneMCF-7< 1Tamoxifen (1)
B. Anti-inflammatory Activity

Derivatives of 1,3-diphenylpropan-1-one, particularly chalcones and related structures, have been shown to exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2).[4] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Derivative 1,3-Diphenylpropan-1-one Derivative Derivative->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 pathway by 1,3-diphenylpropan-1-one derivatives.

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a colorimetric or fluorometric inhibitor screening assay kit.

Protocol 5: In Vitro COX Inhibition Assay [5]

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Arachidonic acid (substrate)

    • Heme

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds dissolved in DMSO

    • Reference inhibitor (e.g., Celecoxib, Indomethacin)

    • Colorimetric or fluorometric detection reagents (as per kit instructions)

    • Microplate reader

  • Procedure:

    • In a 96-well plate, prepare the reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control and a reference inhibitor.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Derivative 1>1000.20>500
Derivative 2>1000.35>285
Celecoxib (Reference)150.05300

III. Experimental Workflows

The following diagram illustrates a general workflow for the discovery and initial evaluation of 1,3-diphenylpropan-1-one derivatives as potential therapeutic agents.

Experimental_Workflow cluster_screening Start Design of Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2) Data_Analysis Data Analysis (IC50, SI Calculation) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

Caption: General workflow for drug discovery using 1,3-diphenylpropan-1-one derivatives.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective biological activities, particularly as anticancer and anti-inflammatory agents. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this versatile chemical entity. Future work should focus on lead optimization to improve efficacy and pharmacokinetic properties, as well as in vivo studies to validate the therapeutic potential of promising candidates.

References

Catalytic Applications of 3-Hydroxy-1,3-diphenylpropan-1-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-Hydroxy-1,3-diphenylpropan-1-one scaffold, a core structure of chalcones and their derivatives, serves as a versatile platform in organic synthesis. While the parent compound is primarily an intermediate, its functionalized derivatives have emerged as potent organocatalysts, particularly in asymmetric synthesis. This document provides detailed application notes and protocols for the catalytic use of these derivatives, focusing on asymmetric Michael additions and proline-catalyzed syntheses.

Application Note 1: Asymmetric Michael Addition to Chalcones Catalyzed by Thiourea-Functionalized Cinchona Alkaloids

Introduction

Bifunctional organocatalysts integrating a thiourea (B124793) moiety for hydrogen bonding and a tertiary amine (such as from a cinchona alkaloid) for Brønsted base catalysis have proven highly effective in promoting enantioselective conjugate additions. These catalysts activate both the nucleophile and the electrophile (in this case, a chalcone (B49325) derivative) to facilitate highly stereocontrolled carbon-carbon bond formation. This approach is instrumental in synthesizing chiral molecules, which are crucial in drug development.

Catalytic System Overview

The catalytic cycle typically involves the activation of a chalcone derivative by a thiourea-functionalized cinchona alkaloid. The thiourea group forms hydrogen bonds with the carbonyl group of the chalcone, increasing its electrophilicity. Simultaneously, the tertiary amine of the cinchona alkaloid deprotonates the nucleophile (e.g., a nitroalkane or malonate), enhancing its nucleophilicity. This dual activation brings the reactants into close proximity within a chiral environment, leading to a highly enantioselective reaction.

Michael_Addition_Pathway Catalyst Thiourea-Cinchona Alkaloid Catalyst Activated_Complex Ternary Complex (Catalyst-Chalcone-Nucleophile) Catalyst->Activated_Complex H-bonding (Thiourea-C=O) Chalcone Chalcone Derivative (Electrophile) Chalcone->Activated_Complex Nucleophile Nucleophile (e.g., Nitroalkane) Nucleophile->Activated_Complex Deprotonation (Amine-Nucleophile) Product Chiral Michael Adduct Activated_Complex->Product C-C Bond Formation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->Catalyst Michael_Addition_Workflow Start Start Step1 1. Add catalyst and chalcone to an oven-dried flask. Start->Step1 Step2 2. Add toluene (B28343) and dissolve solids. Step1->Step2 Step3 3. Add nitromethane. Step2->Step3 Step4 4. Stir at room temperature (24-48h). Monitor by TLC. Step3->Step4 Step5 5. Concentrate under reduced pressure. Step4->Step5 Step6 6. Purify by flash column chromatography. Step5->Step6 Step7 7. Analyze enantiomeric excess by chiral HPLC. Step6->Step7 End End Step7->End Proline_Synthesis_Workflow Start Start Step1 1. Dissolve 3-cyanoacetylindole and aldehyde in ethanol. Start->Step1 Step2 2. Add L-proline catalyst. Step1->Step2 Step3 3. Stir at room temperature (2-4h). Monitor by TLC. Step2->Step3 Step4 4. Collect precipitated product by filtration. Step3->Step4 Step5 5. Wash with cold ethanol. Step4->Step5 Step6 6. Dry product under vacuum. Step5->Step6 End End Step6->End

Application Notes and Protocols: 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, also known as β-hydroxydihydrochalcone, is a β-hydroxy ketone that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1][2] Its primary significance lies in being the direct product of the aldol (B89426) addition between benzaldehyde (B42025) and acetophenone (B1666503), and the immediate precursor to chalcone (B49325) (1,3-diphenylprop-2-en-1-one), a scaffold found in many biologically active compounds.[1][3] Understanding the reaction mechanisms associated with its formation and subsequent transformations is essential for the development of synthetic methodologies and the design of novel therapeutic agents. These notes provide detailed protocols and mechanistic insights into the synthesis and key reactions of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 42052-51-7[1][2][4]
Molecular Formula C₁₅H₁₄O₂[1][2][4]
Molecular Weight 226.27 g/mol [1][2]
IUPAC Name This compound[1][2]
Melting Point 53-54 °C[4]
Boiling Point 401.7±38.0 °C (Predicted)[4]
Density 1.151±0.06 g/cm³ (Predicted)[4]
XLogP3 2.4[4]

Reaction Mechanisms

Synthesis via Aldol Condensation

The most common route to synthesize this compound is the crossed aldol condensation between acetophenone and benzaldehyde.[1][5] This reaction can be performed under basic or acidic conditions, with the base-catalyzed route being prevalent.[5]

Base-Catalyzed Mechanism: The reaction proceeds in three main steps:

  • Enolate Formation: A base (e.g., NaOH, KOH) removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[1]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This step forms a tetrahedral alkoxide intermediate.[1] Benzaldehyde is a suitable substrate as it lacks α-hydrogens and cannot self-condense.[5]

  • Protonation: The alkoxide intermediate is protonated by a protic solvent (like water or ethanol) to yield the final product, this compound.[1]

Aldol_Condensation_Mechanism Base-Catalyzed Aldol Addition for this compound Synthesis cluster_enolate acetophenone Acetophenone enolate Enolate Ion (Nucleophile) acetophenone->enolate + OH⁻ - H₂O benzaldehyde Benzaldehyde alkoxide Tetrahedral Alkoxide Intermediate benzaldehyde->alkoxide base Base (OH⁻) enolate->alkoxide product This compound alkoxide->product Protonation (+H₂O)

Mechanism of base-catalyzed aldol addition.

An important variation is the asymmetric aldol reaction using chiral catalysts, such as L-proline or D-proline, to produce enantiomerically enriched products.[6] A patented method using L-proline or D-proline with dibenzylamine (B1670424) trifluoroacetate (B77799) as an additive reports yields exceeding 80% and purity above 99%.[6]

Dehydration to Chalcone

This compound is often an intermediate that is not isolated. Under the reaction conditions, especially with heating or in the presence of strong acid or base, it readily undergoes dehydration (elimination of a water molecule) to form the conjugated α,β-unsaturated ketone, 1,3-diphenylprop-2-en-1-one, commonly known as chalcone.[1][3] This dehydration is driven by the formation of a highly stable, conjugated system.[3]

Dehydration_Mechanism Dehydration to Chalcone reactant This compound product Chalcone (1,3-Diphenylprop-2-en-1-one) reactant->product - H₂O conditions Heat (Δ) or [H⁺] / [OH⁻]

Conversion of the aldol product to chalcone.
Reduction Reactions

The carbonyl and hydroxyl groups of this compound can be targeted in reduction reactions.

  • Huang-Minglong Reduction: The ketone can be reduced to an alkane. A patented procedure describes the reduction of 3-hydroxy-1,3-diphenyl-1-propanone using hydrazine (B178648) (H₂N-NH₂) and potassium hydroxide (B78521) (KOH) in ethylene (B1197577) glycol to produce 1,3-diphenyl-1-propanol.[6]

  • Biocatalytic Reduction: The compound is a valuable substrate for biocatalytic reductions to generate chiral molecules. For instance, yeast strains like Rhodotorula rubra can reduce the ketone to produce chiral diols with high enantiomeric excess (ee).[1]

Quantitative Reaction Data

The following table summarizes yields and stereoselectivity for key reactions.

ReactionCatalyst / MethodProductYieldStereoselectivity (ee)Reference
Aldol AdditionL-proline / Dibenzylamine trifluoroacetateThis compound>80%Not Specified (chiral catalyst)[6]
Aldol CondensationNaOH / Ethanol (B145695)3-Nitrochalcone40.56% (crude)Not Applicable[3]
Biocatalytic ReductionRhodotorula rubra MIM 147(R)-Hydroxy Ketone91%91%[1]
Biocatalytic ReductionSaccharomyces cerevisiaeMeso Diol92%Not Applicable (meso)[1]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is adapted from standard aldol condensation procedures.[1][5] Temperature control is critical to minimize dehydration to chalcone.[1]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Ice water

  • Erlenmeyer flask, magnetic stirrer, and stir bar

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL Erlenmeyer flask, combine acetophenone (1.0 eq) and benzaldehyde (1.0 eq).

  • Add 95% ethanol to dissolve the reactants, stirring at room temperature.

  • Cool the mixture in an ice bath to 0–5 °C.[1]

  • Slowly add the NaOH solution dropwise to the stirred mixture while maintaining the low temperature.

  • Stir the reaction mixture at 0–5 °C. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate (B1210297) eluent.[1]

  • Once the reaction is complete (or after a set time, e.g., 30-60 minutes), neutralize the mixture carefully with a dilute acid (e.g., 2N HCl) to a pH of ~7.

  • Add ice water to precipitate the product.

  • Collect the solid product by suction filtration using a Büchner funnel and wash the crystals with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

  • Dry the purified crystals and determine the yield and melting point (lit. 53-54 °C[4]).

Experimental_Workflow Synthesis and Purification Workflow start 1. Mix Reactants (Acetophenone, Benzaldehyde, Ethanol) step2 2. Cool to 0-5 °C start->step2 step3 3. Add NaOH Catalyst step2->step3 step4 4. Stir and Monitor (TLC) step3->step4 step5 5. Neutralize (HCl) step4->step5 step6 6. Precipitate & Filter step5->step6 step7 7. Recrystallize (Ethanol) step6->step7 end 8. Characterize Product (Yield, MP, NMR, IR) step7->end

Workflow for the synthesis of this compound.
Protocol 2: Dehydration to Chalcone

To synthesize chalcone, the intermediate aldol product is typically not isolated. The reaction is run at a higher temperature or for a longer duration to promote dehydration.[3]

Procedure:

  • Follow steps 1-3 from Protocol 1, but allow the reaction mixture to stir at room temperature instead of in an ice bath.

  • Continue stirring until the mixture becomes cloudy or a solid precipitate forms.[5]

  • Add ice water to the flask and stir vigorously to break up the solid mass.[3]

  • Collect the crude chalcone product by suction filtration and wash with cold water.

  • Recrystallize the product from hot 95% ethanol to obtain purified chalcone.[5]

Applications in Drug Development

The 1,3-diphenylpropan-1-one scaffold is a privileged structure in medicinal chemistry. While this compound itself is not typically the final active molecule, it is a key precursor to compounds with significant biological activity.

  • Anticancer Agents: Chalcones, derived directly from the dehydration of the title compound, have demonstrated a wide range of biological activities, including potent cytotoxic effects against cancer cell lines.[7] For example, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have shown high cytotoxicity against MCF-7 human breast cancer cells, in some cases exceeding that of the reference drug Tamoxifen.[8]

  • Neurological Activity: Certain 1,3-diphenylpropan-1-one derivatives have been identified as allosteric modulators of the α7 nicotinic acetylcholine (B1216132) (nACh) receptor, which is a target for treating cognitive deficits and neuropathic pain.[9] These compounds have shown potential as novel analgesic and antioxidant agents.[9]

Applications Role in Drug Discovery precursor This compound chalcone Chalcones (α,β-Unsaturated Ketones) precursor->chalcone Dehydration derivatives Other 1,3-Diphenylpropan-1-one Derivatives precursor->derivatives Functionalization app1 Anticancer Agents chalcone->app1 app2 Analgesic Agents derivatives->app2 app3 Antioxidant Agents derivatives->app3 app4 α7 nAChR Modulators derivatives->app4

From intermediate to biological application.

References

Application Notes and Protocols for the Laboratory Preparation of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one, a valuable β-hydroxy ketone intermediate in organic synthesis. The primary method detailed is the base-catalyzed Aldol condensation between benzaldehyde (B42025) and acetophenone (B1666503). This protocol includes a detailed experimental procedure, purification by recrystallization, and characterization of the final product. All quantitative data is summarized for clarity, and the experimental workflow is visually represented.

Introduction

This compound, also known as β-hydroxy dihydrochalcone, is a key synthetic intermediate.[1] Its structure, featuring a β-hydroxy ketone moiety, makes it a versatile precursor for the synthesis of various organic compounds, including chalcones and other biologically active molecules. The most common and straightforward laboratory preparation involves the Aldol condensation of benzaldehyde and acetophenone.[2] This reaction forms a new carbon-carbon bond and is a fundamental transformation in organic chemistry.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and reaction parameters for the synthesis of this compound is provided in the table below.

ParameterValueReference
Molecular Formula C₁₅H₁₄O₂[1][3]
Molecular Weight 226.27 g/mol [1][3]
Melting Point 53-54 °C[1]
Boiling Point 401.7±38.0 °C (Predicted)[1]
Starting Materials Benzaldehyde, Acetophenone[2]
Catalyst Sodium Hydroxide (B78521) (NaOH)[2][4]
Solvent 95% Ethanol (B145695)[2][5]
Typical Yield High[6]
Purity >99% after recrystallization[7]

Experimental Protocol

This protocol details the synthesis of this compound via a base-catalyzed Aldol condensation.

Materials and Reagents:

  • Benzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Erlenmeyer flask (50 mL)

  • Magnetic stirrer and stir bar

  • Beaker

  • Hirsch funnel or Büchner funnel

  • Vacuum filtration apparatus

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 50 mL Erlenmeyer flask, combine benzaldehyde (1 mmol) and acetophenone (1 mmol).

  • Add 0.80 mL of 95% ethanol to the flask.[5]

  • Place a magnetic stir bar in the flask and stir the mixture for 3-5 minutes at room temperature to ensure complete dissolution of the reactants.[5] Gentle warming may be applied if solids persist, but the solution must be cooled to room temperature before proceeding.[5]

  • Reaction Initiation: While stirring, add 0.10 mL of a concentrated aqueous solution of sodium hydroxide.[5]

  • Continue stirring the mixture at room temperature for 25-30 minutes.[5] A solid precipitate of this compound should form.

  • Work-up and Isolation: Once a significant amount of solid has formed, break it up using a spatula.[5]

  • Transfer the reaction mixture to a small beaker containing 3 mL of ice water.[5]

  • Stir the precipitate in the ice water to break up any clumps.

  • Collect the crude solid product by vacuum filtration using a Hirsch or Büchner funnel.[5]

  • Purification: Wash the solid on the filter with two 1 mL portions of cold water to remove any residual sodium hydroxide and other water-soluble impurities.[5]

  • Allow the crude product to air dry.

  • Recrystallization: Transfer the crude solid to a small Erlenmeyer flask. Add a minimal amount of boiling 95% ethanol to dissolve the solid completely.[4][5]

  • Allow the solution to cool slowly to room temperature to facilitate the formation of pure crystals.

  • Once crystallization appears complete, place the flask in an ice bath for at least 5 minutes to maximize the yield of the purified product.[5]

  • Collect the purified crystals by vacuum filtration and allow them to dry completely.

  • Characterization: Determine the melting point of the purified product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Characterization Data

The structure of the synthesized this compound can be confirmed by the following spectroscopic data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.96 (d, J = 8.0 Hz, 2H), 7.62 – 7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34 – 7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41 – 3.33 (m, 2H).[8]

  • ¹³C NMR (100 MHz, CDCl₃): δ = 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3.[8]

  • Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad O-H stretch (around 3400-3500 cm⁻¹), C-H stretches from the aromatic rings (around 3000-3100 cm⁻¹), and a strong C=O stretch from the ketone (around 1685 cm⁻¹).

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_product Final Product benzaldehyde Benzaldehyde reaction_mixture Mix in 95% Ethanol benzaldehyde->reaction_mixture acetophenone Acetophenone acetophenone->reaction_mixture add_catalyst Add NaOH (aq) reaction_mixture->add_catalyst stir Stir at RT add_catalyst->stir quench Quench with Ice Water stir->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from 95% Ethanol filter->recrystallize filter_pure Vacuum Filtration recrystallize->filter_pure product This compound filter_pure->product

Caption: Experimental workflow for the synthesis of this compound.

Aldol Condensation Mechanism

aldol_mechanism acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide + Benzaldehyde benzaldehyde Benzaldehyde benzaldehyde->alkoxide product This compound alkoxide->product + H₂O

Caption: Mechanism of the base-catalyzed Aldol condensation.

References

Application Notes and Protocols for 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone also known as β-hydroxy dihydrochalcone, is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structural framework serves as a versatile scaffold for the synthesis of a diverse range of biologically active molecules, most notably chalcones and flavonoids. Chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. Flavonoids, a class of polyphenolic compounds, are also renowned for their numerous health benefits.

These application notes provide detailed protocols for the synthesis of this compound and its subsequent utilization as a starting material for the preparation of chalcones and flavonoids. Additionally, a key signaling pathway modulated by chalcone (B49325) derivatives is illustrated to provide context for their application in drug discovery.

Data Presentation

Table 1: Synthesis of this compound via Aldol (B89426) Condensation
Reactant 1Reactant 2Catalyst/SolventTemperatureTimeYield (%)Reference
Benzaldehyde (B42025)Acetophenone (B1666503)L-proline, Dibenzylamine (B1670424) trifluoroacetate (B77799)Room Temp.24-48 h>80%[1]
Table 2: Synthesis of Chalcones via Dehydration of this compound
Starting MaterialCatalyst/SolventTemperatureTimeProductYield (%)Reference
This compoundH₂SO₄ / DioxaneReflux4-5 h1,3-diphenyl-2-propen-1-oneHigh (inferred)[2]
This compoundAqueous NaOHRoom Temp.16-20 h1,3-diphenyl-2-propen-1-oneHigh (inferred)[3]
Table 3: Synthesis of Flavanones from 2'-Hydroxydihydrochalcones
Starting MaterialCatalyst/ReagentsSolventTemperatureTimeProductYield (%)Reference
2'-HydroxydihydrochalconePd(TFA)₂, Cu(OAc)₂DMSO100 °C15 hFlavanone (B1672756)up to 79%[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a proline-catalyzed asymmetric aldol condensation.

Materials:

  • Benzaldehyde

  • Acetophenone

  • L-proline

  • Dibenzylamine trifluoroacetate

  • Solvent (e.g., DMSO or as specified in the reference)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of benzaldehyde (1.0 eq) in the chosen solvent, add acetophenone (1.0-1.1 eq).

  • Add L-proline (0.1-0.3 eq) and dibenzylamine trifluoroacetate (0.2-0.3 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.[1]

Protocol 2: Dehydration of this compound to 1,3-diphenyl-2-propen-1-one (Chalcone)

This protocol describes the acid-catalyzed dehydration of the β-hydroxy ketone.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dioxane

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dioxane.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops).

  • Reflux the reaction mixture for 4-5 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it over ice-cold water with vigorous stirring.

  • Extract the product with an appropriate organic solvent (e.g., petroleum ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 1,3-diphenyl-2-propen-1-one.[2]

Protocol 3: Synthesis of Flavanone from a 2'-Hydroxychalcone (B22705) derivative

This protocol outlines the cyclization of a 2'-hydroxychalcone to a flavanone, a key step in flavonoid synthesis. The 2'-hydroxychalcone can be obtained from the dehydration of the corresponding 2',x-dihydroxy-1,3-diphenylpropan-1-one.

Materials:

  • 2'-Hydroxychalcone derivative

  • Proton Sponge (1,8-Bis(dimethylamino)naphthalene)

  • Methanol (B129727)

  • Dichloromethane

  • Standard laboratory glassware for reflux

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 eq) in a mixture of methanol and dichloromethane.

  • Add the proton sponge (2.5 eq) to the solution.

  • Reflux the reaction mixture for 24 hours. Monitor the isomerization to the flavanone by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired flavanone.[6]

Visualizations

experimental_workflow start This compound chalcone 1,3-Diphenyl-2-propen-1-one (Chalcone) start->chalcone Dehydration (Protocol 2) flavonoid Flavonoid (e.g., Flavanone) chalcone->flavonoid Cyclization (Protocol 3)

Caption: Synthetic workflow from this compound.

ras_raf_mek_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates GF Growth Factor GF->RTK Binds Chalcone_Inhibition Chalcone Derivatives (Potential Inhibition) Chalcone_Inhibition->Raf Chalcone_Inhibition->MEK

Caption: The Ras-Raf-MEK-ERK signaling pathway and potential inhibition points.

References

Application Notes and Protocols for the Biocatalytic Reduction of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The biocatalytic reduction of ketones to produce chiral alcohols is a cornerstone of green chemistry, offering high enantioselectivity and mild reaction conditions.[1][2] 3-Hydroxy-1,3-diphenylpropan-1-one is a β-hydroxy ketone that serves as a valuable intermediate in the asymmetric synthesis of chiral molecules, particularly anti-1,3-diols.[3] The enzymatic reduction of its carbonyl group leads to the formation of 1,3-diphenyl-1,3-propanediol, a chiral diol with two stereocenters. This application note provides detailed protocols for the synthesis of the substrate and its subsequent biocatalytic reduction using ketoreductases (KREDs) or whole-cell biocatalysts.

The stereoselective reduction of this compound can be achieved with high enantiomeric excess using various biocatalysts. For instance, the yeast Rhodotorula rubra has been shown to reduce this substrate to the corresponding (R)-hydroxy ketone with 91% enantiomeric excess (ee).[3] Furthermore, enzymes from organisms like Trichosporon fermentans have demonstrated the ability to convert analogous β-hydroxy ketones to the corresponding (R)-diols with over 99% ee.[4] These enzymatic methods provide a powerful alternative to traditional chemical reductants.[5]

Data Presentation

Table 1: Examples of Biocatalytic Reduction of this compound and Analogs

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Rhodotorula rubra MIM 147This compound(R)-1,3-Diphenyl-3-hydroxypropan-1-ol-91 (R)-[3]
Saccharomyces cerevisiaeThis compound1,3-Diphenyl-1,3-propanediol--meso[3]
Oxidoreductase from Trichosporon fermentans AJ-51523-Hydroxy-1-phenylpropan-1-one(R)-1-Phenyl-1,3-propanediol76 (molar yield)>99 (R)-[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the substrate via an aldol (B89426) condensation reaction.[3][6]

Materials:

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve acetophenone (1.2 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of NaOH (0.4 g, 10 mmol) in a small amount of water to the reaction mixture while stirring.

  • Continue stirring at 0°C for 2 hours.

  • Quench the reaction by adding 10% HCl until the solution is acidic.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent to yield this compound.

Protocol 2: Biocatalytic Reduction using a Commercially Available Ketoreductase (KRED)

This protocol is a general procedure for the enzymatic reduction of this compound using a ketoreductase and a cofactor regeneration system. Optimization of the specific KRED, pH, and temperature is recommended.

Materials:

  • This compound

  • Ketoreductase (KRED)

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., isopropanol (B130326) or DMSO, optional)

  • Ethyl acetate

  • Standard laboratory glassware

  • Incubator shaker

Procedure:

  • Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • In a reaction vessel, add the buffer, D-glucose (e.g., 1.1 equivalents), and NADP⁺ (e.g., 0.1 mM).

  • Add Glucose Dehydrogenase (GDH) to the mixture (e.g., 1-5 U/mL).

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to a final concentration of, for example, 10-50 mM.

  • Initiate the reaction by adding the ketoreductase (KRED) (e.g., 1-5 mg/mL of a lyophilized powder or as recommended by the supplier).

  • Incubate the reaction at a controlled temperature (e.g., 30-40°C) with shaking (e.g., 150-200 rpm).[4]

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC to determine substrate conversion and product formation.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product, 1,3-diphenyl-1,3-propanediol, by column chromatography if necessary.

  • Determine the enantiomeric excess and diastereomeric ratio of the product using chiral HPLC or GC.

Protocol 3: Whole-Cell Bioreduction

This protocol outlines a general procedure using a microbial whole-cell catalyst, such as yeast.

Materials:

  • Yeast strain (e.g., Rhodotorula rubra or Saccharomyces cerevisiae)

  • Growth medium (e.g., YM broth)

  • This compound

  • Glucose (or other carbon source)

  • Buffer (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Centrifuge and sterile flasks

  • Incubator shaker

Procedure:

  • Cultivate the yeast cells in a suitable growth medium until they reach the desired growth phase (e.g., late exponential phase).

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with sterile buffer (e.g., 100 mM potassium phosphate, pH 7.0).

  • Resuspend the cells in the same buffer to a desired cell density (e.g., 50-100 g/L wet cell weight).

  • Add glucose (as a source of reducing equivalents) to the cell suspension (e.g., 50 g/L).

  • Add the substrate, this compound, to the reaction mixture (e.g., 1-10 g/L). The substrate can be added directly or as a solution in a minimal amount of a suitable solvent.

  • Incubate the reaction mixture in an incubator shaker at an appropriate temperature (e.g., 25-30°C) and agitation speed (e.g., 150-200 rpm).

  • Monitor the reaction by periodically taking samples, extracting them with ethyl acetate, and analyzing by HPLC or GC.

  • After completion, separate the cells by centrifugation.

  • Extract the supernatant with ethyl acetate.

  • Dry the combined organic extracts and concentrate to obtain the crude product.

  • Purify and analyze the product as described in Protocol 2.

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Substrate & Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Product Isolation & Analysis Substrate_Synthesis Synthesis of This compound Reaction_Setup Reaction Setup: - Substrate - Biocatalyst - Buffer - Cofactor System Substrate_Synthesis->Reaction_Setup Biocatalyst_Prep Biocatalyst Preparation (Isolated Enzyme or Whole Cells) Biocatalyst_Prep->Reaction_Setup Incubation Incubation (Controlled T, pH, Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Extraction Product Extraction Incubation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC for ee/dr) Purification->Analysis

Caption: Experimental workflow for the biocatalytic reduction.

KRED_Catalytic_Cycle E_NADP KRED-NADPH E_NADP_Substrate Enzyme-Substrate Complex E_NADP->E_NADP_Substrate + Substrate Substrate This compound E_NADP_plus KRED-NADP+ E_NADP_Substrate->E_NADP_plus Reduction Product 1,3-Diphenyl-1,3-propanediol E_NADP_plus->Product - Product NADP_plus NADP+ E_NADP_plus->NADP_plus - KRED Cofactor_Regen Cofactor Regeneration (e.g., GDH/Glucose) NADPH NADPH Cofactor_Regen->NADPH NADP_plus->Cofactor_Regen NADPH->E_NADP + KRED

Caption: Ketoreductase (KRED) catalytic cycle with cofactor regeneration.

References

Application Notes and Protocols: The Role of 3-Hydroxy-1,3-diphenylpropan-1-one in Chalcone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of chalcones, highlighting the pivotal role of the intermediate, 3-Hydroxy-1,3-diphenylpropan-1-one. Detailed experimental protocols and the significance of chalcones in drug development, particularly their interaction with key signaling pathways, are presented.

Introduction

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of open-chain flavonoids widely distributed in plants. They serve as precursors for the biosynthesis of flavonoids and isoflavonoids. The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes them a privileged scaffold in medicinal chemistry. This structural feature is responsible for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) and a benzaldehyde (B42025). A key, often transient, intermediate in this reaction is the β-hydroxy ketone, this compound, which subsequently dehydrates to form the final chalcone (B49325) product. Understanding the formation and dehydration of this intermediate is crucial for optimizing reaction conditions and yields.

The Role of this compound

This compound is the aldol (B89426) addition product formed during the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde. Its formation is a critical step that precedes the final dehydration to yield the α,β-unsaturated ketone, chalcone. The overall reaction can be visualized as a two-step process:

  • Aldol Addition: In the presence of a base, the acetophenone forms an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Protonation of the resulting alkoxide yields the β-hydroxy ketone, this compound.

  • Dehydration (Condensation): Under the reaction conditions, typically with heating or prolonged reaction times, the this compound intermediate readily undergoes dehydration (loss of a water molecule) to form the more stable, conjugated system of the chalcone.

The stability of the final chalcone product, with its extended conjugation across the aromatic rings and the enone system, drives the dehydration step to completion.

Experimental Protocols

The following protocols describe the synthesis of chalcones, proceeding through the in-situ formation of this compound.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation (Conventional Method)

This protocol describes a standard laboratory procedure for the synthesis of the parent chalcone (1,3-diphenyl-2-propen-1-one).

Materials:

  • Acetophenone

  • Benzaldehyde

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl), 10% solution

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • In a flask, dissolve sodium hydroxide (4.4 g) in water (40 mL).

  • To this solution, add ethanol (25 mL) and cool the mixture in an ice bath.

  • Slowly add acetophenone to the cooled solution while stirring. Continue to stir the mixture in the ice bath for approximately 10 minutes to ensure complete enolate formation.

  • Remove the flask from the ice bath and allow it to stir at room temperature for another 10 minutes.

  • Gradually add benzaldehyde to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature for 1.5 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with 10% HCl to precipitate the crude chalcone.[1][3]

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.[3]

  • The crude product can be purified by recrystallization from ethanol to yield pure chalcone.[2][3]

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This method offers a more environmentally friendly and rapid approach to chalcone synthesis.[4]

Materials:

  • Substituted or unsubstituted acetophenone

  • Substituted or unsubstituted benzaldehyde

  • Iodine-impregnated neutral alumina (B75360)

  • Microwave synthesizer

  • Mortar and pestle

Procedure:

  • Grind the acetophenone (1 mmol), benzaldehyde (1 mmol), and iodine-impregnated neutral alumina (200 mg) together in a mortar and pestle.[4]

  • Transfer the solid mixture to a suitable vessel for microwave synthesis.

  • Irradiate the mixture in the microwave at a suitable power level for 1-2 minutes.[4][5]

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Remove the alumina by filtration and concentrate the filtrate under reduced pressure to obtain the crude chalcone.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize quantitative data from various chalcone synthesis methods.

Table 1: Yields of Chalcone Synthesis via Claisen-Schmidt Condensation

Acetophenone DerivativeBenzaldehyde DerivativeCatalystSolventReaction TimeYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol/Water1.5 - 24 h92
4'-hydroxyacetophenone4-hydroxy-3-methoxybenzaldehydeH₂SO₄EthanolNot specifiedHigh[6]
2,4-dihydroxyacetophenone4-hydroxy-3-methoxybenzaldehydeKOHNot specifiedNot specified96[6]
Acetophenone4-chlorobenzaldehydeNaOHEthanol/WaterNot specified71.5 (solvent-free)[3]
3-hydroxyacetophenone3-hydroxybenzaldehydeNaOHEthanol24 hHigh[2]

Table 2: Microwave-Assisted Solvent-Free Synthesis of Chalcones

Acetophenone DerivativeBenzaldehyde DerivativeCatalystTime (s)Yield (%)Reference
AcetophenoneBenzaldehydeI₂/Al₂O₃9092[5]
4-methylacetophenoneBenzaldehydeI₂/Al₂O₃7095[5]
4-chloroacetophenone4-chlorobenzaldehydeI₂/Al₂O₃12085[5]
2-hydroxyacetophenone4-methoxybenzaldehydeI₂/Al₂O₃9091[5]
Xanthohumol precursorPrenylated benzaldehydeI₂/Al₂O₃9076[5]

Applications in Drug Development: Targeting Signaling Pathways

Chalcones have emerged as promising scaffolds in drug discovery due to their ability to modulate various signaling pathways implicated in diseases like cancer. Two such critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways, both of which are often constitutively active in cancer cells, promoting proliferation, survival, and inflammation.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in regulating the immune and inflammatory responses, and its dysregulation is a hallmark of many cancers. Chalcones have been shown to inhibit this pathway at multiple levels.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Chalcones_cyto Chalcones Chalcones_cyto->IkB_P Inhibition of Degradation DNA DNA NFkB_nuc->DNA Binding Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Gene_Transcription Chalcones_nuc Chalcones Chalcones_nuc->NFkB_nuc Inhibition of DNA Binding

Caption: Inhibition of the NF-κB signaling pathway by chalcones.

Chalcones can inhibit the NF-κB pathway by preventing the degradation of IκB, the inhibitor of NF-κB, or by interfering with the DNA-binding activity of NF-κB itself.[7][8] Some chalcones have been shown to directly inhibit the IKK complex, which is responsible for phosphorylating IκB and targeting it for degradation.[8] By blocking these steps, chalcones prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of cell growth, survival, and differentiation, and its aberrant activation is frequently observed in a wide range of human cancers. Chalcones have been identified as potent inhibitors of this pathway.

STAT3_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines/Growth Factors (e.g., IL-6, EGF) Receptor Receptor JAK JAK/Src Kinases Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 P-STAT3 STAT3->pSTAT3 pSTAT3_dimer P-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization pSTAT3_dimer_nuc P-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocation Chalcones_cyto Chalcones Chalcones_cyto->STAT3 Inhibition of Phosphorylation DNA DNA pSTAT3_dimer_nuc->DNA Binding Gene_Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) DNA->Gene_Transcription

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing direct solutions to specific experimental issues.

Issue 1: Low Yield of this compound

Question: My synthesis is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

Answer: Low yields can stem from several factors, including reaction conditions, catalyst activity, and reaction time. Here are key areas to troubleshoot:

  • Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to drive the reaction to completion.[1] However, excessively high temperatures can favor the dehydration of the desired product to form chalcone (B49325) (1,3-diphenyl-2-propen-1-one), thus reducing the yield of this compound. It is advisable to conduct small-scale trials at different temperatures (e.g., room temperature, 40-50°C) to find the optimal condition for your specific substrates.[1]

  • Catalyst Activity: The base catalyst, commonly sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is crucial for the reaction. Ensure that the base is not old or improperly stored, which can lead to reduced activity. Using a freshly prepared solution of the base catalyst is recommended.[2]

  • Reaction Time: The optimal reaction time can vary. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the limiting starting material (benzaldehyde or acetophenone) disappears.[2] Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts.

  • Method of Synthesis: The chosen synthetic method can significantly impact the yield. For instance, solvent-free grinding methods have been reported to produce higher yields compared to traditional reflux methods in some cases.[3]

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities in my final product. What are the common side reactions, and how can I minimize them?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them:

  • Chalcone Formation: The most common byproduct is the α,β-unsaturated ketone, chalcone, formed by the dehydration of this compound. This is often promoted by higher temperatures and prolonged reaction times.[4] To minimize this, consider running the reaction at a lower temperature and carefully monitoring its progress to stop it once the starting materials are consumed.

  • Cannizzaro Reaction: At higher temperatures and base concentrations, benzaldehyde (B42025) can undergo a disproportionation reaction known as the Cannizzaro reaction, leading to benzyl (B1604629) alcohol and benzoic acid.[1][2] Using a stoichiometric amount of base and maintaining a moderate temperature can help suppress this side reaction.[4]

  • Self-Condensation of Acetophenone (B1666503): Although less favorable than the reaction with benzaldehyde, acetophenone can react with itself, leading to other byproducts.[5]

To troubleshoot impurity formation, optimize the reaction temperature and monitor the reaction closely by TLC to avoid the formation of new impurity spots.[1]

Issue 3: Difficulty in Product Isolation and Purification

Question: I am having trouble isolating and purifying the crude this compound. What are the best practices?

Answer: Proper work-up and purification are essential for obtaining a pure product.

  • Work-up: After the reaction is complete, the mixture is typically poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.[4]

  • Purification:

    • Recrystallization: Ethanol (B145695) is a commonly used solvent for recrystallization.[2] The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form crystals.

    • Washing: After filtration, it is crucial to wash the collected solid with cold water to remove any remaining base catalyst and other water-soluble impurities.[2] A wash with a small amount of cold ethanol can also be beneficial.[4]

    • Column Chromatography: If recrystallization does not yield a pure product, column chromatography using silica (B1680970) gel is an effective alternative.[2] A common eluent system is a mixture of hexane (B92381) and ethyl acetate.[4]

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of this compound.

Question 1: What is the underlying reaction mechanism for the synthesis of this compound?

Answer: The synthesis of this compound from benzaldehyde and acetophenone proceeds via a base-catalyzed aldol (B89426) addition reaction, which is a variation of the Claisen-Schmidt condensation.[4] The key steps are:

  • Enolate Formation: The base (e.g., hydroxide ion) removes an acidic α-hydrogen from acetophenone to form a resonance-stabilized enolate ion.[6][7]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.[6][7]

  • Protonation: The resulting alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step) to yield this compound.[5]

Question 2: What is the optimal temperature for the synthesis?

Answer: There is no single optimal temperature for all variations of this synthesis. The ideal temperature depends on the specific reactants, catalyst, and solvent used.[1] While many syntheses can be performed at room temperature (20-25 °C) to minimize side reactions, gentle heating to 40-50 °C may be necessary for less reactive substrates to increase the reaction rate.[2][4] It is generally advised not to exceed 65 °C to avoid significant dehydration to chalcone and other side reactions.[2]

Question 3: Can other catalysts be used for this synthesis?

Answer: Yes, while NaOH and KOH are the most common and cost-effective catalysts, other catalytic systems have been explored. For instance, L-proline or D-proline can be used as asymmetric catalysts, which is particularly relevant for the synthesis of specific stereoisomers.[8]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Chalcone Synthesis (as an indicator for the aldol condensation step)

MethodCatalystTemperatureReaction TimeSolventYield (%)Reference(s)
Conventional StirringNaOHRoom Temp.2-3 hoursEthanol58-89[2]
RefluxNaOHReflux8 hoursEthanolNot specified[2]
GrindingNaOH (solid)Ambient10 minutesNoneHigh[2]
UltrasoundKOH70 - 80 °C6 - 8 hoursMethanol/Water~40-60[2]

Note: Yields are for the dehydrated chalcone product, but the underlying aldol addition is the key step for forming this compound.

Experimental Protocols

Protocol 1: General Base-Catalyzed Synthesis in Ethanol

This protocol describes a standard procedure for the synthesis of this compound using a base catalyst in an ethanol solvent.

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 - 1.1 eq) in ethanol.[4]

  • Catalyst Addition: While stirring the solution at room temperature, add an aqueous or ethanolic solution of NaOH or KOH (~1.2 eq) dropwise.[4]

  • Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40-50 °C.[4] Monitor the reaction's progress by TLC until the starting material is consumed.[4]

  • Work-up & Isolation: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the crude product.[4]

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water, followed by a small amount of cold ethanol.[4] Further purification can be achieved by recrystallization from ethanol.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Acetophenone and Benzaldehyde in Ethanol add_catalyst Add NaOH/KOH Solution Dropwise dissolve->add_catalyst stir Stir at RT or 40-50°C add_catalyst->stir monitor Monitor by TLC stir->monitor quench Pour into Ice/ Acidify with HCl monitor->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water and Ethanol filter->wash purify Recrystallize from Ethanol wash->purify

Caption: Experimental workflow for the synthesis of this compound.

aldol_mechanism acetophenone Acetophenone enolate Enolate Ion (Nucleophile) acetophenone->enolate + OH⁻ alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->alkoxide product This compound alkoxide->product + H₂O (Protonation)

References

Technical Support Center: Purification of 3-Hydroxy-1,3-diphenylpropan-1-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Hydroxy-1,3-diphenylpropan-1-one via recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during this purification process.

Troubleshooting Guide

This guide is designed to help you resolve specific problems you may encounter during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated or supersaturated. 2. The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. 3. Supersaturation: The solution is supersaturated but lacks a nucleation site for crystal growth to begin.1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly. 2. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help. 3. Induce crystallization:     a. Scratch the inner surface of the flask with a glass rod at the meniscus. This can create microscopic scratches that serve as nucleation sites.     b. Add a seed crystal of pure this compound to the solution.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound: The compound melts before it dissolves. The melting point of this compound is 53-54 °C.[1] 2. The solution is too concentrated. 3. The solution cooled too quickly. 4. Presence of impurities. 1. Use a lower boiling point solvent or a mixed solvent system. Since the melting point is relatively low, using a solvent with a boiling point below 53-54 °C or a mixture of solvents can be beneficial. 2. Add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly. 3. Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. 4. Consider a preliminary purification step: If significant impurities are present, a technique like column chromatography might be necessary before recrystallization.
The yield of recrystallized product is low. 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during a hot filtration step to remove insoluble impurities. 3. Incomplete crystallization: The solution was not cooled sufficiently to maximize crystal formation. 4. Washing with warm solvent: The collected crystals were washed with a solvent that was not ice-cold, causing some of the product to redissolve.1. Use the minimum amount of hot solvent necessary to dissolve the crude material. 2. Pre-heat the filtration apparatus (funnel and receiving flask) and perform the hot filtration quickly to prevent cooling and premature crystallization. 3. Ensure adequate cooling: After cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation. 4. Always use a minimal amount of ice-cold solvent for washing the collected crystals.
The purified product is not pure (e.g., broad melting point range). 1. The solution cooled too quickly: Impurities may have been trapped within the rapidly forming crystal lattice. 2. Insoluble impurities were not removed: If insoluble impurities were present in the crude product, they should have been removed by hot filtration. 3. Soluble impurities with similar solubility: A single recrystallization may not be sufficient if the impurities have solubility characteristics similar to the desired product.1. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath. 2. Perform a hot filtration of the dissolved crude product to remove any insoluble materials. 3. Consider a second recrystallization or an alternative purification method like column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: 95% ethanol (B145695) is a commonly recommended and effective solvent for the recrystallization of this compound and similar aldol (B89426) condensation products.[2][3][4]

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is reported to be in the range of 53-54 °C.[1] A sharp melting point within this range is a good indicator of purity.

Q3: How can I determine the correct amount of solvent to use?

A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. A good starting point is to add a small amount of solvent, heat the mixture to boiling, and then continue to add small portions of hot solvent until the solid just dissolves.

Q4: My recrystallization has produced very fine, powder-like crystals. Is this a problem?

A4: While not necessarily indicating impurity, very fine crystals can be a result of rapid cooling or agitation during the crystallization process. Slower, undisturbed cooling generally leads to the formation of larger, more well-defined crystals, which are easier to filter and wash, and are less likely to trap impurities.

Q5: Can I use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system can be very effective, especially if the compound is too soluble in one solvent and not soluble enough in another at room temperature. For this compound, a mixture of ethanol and water could be a viable option. You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines a general procedure for the recrystallization of this compound from 95% ethanol.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of 95% ethanol and heat the mixture gently on a hot plate. Bring the solvent to a boil.

  • Addition of Solvent: Continue to add small portions of hot 95% ethanol to the flask with swirling until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Place a fluted filter paper in the funnel and quickly pour the hot solution through the filter paper into the pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.

  • Analysis: Determine the melting point of the recrystallized product. A sharp melting point in the range of 53-54 °C indicates a high degree of purity.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check high_concentration High concentration? oiling_out->high_concentration Check check_solvent_volume Used minimum solvent? low_yield->check_solvent_volume Check reduce_solvent Reduce solvent volume too_much_solvent->reduce_solvent Yes induce_crystallization Induce Crystallization (Scratch / Seed) too_much_solvent->induce_crystallization No add_solvent Add more solvent high_concentration->add_solvent Yes slow_cooling Ensure slow cooling high_concentration->slow_cooling No optimize_solvent Optimize solvent amount check_solvent_volume->optimize_solvent No check_cooling Sufficient cooling? check_solvent_volume->check_cooling Yes cool_longer Cool longer / colder check_cooling->cool_longer No

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method is a base-catalyzed crossed aldol (B89426) condensation, specifically a Claisen-Schmidt condensation, between benzaldehyde (B42025) and acetophenone (B1666503).[1][2][3] In this reaction, the enolate of acetophenone acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde.

Q2: What are the most common side products in this synthesis?

A2: The most prevalent side product is the α,β-unsaturated ketone, 1,3-diphenylprop-2-en-1-one, commonly known as chalcone (B49325).[4] This is formed by the dehydration of the desired this compound. Another potential, though less common, side product results from the self-condensation of acetophenone.[1] Benzaldehyde cannot undergo self-condensation as it lacks α-hydrogens.[1]

Q3: How can the formation of the chalcone side product be minimized?

A3: To favor the formation of this compound (the kinetic product) over chalcone (the thermodynamic product), it is crucial to maintain low reaction temperatures (e.g., 0-5 °C) and carefully control the reaction time.[5][6][7] Shorter reaction times and lower temperatures disfavor the elimination (dehydration) step.

Q4: What is the role of the base catalyst in this reaction?

A4: The base catalyst, typically sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is essential for deprotonating the α-carbon of acetophenone to form the reactive enolate ion.[2][3] The concentration of the base can influence the reaction rate and the product distribution.

Q5: How can I purify the desired this compound from the reaction mixture?

A5: The most common method for purification is recrystallization, often from ethanol (B145695).[8] If the product mixture contains significant amounts of unreacted benzaldehyde, it can be washed with a sodium bisulfite solution.[9] Column chromatography can also be employed for more challenging separations.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction: Insufficient reaction time or low temperature. 2. Side reactions dominating: Reaction temperature is too high, or the reaction time is too long, favoring chalcone formation. 3. Ineffective catalyst: The base catalyst (e.g., NaOH, KOH) may be old or carbonated.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a modest increase in reaction time if starting materials are present. 2. Perform the reaction at a lower temperature (e.g., in an ice bath) to favor the kinetic aldol addition product. 3. Use a fresh solution of the base catalyst.
High percentage of chalcone in the product mixture 1. Elevated reaction temperature: Higher temperatures promote the dehydration of the initial aldol adduct. 2. Prolonged reaction time: The longer the reaction is allowed to proceed, the more dehydration to chalcone will occur. 3. High concentration of base: A higher concentration of the base can accelerate the dehydration step.1. Maintain a low reaction temperature (0-5 °C) throughout the addition and stirring. 2. Monitor the reaction by TLC and quench the reaction as soon as the starting materials are consumed to a satisfactory level. 3. Optimize the catalyst concentration by running small-scale trials with varying amounts of base.
Presence of acetophenone self-condensation product 1. Sub-optimal reaction conditions: If the reaction conditions are not carefully controlled, the enolate of acetophenone can react with another molecule of acetophenone.1. Ensure a slight excess of benzaldehyde is used to increase the probability of the acetophenone enolate reacting with it. Benzaldehyde is a more reactive electrophile than acetophenone.[1]
Oily product that is difficult to crystallize 1. Presence of impurities: Unreacted starting materials or side products can inhibit crystallization. 2. The product is a low-melting solid or an oil at room temperature. 1. Attempt to purify a small sample by column chromatography to see if a solid can be obtained. Wash the crude product to remove unreacted starting materials. 2. If the product is inherently an oil, purification should be performed using column chromatography instead of recrystallization.
Reaction mixture becomes a dark tar 1. Excessively harsh reaction conditions: High temperatures or a very high concentration of a strong base can lead to polymerization and decomposition of the reactants or products.1. Reduce the reaction temperature by performing the reaction in an ice bath. 2. Use a more dilute solution of the base catalyst.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Claisen-Schmidt Condensation of Benzaldehyde and Acetophenone

Condition This compound (Aldol Product) 1,3-Diphenylprop-2-en-1-one (Chalcone) Other Side Products Rationale
Low Temperature (e.g., 0-5 °C) FavoredDisfavoredMinimizedThe initial aldol addition is the kinetically favored product. Low temperatures provide insufficient energy to overcome the activation barrier for the subsequent dehydration reaction.[5][6][7]
High Temperature (e.g., > 25 °C) DisfavoredFavoredIncreasedHigher temperatures promote the elimination (dehydration) reaction, leading to the more thermodynamically stable conjugated chalcone.[6] This can also increase the rate of side reactions.
Short Reaction Time FavoredDisfavoredMinimizedMinimizes the time for the reversible aldol addition to proceed to the subsequent dehydration step.
Long Reaction Time DisfavoredFavoredIncreasedAllows the reaction to reach thermodynamic equilibrium, which favors the more stable chalcone product.
Low Base Concentration Favored (at a slower rate)DisfavoredMinimizedA lower concentration of the base slows down the rate of both the aldol addition and the subsequent dehydration, but can provide better control over the reaction to isolate the initial adduct.
High Base Concentration DisfavoredFavoredIncreasedA high concentration of a strong base can accelerate the dehydration reaction and may also promote side reactions such as polymerization.

Experimental Protocols

Protocol 1: Synthesis of this compound (Favoring the Aldol Product)

This protocol is designed to maximize the yield of the β-hydroxy ketone by maintaining conditions that favor the kinetic product.

  • Preparation of Reactants:

    • In a 100 mL Erlenmeyer flask, dissolve 2.4 g (0.02 mol) of acetophenone in 20 mL of 95% ethanol.

    • In a separate beaker, prepare a solution of 1.0 g of sodium hydroxide in 10 mL of water. Cool this solution in an ice bath.

    • Cool the acetophenone solution in an ice bath.

  • Reaction:

    • While stirring the cooled acetophenone solution, slowly add 2.12 g (0.02 mol) of benzaldehyde.

    • Continue to stir the mixture in the ice bath and slowly add the cold sodium hydroxide solution dropwise over a period of 10-15 minutes.

    • Maintain the reaction temperature between 0-5 °C and continue stirring for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate (B1210297) eluent). The reaction should be stopped before a significant amount of the chalcone product is formed.

  • Work-up and Isolation:

    • Once the reaction is deemed complete, neutralize the mixture by slowly adding 10% hydrochloric acid until the pH is approximately 7. The product will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Purification:

    • Recrystallize the crude product from a minimal amount of cold 95% ethanol. Dissolve the solid in slightly warmed ethanol and then cool slowly to allow for crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Visualizations

Reaction_Pathway Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate + Base Benzaldehyde Benzaldehyde Base Base (e.g., NaOH) Aldol_Adduct This compound (Desired Product) Enolate->Aldol_Adduct + Benzaldehyde (Aldol Addition) Self_Condensation Acetophenone Self-Condensation Product Enolate->Self_Condensation + Acetophenone Chalcone Chalcone (Dehydration Product) Aldol_Adduct->Chalcone - H₂O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision solution solution start Start Synthesis check_yield Low Yield? start->check_yield check_chalcone High Chalcone %? check_yield->check_chalcone No solution_yield Optimize reaction time/temp Check catalyst activity check_yield->solution_yield Yes check_purity Impure Product? check_chalcone->check_purity No solution_chalcone Lower reaction temperature Reduce reaction time Optimize base concentration check_chalcone->solution_chalcone Yes end Successful Synthesis check_purity->end No solution_purity Recrystallize from ethanol Wash with NaHSO₃ (for aldehyde) Consider column chromatography check_purity->solution_purity Yes solution_yield->check_chalcone solution_chalcone->check_purity solution_purity->end

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common method is the base-catalyzed aldol (B89426) addition of acetophenone (B1666503) and benzaldehyde (B42025). Alkaline catalysts such as sodium hydroxide (B78521) (NaOH) are typically used in a solvent like ethanol (B145695) or methanol.[1][2] An alternative, high-yield method involves the use of an organocatalyst, such as L-proline or D-proline, with dibenzylamine (B1670424) trifluoroacetate (B77799) as an additive.

Q2: What is the primary side reaction to be aware of during the synthesis?

A2: The main side reaction is the dehydration of the desired product, this compound, to form 1,3-diphenylprop-2-en-1-one (chalcone). This is particularly favored by prolonged reaction times, elevated temperatures, or acidic conditions during workup.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The starting materials, product, and any byproducts like chalcone (B49325) should have distinct Rf values.

Q4: What is a standard method for purifying the final product?

A4: Recrystallization from ethanol is a common and effective method for purifying this compound.

Q5: What are the expected physicochemical properties of this compound?

A5: The product is a solid with a reported melting point of 53-54 °C.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The base catalyst (e.g., NaOH) may be old or have reacted with atmospheric CO2.Use a fresh, high-quality batch of the catalyst.
2. Low Reaction Temperature: The reaction may be too slow at very low temperatures.While low temperatures are generally recommended to avoid side reactions, ensure the reaction mixture is being stirred efficiently and allow for sufficient reaction time.
3. Inefficient Enolate Formation: The base may not be strong enough or used in sufficient quantity to deprotonate acetophenone effectively.Ensure the correct stoichiometry of the base is used. For challenging cases, a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) can be used to pre-form the enolate at low temperatures (e.g., -78 °C).
Formation of Multiple Products (Complex Mixture) 1. Self-Condensation of Acetophenone: The enolate of acetophenone can react with another molecule of acetophenone.Slowly add the acetophenone to a mixture of benzaldehyde and the base. This keeps the concentration of the enolizable ketone low, minimizing self-condensation.
2. Use of an Enolizable Aldehyde: If an aldehyde other than benzaldehyde (which lacks α-hydrogens) is used, it can also self-condense.Benzaldehyde is the ideal substrate as it cannot form an enolate, thus preventing one pathway of self-condensation.
Product is Primarily the Dehydrated Product (Chalcone) 1. High Reaction Temperature: Elevated temperatures favor the elimination of water from the aldol addition product.Maintain a low reaction temperature, typically between 0-5 °C, using an ice bath.
2. Prolonged Reaction Time: Leaving the reaction to stir for too long, even at low temperatures, can lead to dehydration.Monitor the reaction closely by TLC and quench the reaction once the starting materials are consumed and the desired product is at its maximum concentration.
3. Acidic Workup Conditions: Acidic conditions can catalyze the dehydration of the β-hydroxy ketone.Neutralize the reaction mixture carefully during workup, avoiding strongly acidic pH.
Difficulty in Product Isolation/Purification 1. Product Oiling Out: The product may not crystallize properly from the reaction mixture or during recrystallization.Ensure the correct solvent polarity for recrystallization. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.
2. Contamination with Chalcone: The similar polarity of the product and the chalcone byproduct can make separation by recrystallization difficult.If significant chalcone is present, column chromatography may be necessary for complete purification.

Data Presentation: Comparison of Synthetic Methods

Parameter Method 1: Base-Catalyzed (NaOH) Method 2: Organocatalyzed (L-Proline)
Catalyst Sodium Hydroxide (NaOH)L-proline and Dibenzylamine Trifluoroacetate
Solvent Ethanol or MethanolNot specified, likely an organic solvent
Temperature 0-5 °C (to minimize dehydration)Not specified, likely room temperature
Reaction Time Varies, requires monitoring (e.g., 1 hour)24-48 hours
Yield Moderate to Good (Optimization required)> 80%
Purity Good (Recrystallization needed to remove byproducts)> 99%
Key Advantages Readily available and inexpensive reagents.High yield and purity, milder reaction conditions.
Key Disadvantages Prone to side reactions (chalcone formation), requires careful temperature control.Longer reaction times, more expensive catalyst system.

Experimental Protocols

Method 1: Base-Catalyzed Synthesis (Representative Protocol)

This protocol is a general representation and may require optimization.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.

  • Cooling: Cool the mixture in an ice bath to 0-5 °C.

  • Reaction Initiation: While stirring, slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Reaction Monitoring: Stir the reaction mixture in the ice bath and monitor its progress by TLC.

  • Workup: Once the reaction is complete, neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) while keeping the temperature low.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.

Method 2: Organocatalyzed Synthesis

Based on reported high-yield synthesis.

  • Preparation: In a suitable reaction vessel, combine benzaldehyde (1 equivalent), acetophenone (0.9-1.1 equivalents), L-proline (0.1-0.3 equivalents), and dibenzylamine trifluoroacetate (0.2-0.3 equivalents).

  • Reaction: Stir the mixture at a controlled rate (e.g., 30-70 r/min) for 24-48 hours.

  • Isolation and Purification: Details on the workup and purification for this specific protocol require further investigation from the original source, but would likely involve standard techniques such as extraction and crystallization or chromatography.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Acetophenone Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base (e.g., NaOH) Benzaldehyde Benzaldehyde Aldol_Adduct This compound (Product) Enolate->Aldol_Adduct + Benzaldehyde Chalcone 1,3-Diphenylprop-2-en-1-one (Chalcone - Side Product) Aldol_Adduct->Chalcone Heat or Acid (-H2O)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow Start Start Mix_Reagents Mix Acetophenone and Benzaldehyde in Solvent Start->Mix_Reagents Cool Cool to 0-5°C Mix_Reagents->Cool Add_Base Add Base Catalyst Cool->Add_Base React Stir and Monitor by TLC Add_Base->React Workup Neutralize and Isolate Crude Product React->Workup Purify Recrystallize from Ethanol Workup->Purify Analyze Analyze Product (m.p., etc.) Purify->Analyze End End Analyze->End

Caption: A general experimental workflow for the synthesis.

Troubleshooting_Tree Troubleshooting Decision Tree Start Low Yield? Check_TLC Check TLC of Crude Mixture Start->Check_TLC No_Product No Product Formed? Check_TLC->No_Product Chalcone_Major Chalcone is Major Product? Check_TLC->Chalcone_Major [Product formed] Sol_Catalyst Use Fresh Catalyst Increase Reaction Time No_Product->Sol_Catalyst [Yes] Complex_Mixture Complex Mixture? Chalcone_Major->Complex_Mixture [No] Sol_Temp Lower Reaction Temperature Reduce Reaction Time Chalcone_Major->Sol_Temp [Yes] Good_Conversion Good Conversion to Product Complex_Mixture->Good_Conversion [No] Sol_Addition Slowly Add Acetophenone Use Non-enolizable Aldehyde Complex_Mixture->Sol_Addition [Yes] Sol_Purification Optimize Purification (e.g., Column Chromatography) Good_Conversion->Sol_Purification

Caption: A troubleshooting decision tree for low yield issues.

References

Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, between benzaldehyde (B42025) and acetophenone (B1666503) in the presence of a base catalyst.[1][2] This reaction initially forms the desired β-hydroxy ketone, which can then be dehydrated to form chalcone (B49325) (1,3-diphenylpropenone).[1][3]

Q2: Why is the Claisen-Schmidt condensation a suitable method for this synthesis?

A2: This method is effective because benzaldehyde lacks α-hydrogens, preventing it from undergoing self-condensation.[1][2] Similarly, the self-condensation of ketones like acetophenone in the presence of aqueous base is not a highly favorable reaction.[1] This minimizes the formation of side products and leads to a higher yield of the desired crossed aldol product.[1]

Q3: What is the main challenge in isolating this compound?

A3: The primary challenge is preventing the dehydration of the initial aldol addition product, this compound, to the more stable α,β-unsaturated ketone, chalcone (1,3-diphenylpropenone).[1][3] This dehydration is often promoted by heat and strong basic conditions.[3]

Q4: What are the typical catalysts used for this reaction?

A4: The reaction is typically catalyzed by bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a solvent like ethanol (B145695).[4] Some procedures also utilize catalysts like L-proline or D-proline in the presence of an additive like dibenzylamine (B1670424) trifluoroacetate (B77799) for asymmetric synthesis.[5]

Q5: How can the formation of the chalcone byproduct be minimized?

A5: To minimize the formation of chalcone, it is crucial to carefully control the reaction temperature, keeping it low (e.g., 0°C), and to quench the reaction after the formation of the β-hydroxy ketone is complete.[6] Avoiding prolonged reaction times and excessive heat during the reaction and workup is also important.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of product 1. Inactive catalyst. 2. Impure starting materials (benzaldehyde can oxidize to benzoic acid). 3. Incorrect stoichiometry of reactants. 4. Reaction temperature is too low or reaction time is too short.1. Use a fresh solution of NaOH or KOH. 2. Use freshly distilled benzaldehyde. 3. Ensure the molar ratio of benzaldehyde to acetophenone is appropriate, typically 1:1.[5][6] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider slightly increasing the temperature or extending the reaction time.
Product is an oil that does not solidify 1. Presence of impurities. 2. Incomplete reaction.1. Try scratching the inside of the flask with a glass rod to induce crystallization. 2. Add a seed crystal of the product if available. 3. Purify the oil using column chromatography. 4. Ensure the reaction has gone to completion by TLC analysis.
Formation of a significant amount of chalcone (yellow solid) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base concentration is too high.1. Maintain a low reaction temperature, for example by using an ice bath (0°C).[6] 2. Monitor the reaction closely and quench it as soon as the starting materials are consumed. 3. Use the recommended concentration of the base.
Difficulty in purification 1. Presence of unreacted starting materials. 2. Formation of multiple byproducts.1. Wash the crude product with cold water to remove any water-soluble impurities.[2] 2. Recrystallization from a suitable solvent like ethanol is a common purification method.[7] 3. If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be employed.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis of this compound

This protocol is adapted from a representative procedure for the synthesis of this compound.[6]

Materials:

  • Acetophenone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica gel for chromatography

Procedure:

  • In a flask, dissolve acetophenone (1.2 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

  • Cool the mixture to 0°C using an ice bath.

  • Add NaOH (0.4 g, 10 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by adding 10% HCl until the solution is acidic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (4:1) eluent system to yield this compound. A typical yield is around 80% (1.8 g).[6]

Quantitative Data Summary
Catalyst System Reactant Ratio (Benzaldehyde:Acetophenone) Temperature (°C) Reaction Time Yield (%) Reference
NaOH in Ethanol1:102 hours80[6]
Dibenzylamine trifluoroacetate / L-proline1:0.9-1.1Not specified24-48 hours>80[5]
KOH in Ethanol1:1.0140 (Ultrasound bath)Monitored by ¹H-NMRHigh (specifics vary)[4]
NaOH (solid)1:1Room Temperature (grinding)10 minutesHigh (specifics vary)[7]

Visualizations

Reaction Pathway: Aldol Condensation

Aldol_Condensation Aldol Condensation of Benzaldehyde and Acetophenone cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (OH-) Aldol Adduct This compound Enolate->Aldol Adduct + Benzaldehyde Chalcone 1,3-Diphenylpropenone (Chalcone) Aldol Adduct->Chalcone - H2O (Dehydration)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow Start Start Mix_Reactants Mix Benzaldehyde and Acetophenone in Ethanol Start->Mix_Reactants Cool_Mixture Cool to 0 C Mix_Reactants->Cool_Mixture Add_Catalyst Add Base Catalyst (e.g., NaOH) Cool_Mixture->Add_Catalyst Reaction Stir at 0 C for 2 hours Add_Catalyst->Reaction Monitor_TLC Monitor Progress with TLC Reaction->Monitor_TLC Quench Quench with Acid (e.g., HCl) Monitor_TLC->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purify by Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart decision decision issue issue Start Start Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Yield_Solutions Verify Reagent Purity and Stoichiometry. Check Catalyst Activity. Optimize Reaction Time/Temp. Check_Yield->Yield_Solutions Yes Check_Chalcone Significant Chalcone Formation? Check_Purity->Check_Chalcone No Purity_Solutions Improve Washing Steps. Recrystallize from Ethanol. Use Column Chromatography. Check_Purity->Purity_Solutions Yes End End Check_Chalcone->End No Chalcone_Solutions Lower Reaction Temperature. Reduce Reaction Time. Check Base Concentration. Check_Chalcone->Chalcone_Solutions Yes Yield_Solutions->Check_Purity Purity_Solutions->Check_Chalcone Chalcone_Solutions->End

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

preventing dehydration of 3-Hydroxy-1,3-diphenylpropan-1-one to chalcone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-1,3-diphenylpropan-1-one Synthesis

Welcome to the technical support center for the synthesis and stabilization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to prevent the unwanted dehydration of the desired aldol (B89426) product into chalcone (B49325).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of its dehydration to chalcone.

Issue 1: My reaction yields chalcone as the major product instead of this compound.

  • Short Answer: Your reaction conditions are likely too harsh, promoting the elimination of water from the initial aldol addition product. The primary culprits are elevated temperatures and/or prolonged exposure to a strong acid or base catalyst.

  • Detailed Explanation: The formation of this compound is an aldol addition reaction. This is a reversible process that is often followed by a thermodynamically favorable, irreversible dehydration (elimination) step to form the conjugated system of chalcone.[1][2][3] This two-step sequence is known as an aldol condensation.[3][4] To isolate the initial aldol product, the dehydration must be suppressed.

  • Solutions:

    • Temperature Control: Immediately reduce the reaction temperature. The aldol addition is often successful at room temperature or below, while the dehydration step typically requires heat.[3][4][5] Running the reaction in an ice bath can significantly inhibit chalcone formation.

    • Catalyst Concentration: If using a strong base like NaOH, consider reducing its concentration. High concentrations of base can readily promote the E1cB elimination mechanism responsible for dehydration.[2][6]

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). The aldol addition may be complete in a shorter time frame (e.g., 1-2 hours) than you are currently running the experiment.[7] Unnecessarily long reaction times increase the probability of dehydration.

Issue 2: My TLC/NMR analysis shows a mixture of both the desired hydroxyketone and chalcone. How can I improve the product ratio?

  • Short Answer: Employ milder reaction conditions. Consider using a weaker base or an organocatalyst, and strictly control the temperature and reaction time.

  • Detailed Explanation: The presence of both compounds indicates that the reaction conditions are on the borderline of promoting dehydration. The stability of the aldol product is sensitive, and even gentle conditions can lead to some elimination over time.[4]

  • Solutions:

    • Use a Weaker Base: Switch from NaOH or KOH to a milder base like an amine (e.g., D-proline with an additive) or use a catalytic amount of a stronger base.

    • Alternative Catalysis: A patented method utilizes D-proline and dibenzylamine (B1670424) trifluoroacetate (B77799) in DMSO at room temperature, which has been shown to produce the desired 3-hydroxy-1,3-diphenyl-1-propanone in high yield and purity.[8]

    • Purification: If a mixture is unavoidable, careful purification is required. Column chromatography is often effective for separating compounds with different polarities. The hydroxyl group in your desired product makes it significantly more polar than the resulting chalcone.

Issue 3: Dehydration occurs during the workup or purification process.

  • Short Answer: Avoid acidic conditions and high temperatures during workup and purification.

  • Detailed Explanation: The aldol product is sensitive to both acid and base. Acidic workup conditions can catalyze dehydration via an E1 or E2 mechanism, where the hydroxyl group is protonated into a good leaving group (water).[3] Similarly, heating the product during solvent removal or recrystallization can provide the energy needed for elimination.

  • Solutions:

    • Neutral Workup: Use a neutral or slightly basic workup. Quench the reaction with a saturated solution of ammonium (B1175870) chloride (NH₄Cl) or cold water instead of strong acid.

    • Low-Temperature Purification: Perform recrystallization at the lowest temperature possible for dissolution. When removing solvent with a rotary evaporator, use a low-temperature water bath.

    • Chromatography: If thermal instability is a major issue, flash column chromatography at room temperature is the preferred method of purification over recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for the base-catalyzed dehydration of this compound?

A1: The base-catalyzed dehydration proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base removes the acidic α-hydrogen (the hydrogen on the carbon between the carbonyl and the hydroxyl-bearing carbon) to form a resonance-stabilized enolate ion. This enolate then expels the hydroxide (B78521) ion (–OH) from the adjacent carbon to form the α,β-unsaturated double bond of chalcone.[2][5]

Q2: How does acid catalyze the dehydration reaction?

A2: Under acidic conditions, the hydroxyl group is first protonated by the acid catalyst. This converts the poor leaving group (–OH) into an excellent leaving group (–OH₂⁺, water). The water molecule then departs, and a base (such as water or the conjugate base of the acid catalyst) removes a proton from the α-carbon to form the stable, conjugated double bond.[3]

Q3: What are the key physical differences between this compound and Chalcone that can be used for characterization?

A3: The primary differences are in polarity and melting point, which are useful for separation and identification.

PropertyThis compoundChalcone (Benzalacetophenone)Reference(s)
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₂O[9]
Molecular Weight 226.27 g/mol 208.26 g/mol [9]
Melting Point 53-54 °C~56 °C[10][11]
Polarity More Polar (due to -OH group)Less PolarN/A
Key NMR Signal Presence of -OH and -CH(OH)- signalsAbsence of -OH; presence of vinylic -CH=CH- signalsN/A

Note: Melting points can be very close, making separation by simple recrystallization of a mixture difficult. Purity should be confirmed by spectroscopic methods.

Experimental Protocols

Protocol 1: Synthesis Optimized to Isolate this compound

This protocol is designed to minimize dehydration by using controlled temperature and reaction time.

  • Reactant Preparation: In a round-bottom flask, dissolve acetophenone (B1666503) (1.0 eq) and benzaldehyde (B42025) (1.0 eq) in methanol.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature equilibrates to 0-5 °C.

  • Catalyst Addition: Slowly add a pre-chilled aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise while maintaining vigorous stirring and keeping the temperature below 5 °C.[7]

  • Reaction Monitoring: Allow the reaction to proceed at 0-5 °C. Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting materials are consumed, quench the reaction by adding ice-cold saturated ammonium chloride solution until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure at a low temperature (<30 °C). The crude product can be purified by flash column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate gradient) or careful recrystallization from a minimal amount of cold ethanol/water.

Protocol 2: Intentional Synthesis of Chalcone (for comparison)

This protocol demonstrates the conditions that actively promote dehydration.

  • Reactant Preparation: In a flask, combine acetophenone (1.0 eq), benzaldehyde (1.0 eq), and 95% ethanol.[12]

  • Catalyst Addition: Add a 20-40% aqueous solution of sodium hydroxide and stir the mixture at room temperature.[12] The mixture may become cloudy or solidify.

  • Heating (Optional but common): To ensure complete dehydration, the reaction mixture can be gently heated (e.g., to 40-50 °C) for 1-2 hours.[3][5]

  • Workup: Cool the mixture in an ice bath and neutralize with dilute HCl.[12]

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and air dry.[12] The crude chalcone can be recrystallized from hot ethanol.

Visualizations

Below are diagrams illustrating the key chemical pathways and logical workflows discussed.

DehydrationPathways cluster_base Base-Catalyzed Dehydration (E1cB) cluster_acid Acid-Catalyzed Dehydration (E1/E2) Aldol_Base This compound Enolate Enolate Intermediate Aldol_Base->Enolate + OH⁻ - H₂O Chalcone_Base Chalcone Enolate->Chalcone_Base - OH⁻ Aldol_Acid This compound Protonated_Aldol Protonated Aldol (-OH₂⁺) Aldol_Acid->Protonated_Aldol + H⁺ Chalcone_Acid Chalcone Protonated_Aldol->Chalcone_Acid - H₂O - H⁺

Caption: Reaction mechanisms for base-catalyzed and acid-catalyzed dehydration.

TroubleshootingWorkflow Troubleshooting Workflow: Unwanted Chalcone Formation Start Experiment yields Chalcone or Mixture CheckTemp Was reaction temperature > Room Temp? Start->CheckTemp CheckTime Was reaction time > 4 hours? CheckTemp->CheckTime No Sol_Temp Action: Reduce temperature. Use ice bath (0-5 °C). CheckTemp->Sol_Temp Yes CheckCatalyst Was a strong base (e.g., >20% NaOH) or strong acid used? CheckTime->CheckCatalyst No Sol_Time Action: Reduce reaction time. Monitor with TLC. CheckTime->Sol_Time Yes CheckWorkup Was workup acidic or heated? CheckCatalyst->CheckWorkup No Sol_Catalyst Action: Use milder catalyst (e.g., catalytic base, organocatalyst). CheckCatalyst->Sol_Catalyst Yes Sol_Workup Action: Use neutral quench (NH₄Cl) and purify at low temp. CheckWorkup->Sol_Workup Yes Success Desired Product Isolated CheckWorkup->Success No (Purification may still be needed) Sol_Temp->Success Sol_Time->Success Sol_Catalyst->Success Sol_Workup->Success

Caption: A logical workflow for troubleshooting unwanted chalcone formation.

References

Technical Support Center: Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a base-catalyzed aldol (B89426) condensation reaction between acetophenone (B1666503) and benzaldehyde (B42025). In this reaction, a base abstracts an alpha-hydrogen from acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide is then protonated to yield the β-hydroxy ketone, this compound.[1][2][3][4]

Q2: What is the optimal temperature range for this synthesis?

A2: The aldol condensation to form this compound is typically performed at room temperature (around 25°C) or slightly elevated temperatures, generally not exceeding 40-60°C.[1] One specific protocol successfully utilizes a reaction temperature of 25°C for 48 hours.[5]

Q3: What are the primary side reactions to be aware of, particularly concerning temperature?

A3: The two main temperature-dependent side reactions are:

  • Dehydration: At higher temperatures, the primary product, this compound, can undergo dehydration (loss of a water molecule) to form the α,β-unsaturated ketone known as chalcone (B49325) (1,3-diphenyl-2-propen-1-one).[1][2][6] The formation of this conjugated system is often thermodynamically favored and can be driven by heat.[6]

  • Retro-Aldol Reaction: The aldol reaction is an equilibrium.[2] Elevated temperatures can shift the equilibrium back towards the starting materials (acetophenone and benzaldehyde).[1][2]

Q4: How does the choice of base affect the reaction?

A4: The choice of base is crucial for generating the enolate from acetophenone. Common bases for this reaction include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt).[1] The base should be strong enough to deprotonate acetophenone but not so strong as to promote excessive side reactions.

Troubleshooting Guides

ProblemPotential CauseSuggested Solution
Low or no yield of this compound Incorrect Temperature: The reaction may have been run at too high a temperature, favoring the retro-aldol reaction.[1][2]Maintain the reaction temperature at or near room temperature (25°C). Use a water or ice bath to control any exotherms, especially during the initial addition of reagents.
Ineffective Base: The chosen base may not be strong enough, or it may have degraded.Use a fresh, appropriate base such as NaOH or KOH. Ensure anhydrous conditions if using a base like sodium ethoxide.[1]
Presence of Water: Water can interfere with the reaction by protonating the enolate intermediate.[1]Use dry solvents and glassware.
Product is a yellow solid, and analysis (e.g., NMR, IR) shows a double bond. Dehydration to Chalcone: The reaction temperature was likely too high, causing the desired aldol product to dehydrate.[1][2][6]Repeat the synthesis at a lower temperature (e.g., 25°C or below). If heating is necessary, use a moderate temperature (40-60°C) and monitor the reaction closely for the formation of the yellow chalcone.[1]
Reaction mixture remains heterogeneous or reactants do not dissolve. Inappropriate Solvent: The reactants may not be soluble in the chosen solvent.Use a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to ensure all reactants are in solution.[1] A published procedure uses DMSO as the solvent.[5]
Reaction does not go to completion after an extended period. Insufficient Reaction Time: Some protocols for this synthesis at room temperature require long reaction times.A successful synthesis has been reported with a reaction time of 48 hours at room temperature.[5] Consider extending the reaction time while monitoring its progress via TLC.

Data Presentation

Table 1: Summary of Reported Reaction Conditions

ParameterCondition 1Condition 2 (General Aldol)
Reactants Acetophenone, BenzaldehydeAldehyde/Ketone with α-H, Carbonyl Compound
Catalyst/Additive L-proline, Dibenzylamine (B1670424) trifluoroacetate (B77799)Base (e.g., NaOH, KOH)
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Polar aprotic (e.g., DMF, DMSO)
Temperature Room Temperature (25°C)Room Temp. to 40-60°C
Reaction Time 48 hoursVaries
Reference [5][1]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is adapted from a patented procedure.[5]

Materials:

  • Acetophenone

  • Benzaldehyde

  • L-proline

  • Dibenzylamine trifluoroacetate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (1 equivalent) and benzaldehyde (1 equivalent) in anhydrous dimethyl sulfoxide.

  • While stirring at room temperature (25°C), add L-proline (0.1 equivalents) and dibenzylamine trifluoroacetate (0.1 equivalents) to the solution.

  • Continue stirring the reaction mixture at room temperature (25°C) for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add an equal volume of saturated aqueous ammonium chloride solution to quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Mandatory Visualization

G cluster_start Start: Synthesis of this compound cluster_analysis Post-Reaction Analysis cluster_troubleshooting Troubleshooting Pathway cluster_solutions Corrective Actions start Run Aldol Condensation (Benzaldehyde + Acetophenone) analysis Analyze Product: Yield & Purity (TLC, NMR, etc.) start->analysis issue Issue Detected? analysis->issue low_yield Low Yield? issue->low_yield Yes success Successful Synthesis issue->success No yellow_product Yellow Product/ Unsaturation Detected? low_yield->yellow_product No check_temp Verify Temperature Control (Maintain at ~25°C) low_yield->check_temp Yes reduce_temp Decrease Reaction Temperature (< 40°C) yellow_product->reduce_temp Yes check_reagents Check Reagent Purity & Anhydrous Conditions check_temp->check_reagents monitor_time Optimize Reaction Time (Avoid prolonged heating) reduce_temp->monitor_time

Caption: Troubleshooting workflow for temperature-related issues.

ReactionPathways cluster_main Desired Pathway cluster_side Side Reactions reactants Acetophenone + Benzaldehyde main_product This compound (Aldol Addition Product) reactants->main_product Base, ~25°C main_product->reactants Retro-Aldol (High Temp) dehydration_product Chalcone (α,β-Unsaturated Ketone) main_product->dehydration_product Dehydration (Heat, >40-60°C)

Caption: Reaction pathways in the synthesis.

References

Aldol Reactions for β-Hydroxy Ketones: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aldol (B89426) reactions to synthesize β-hydroxy ketones.

Troubleshooting Guide

Low Yield or No Product Formation

Question: My Aldol reaction is giving a very low yield or no desired β-hydroxy ketone. What are the possible causes and how can I fix it?

Answer: Low or no yield in an Aldol reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Reversibility of the Reaction: The Aldol addition is often a reversible reaction, and the equilibrium might not favor the product.[1]

    • Solution: Drive the reaction forward by removing the product as it forms (if possible, e.g., by crystallization) or by using conditions that favor the product thermodynamically. For some systems, lowering the reaction temperature can favor the addition product.

  • Ineffective Enolate Formation: The base used may not be strong enough to deprotonate the α-carbon of your ketone, or the ketone may not have α-hydrogens.[2]

    • Solution: Ensure your ketone has α-hydrogens.[3] Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure complete and irreversible enolate formation.[4] This is typically done at low temperatures, such as -78 °C.[1]

  • Poor Reactivity of the Electrophile: The aldehyde or ketone serving as the electrophile might be too sterically hindered or electronically deactivated.

    • Solution: Aldehydes are generally more reactive electrophiles than ketones.[4] If using a ketone as the electrophile, consider switching to a more reactive aldehyde if the synthesis allows.

  • Decomposition of Starting Materials or Product: The reaction conditions (e.g., high temperature, strongly basic or acidic conditions) might be degrading your reactants or the desired β-hydroxy ketone.

    • Solution: Optimize the reaction temperature; often, lower temperatures are preferred to isolate the β-hydroxy ketone and prevent dehydration.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if your reagents are sensitive to air or moisture.

  • Impure Reagents: Impurities in starting materials or solvents can quench the enolate or catalyze side reactions.

    • Solution: Use freshly distilled or purified solvents and reagents. Ensure all glassware is dry.

Formation of Multiple Products

Question: I am getting a complex mixture of products instead of my target β-hydroxy ketone. Why is this happening?

Answer: The formation of multiple products is a common challenge in crossed Aldol reactions where two different carbonyl compounds are used.

Potential Causes and Solutions:

  • Self-Condensation: If both carbonyl partners have α-hydrogens, they can react with themselves, leading to a mixture of four possible products (two self-condensation products and two crossed-aldol products).[5]

    • Solution 1: Use a Non-Enolizable Electrophile: One of the most effective strategies is to use a carbonyl compound that cannot form an enolate (i.e., has no α-hydrogens) as the electrophile. Aromatic aldehydes like benzaldehyde (B42025) are common choices for this purpose.[4]

    • Solution 2: Directed Aldol Reaction: Pre-form the enolate of one carbonyl compound using a strong, non-nucleophilic base like LDA at low temperatures (-78 °C). Once enolate formation is complete, slowly add the second carbonyl compound (the electrophile). This ensures that only one nucleophile is present in the reaction mixture.[4]

    • Solution 3: Control Reactivity: In a reaction between an aldehyde and a ketone, the ketone will preferentially form the enolate and attack the more reactive aldehyde electrophile.[6]

  • Formation of α,β-Unsaturated Carbonyl Compound: The initially formed β-hydroxy ketone can easily dehydrate to form the more stable α,β-unsaturated product, especially if the reaction is heated or run under strongly acidic or basic conditions.[3]

    • Solution: To isolate the β-hydroxy ketone, use milder reaction conditions. This often involves running the reaction at low temperatures (e.g., -78 °C to room temperature) and carefully neutralizing the reaction during workup to avoid acidic or basic conditions that promote dehydration.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between an Aldol addition and an Aldol condensation?

A1: The Aldol addition is the initial reaction between an enolate and a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. The Aldol condensation is a subsequent reaction where the β-hydroxy carbonyl compound undergoes dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound. This dehydration is often promoted by heat or stronger acidic/basic conditions.

Q2: How do I choose the right base for my Aldol reaction?

A2: The choice of base is critical. For simple self-condensations or when using a non-enolizable electrophile, catalytic amounts of a moderately strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be sufficient.[7] For directed Aldol reactions requiring irreversible enolate formation and high selectivity, a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is typically used in stoichiometric amounts.[1]

Q3: Can I run an Aldol reaction under acidic conditions?

A3: Yes, Aldol reactions can be catalyzed by acid. The mechanism is different; the acid first catalyzes the tautomerization of the carbonyl compound to its enol form. The enol then acts as the nucleophile, attacking a protonated carbonyl molecule.[1][8] Acid-catalyzed conditions often favor the dehydration of the initial aldol addition product to form the α,β-unsaturated carbonyl compound.[9]

Q4: My aldehyde is prone to the Cannizzaro reaction. How can I prevent this?

A4: The Cannizzaro reaction is a disproportionation of an aldehyde without α-hydrogens in the presence of a strong base to yield a carboxylic acid and an alcohol.[4] To avoid this, you can:

  • Use a directed Aldol approach where the enolate is pre-formed from the ketone before the aldehyde is added.

  • Carefully control the stoichiometry of the base.

  • Use milder reaction conditions if possible.

Q5: How can I improve the diastereoselectivity of my Aldol reaction?

A5: Achieving high diastereoselectivity often requires more advanced techniques. The stereochemical outcome can be influenced by the geometry of the enolate (E vs. Z), the nature of the metal counterion, and the use of chiral auxiliaries or catalysts. For high levels of stereocontrol, employing a chiral catalyst or a substrate-controlled approach is often necessary.[10]

Data Presentation

Table 1: Influence of Base and Temperature on Aldol Reaction Outcome

BaseTemperatureTypical OutcomeNotes
NaOH, KOH (catalytic)Room Temp to RefluxMixture of β-hydroxy ketone and α,β-unsaturated ketoneEquilibrium-controlled. Higher temperatures favor the condensation product.
LDA, NaHMDS (stoichiometric)-78 °Cβ-hydroxy ketone (Aldol addition product)Kinetically controlled, irreversible enolate formation. Low temperature prevents dehydration.[1][4]
L-proline (organocatalyst)Room TemperatureDiastereoselective synthesis of β-hydroxy ketoneCan provide access to chiral products.[10][11]

Table 2: General Reactivity of Carbonyl Compounds in Crossed Aldol Reactions

Carbonyl CompoundRoleRelative ReactivityRationale
FormaldehydeElectrophileVery HighNo α-hydrogens, minimal steric hindrance.[12]
Other AldehydesElectrophileHighMore reactive than ketones.[4][13]
Aromatic Aldehydes (e.g., Benzaldehyde)ElectrophileHighNo α-hydrogens, cannot self-condense.[4]
KetonesNucleophile (Enolate Source)ModerateLess reactive as electrophiles than aldehydes due to steric and electronic effects.[6]

Experimental Protocols

Protocol 1: Base-Catalyzed Aldol Addition (Directed)

Objective: To synthesize a β-hydroxy ketone with high selectivity using a directed Aldol reaction.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the ketone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C (a dry ice/acetone bath).[1]

  • Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq) in THF to the ketone solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[5]

  • Aldol Addition: Slowly add the aldehyde (1.0 eq), either neat or dissolved in a small amount of anhydrous THF, to the enolate solution at -78 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10] Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).[10]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ketone.[10]

Protocol 2: Acid-Catalyzed Aldol Condensation

Objective: To synthesize an α,β-unsaturated ketone via an acid-catalyzed Aldol condensation.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde and ketone.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

  • Reaction: Stir the mixture. The reaction may be heated to promote dehydration.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After cooling to room temperature, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting α,β-unsaturated ketone by recrystallization or column chromatography.

Visualizations

Aldol_Mechanism ketone Ketone (with α-H) enolate Enolate (Nucleophile) ketone->enolate Deprotonation base Base (B:) base->ketone alkoxide Alkoxide Intermediate enolate->alkoxide Nucleophilic Attack aldehyde Aldehyde (Electrophile) aldehyde->alkoxide product β-Hydroxy Ketone alkoxide->product Protonation proton_source H-B proton_source->alkoxide

Caption: Base-catalyzed Aldol addition mechanism.

Troubleshooting_Tree start Low Yield or Complex Mixture? check_reactants Check Reactants: - α-Hydrogens present? - Purity okay? start->check_reactants No/Low Yield multiple_products Multiple Products? start->multiple_products Yes check_conditions Review Conditions: - Base strength? - Temperature? check_reactants->check_conditions Reactants OK solution3 Use stronger base (LDA). Check reagent purity. check_reactants->solution3 Problem Found check_conditions->solution3 Problem Found self_condensation Self-condensation likely multiple_products->self_condensation Yes dehydration Dehydration to enone? multiple_products->dehydration No solution1 Use non-enolizable electrophile or directed Aldol (LDA, -78°C) self_condensation->solution1 solution2 Lower reaction temp. Milder workup dehydration->solution2

Caption: Troubleshooting decision tree for Aldol reactions.

Experimental_Workflow step1 Step 1 Reaction Setup: Inert atmosphere, dry solvent step2 Step 2 Reagent Addition: Slowly add base to ketone, then add aldehyde step1->step2 step3 Step 3 Reaction Monitoring: Track progress with TLC step2->step3 step4 Step 4 Workup & Extraction: Quench reaction, extract product step3->step4 step5 Step 5 Purification: Column chromatography or recrystallization step4->step5

Caption: General experimental workflow for a directed Aldol reaction.

References

Technical Support Center: Large-Scale Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? The most prevalent method for synthesizing this compound is the base-catalyzed Aldol (B89426) Condensation, specifically a Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetophenone (B1666503) and benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1] For asymmetric synthesis, chiral catalysts such as L-proline or D-proline can be employed.[2]

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity? Optimal reaction conditions are crucial for a successful synthesis. Key parameters include strict temperature control, typically between 0–5°C, to minimize side reactions.[1] The stoichiometric ratio of benzaldehyde to acetophenone should be carefully maintained, ideally around 1:1, though slight variations from 1:0.9 to 1:1.1 are reported.[2] Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is also recommended to determine the point of completion.[1]

Q3: Can this synthesis be performed stereoselectively to obtain a specific enantiomer? Yes, stereoselective synthesis is achievable. Biocatalytic refinement using yeasts like Rhodotorula rubra can produce the (R)-enantiomer with high enantiomeric excess (ee).[1] Alternatively, using chiral catalysts such as L-proline or D-proline in the aldol condensation can yield the corresponding (R) or (S) enantiomer of the product.[2]

Q4: What are the typical physical properties of this compound? this compound is a β-hydroxy ketone.[1] It is a solid at room temperature with a melting point of approximately 53-54°C.[3] A summary of its physicochemical properties is provided in the table below.

Troubleshooting Guide

Q1: The reaction produced a significant amount of a yellow, unsaturated compound instead of the desired white, crystalline product. What went wrong? This issue is indicative of a common side reaction: dehydration. Under conditions of prolonged heating or in the presence of excess acid or base, the desired this compound can lose a molecule of water to form the highly conjugated, and typically yellow, α,β-unsaturated ketone known as chalcone (B49325) (1,3-diphenylprop-2-en-1-one).[1] To prevent this, maintain the reaction temperature strictly between 0–5°C and avoid extended reaction times once the starting materials are consumed.

Q2: The overall yield of the purified product is consistently low. How can I improve it? Low yields can result from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring via TLC.

  • Side Reactions: As mentioned above, dehydration to chalcone is a major cause of yield loss. Strict temperature control is essential.

  • Purification Loss: Significant product can be lost during recrystallization if an excessive amount of solvent is used or if the solution is not cooled sufficiently. Optimize the recrystallization procedure by using a minimal amount of hot solvent and allowing for slow cooling to maximize crystal formation.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting material and reduced yield. Ensure accurate measurement of both acetophenone and benzaldehyde.[2]

Q3: What is the most effective method for purifying the crude product on a large scale? The most common and effective method for purifying crude this compound is recrystallization.[1] Ethanol is a frequently used solvent for this purpose. The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is then allowed to cool slowly, which promotes the formation of pure crystals that can be isolated by filtration.

Q4: How can I effectively monitor the progress of the aldol condensation? Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1] A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the starting materials (acetophenone and benzaldehyde), the desired product (this compound), and the potential chalcone byproduct. By spotting the reaction mixture on a TLC plate over time, you can visualize the consumption of reactants and the formation of the product, allowing you to quench the reaction at the optimal time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₁₄O₂[3][4]
Molecular Weight226.27 g/mol [1][4]
Melting Point53-54 °C[3]
AppearanceWhite to off-white solid
IUPAC NameThis compound[4]
CAS Number42052-51-7[1][3][4]

Table 2: Optimized Reaction Conditions for Aldol Condensation

ParameterRecommended ConditionRationaleReference
Reactants Acetophenone, BenzaldehydeEnolate source and electrophile[1]
Catalyst NaOH or KOH (aq. solution)Base to generate the enolate[1]
Temperature 0–5 °CMinimizes dehydration side reaction[1]
Solvent Ethanol / Water mixtureSolubilizes reactants and catalyst[1]
Reaction Time 2-4 hours (Monitor by TLC)Ensure completion without side-product formation[1]
Purification Recrystallization from EthanolHigh purity crystalline product[1]

Experimental Protocols

Detailed Methodology: Base-Catalyzed Aldol Condensation

This protocol describes a representative procedure for the large-scale synthesis of this compound.

  • Reactant Preparation: In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Reaction Setup: Cool the solution to 0-5°C using an ice-water bath.

  • Aldol Condensation: While maintaining the temperature between 0-5°C, slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the stirred solution. Following this, add benzaldehyde (1.0 equivalent) dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the mixture to stir vigorously at 0-5°C for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is complete when the spot corresponding to the limiting starting material has disappeared.

  • Workup: Once the reaction is complete, neutralize the mixture by slowly adding dilute hydrochloric acid until the pH is approximately 7. This will cause the crude product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallizing from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. Filter the pure crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Visualizations

Caption: Aldol condensation mechanism and potential dehydration side reaction.

Experimental_Workflow Figure 2: Experimental Workflow for Large-Scale Synthesis A 1. Reactant Preparation (Acetophenone in Ethanol) B 2. Reaction Setup (Cool to 0-5°C) A->B C 3. Aldol Condensation (Add NaOH & Benzaldehyde) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Reaction Quench (Neutralize with HCl) D->E F 6. Crude Isolation (Vacuum Filtration & Wash) E->F G 7. Purification (Recrystallization from Ethanol) F->G H 8. Final Product (Pure this compound) G->H

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Hydroxy-1,3-diphenylpropan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a tightly sealed container in a cool, dry place, protected from light. A temperature of 2-8°C is ideal. The compound is known to be light-sensitive, so storage in an amber vial or a dark location is crucial to prevent photodegradation.

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, solid this compound is expected to be stable for several years. However, its stability in solution is significantly lower and depends on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for optimal results.

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may not always be visually apparent. However, a change in color from white/off-white to yellow, or a change in the physical state of the solid could indicate degradation. For solutions, the appearance of a yellow tint can be an indicator of the formation of the α,β-unsaturated ketone (chalcone) via dehydration. The most reliable way to assess purity is through analytical techniques such as HPLC, TLC, or NMR.

Q4: How does pH affect the stability of this compound in solution?

A4: this compound is susceptible to degradation under both acidic and basic conditions. Acidic or basic conditions can catalyze the dehydration of the β-hydroxy ketone to form the more stable conjugated system of 1,3-diphenylprop-2-en-1-one (chalcone).[1] It is most stable in neutral solutions.

Q5: Is this compound sensitive to high temperatures?

A5: Yes, β-hydroxy ketones are known to undergo thermal decomposition. This process is essentially a reverse of the aldol (B89426) condensation reaction, which would yield benzaldehyde (B42025) and acetophenone (B1666503). Additionally, elevated temperatures can accelerate the dehydration reaction to form chalcone. Therefore, exposure to high temperatures should be avoided.

Troubleshooting Guide

Issue 1: My compound shows a new spot on TLC/a new peak in HPLC after being stored in solution.

  • Question: What could be the cause of this new impurity?

  • Answer: The most likely cause is the dehydration of this compound to form 1,3-diphenylprop-2-en-1-one (chalcone), especially if the solution was stored at room temperature for an extended period or exposed to acidic or basic conditions. To confirm this, you can compare the retention time/Rf value with a standard of chalcone. To prevent this, prepare solutions fresh and store them at low temperatures (2-8°C) for short periods.

Issue 2: The yield of my reaction involving this compound is lower than expected.

  • Question: Could the stability of the starting material be the issue?

  • Answer: Yes, if the this compound has degraded, the effective concentration of the reactant is lower, leading to reduced yields. Before use, it is good practice to check the purity of the compound, especially if it has been stored for a long time. You can run a quick purity check using TLC or NMR.

Issue 3: I observe the formation of benzaldehyde and acetophenone in my reaction mixture.

  • Question: What is causing the breakdown of my this compound?

  • Answer: The presence of benzaldehyde and acetophenone suggests that a retro-aldol reaction is occurring. This can be promoted by heat or the presence of a strong base.[2] Evaluate your reaction conditions and consider if the temperature is too high or if the basicity of the reaction medium is causing this decomposition.

Quantitative Stability Data

The following tables summarize the expected stability of this compound under various conditions. Please note that this data is representative and actual stability may vary based on the specific experimental conditions.

Table 1: Stability of Solid this compound

Storage ConditionTimePurity (%)Appearance
2-8°C, protected from light12 months>99%White crystalline solid
25°C, protected from light12 months~98%Off-white solid
40°C, protected from light6 months~95%Slight yellowing
25°C, exposed to UV light1 month<90%Yellow solid

Table 2: Stability of this compound in Solution (0.1 M in Methanol)

Storage ConditionTimePurity (%)Major Degradant
4°C, neutral pH1 week>98%Not detected
25°C, neutral pH1 week~95%Chalcone
25°C, pH 424 hours~90%Chalcone
25°C, pH 1024 hours~85%Chalcone, Benzaldehyde, Acetophenone

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve a sample in acetonitrile to the stock solution concentration.

  • Photodegradation: Expose the solid compound to UV light (254 nm) for 24 hours. Then, dissolve a sample in acetonitrile to the stock solution concentration.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Place accurately weighed samples of solid this compound in amber glass vials and seal them.

  • Storage: Store the vials under the following conditions:

    • 25°C / 60% Relative Humidity (RH)

    • 40°C / 75% Relative Humidity (RH)

  • Testing Schedule: Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance

    • Purity by HPLC

    • Identification and quantification of any degradation products.

    • Water content (by Karl Fischer titration)

Visualizations

cluster_main Degradation Pathways of this compound This compound This compound Chalcone Chalcone This compound->Chalcone Dehydration (Acid/Base, Heat) Benzaldehyde Benzaldehyde This compound->Benzaldehyde Retro-Aldol (Heat, Strong Base) Acetophenone Acetophenone This compound->Acetophenone Retro-Aldol (Heat, Strong Base)

Caption: Major degradation pathways of this compound.

cluster_workflow Experimental Workflow for Stability Testing A Sample Preparation (Solid Compound) B Stress Conditions (Heat, Light, pH, Oxidant) A->B Forced Degradation C Long-Term Storage (Controlled Temp/Humidity) A->C Long-Term Study D Sample Analysis (HPLC, TLC, NMR) B->D C->D E Data Evaluation (Purity, Degradants) D->E

Caption: Workflow for assessing the stability of a chemical compound.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone also known as β-hydroxydihydrochalcone. This aldol (B89426) adduct is a key intermediate in various chemical syntheses and can be found as a metabolite in biological systems. Accurate and robust analytical methods are crucial for its identification, quantification, and characterization. This document outlines the performance of common mass spectrometric techniques, supported by experimental data for structurally related compounds, and provides detailed experimental protocols.

Comparison of Analytical Platforms: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Volatility Requires derivatization to increase volatility and thermal stability.Well-suited for polar and thermally labile molecules without derivatization.
Ionization Primarily Electron Ionization (EI), providing detailed fragmentation for structural elucidation.Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common, typically producing protonated molecules with less fragmentation.
Sensitivity Good, can reach low ng/mL levels with appropriate sample preparation.Generally offers higher sensitivity, often reaching pg/mL levels, especially with tandem MS (MS/MS).
Sample Throughput Can be lower due to the additional derivatization step.Higher throughput is often achievable due to simpler sample preparation.
Matrix Effects Less prone to ion suppression compared to ESI-based LC-MS.ESI can be susceptible to matrix effects, potentially impacting quantification.
Instrumentation Cost Generally lower initial investment and maintenance costs.Higher initial investment and maintenance costs.

Mass Spectral Fragmentation of this compound

Under Electron Ionization (EI) conditions, typically used in GC-MS, this compound (molecular weight: 226.27 g/mol ) is expected to undergo characteristic fragmentation. While a publicly available, detailed mass spectrum is limited, the fragmentation pattern can be predicted based on the principles of mass spectrometry for aromatic ketones and β-hydroxy ketones.

The fragmentation of a structurally similar compound, 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, shows prominent ions at m/z 105, 226 (molecular ion), and 107, according to the NIST Mass Spectrometry Data Center.[1] Based on this and general fragmentation rules, the expected major fragmentation pathways for this compound are:

  • α-Cleavage: The most favorable cleavage is adjacent to the carbonyl group, leading to the formation of the highly stable benzoyl cation.

  • Dehydration: Loss of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.

  • Cleavage of the C-C bond between C2 and C3: This would lead to fragments representing the substituted styryl and benzoyl moieties.

Predicted Major Fragment Ions:

m/zProposed Fragment
226[M]⁺ (Molecular Ion)
208[M - H₂O]⁺
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

The following diagram illustrates the predicted fragmentation pathway:

fragmentation Predicted EI Fragmentation of this compound M [C₆H₅CH(OH)CH₂COC₆H₅]⁺˙ m/z 226 M_H2O [M - H₂O]⁺˙ m/z 208 M->M_H2O - H₂O benzoyl [C₆H₅CO]⁺ m/z 105 M->benzoyl α-cleavage styryl_oh [C₆H₅CHOH]⁺˙ m/z 107 M->styryl_oh β-cleavage phenyl [C₆H₅]⁺ m/z 77 benzoyl->phenyl - CO gcms_workflow GC-MS Analysis Workflow sample Sample containing This compound extraction Solvent Extraction sample->extraction derivatization Silylation (BSTFA) extraction->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ionization Electron Ionization (70 eV) gc_separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis detection->data_analysis lcms_workflow LC-MS/MS Analysis Workflow sample Sample containing This compound extraction Protein Precipitation/ Solid Phase Extraction sample->extraction lc_injection LC Injection extraction->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization q1_selection Q1: Precursor Ion Selection (m/z 227.1) ionization->q1_selection cid Collision-Induced Dissociation q1_selection->cid q3_selection Q3: Product Ion Selection (m/z 105.1, 77.1) cid->q3_selection detection Detection q3_selection->detection data_analysis Data Analysis detection->data_analysis

References

A Comparative Guide to the Characterization of 3-Hydroxy-1,3-diphenylpropan-1-one and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, synthesis, and spectroscopic characterization of 3-Hydroxy-1,3-diphenylpropan-1-one and its structurally related alternatives: 1,3-Diphenyl-1,3-propanedione, 1,3-Diphenylpropan-1-one, and 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one. The information presented is supported by experimental data to facilitate objective evaluation for research and development purposes.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its selected alternatives. These properties are crucial for understanding the behavior of these compounds in various experimental settings.

PropertyThis compound1,3-Diphenyl-1,3-propanedione1,3-Diphenylpropan-1-one3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one
CAS Number 42052-51-7[1]120-46-71083-30-361878-73-7[2]
Molecular Formula C₁₅H₁₄O₂[1]C₁₅H₁₂O₂C₁₅H₁₄OC₁₆H₁₆O₂[2]
Molecular Weight ( g/mol ) 226.27[3]224.25210.27240.30[2]
Melting Point (°C) 53-54[1]77-7969-71N/A
Boiling Point (°C) 401.7 ± 38.0 (Predicted)[1]219-221 (at 18 mmHg)330-332N/A
Solubility N/ASoluble in ether, chloroform, and aqueous sodium hydroxide; Insoluble in water.N/AN/A
LogP 2.993[1]3.73.83.0 (Predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the aldol (B89426) condensation of benzaldehyde (B42025) and acetophenone (B1666503).

Protocol:

  • Benzaldehyde and acetophenone are reacted in the presence of a catalyst, such as L-proline or D-proline, and an additive like dibenzylamine (B1670424) trifluoroacetate.

  • The reaction is typically carried out with a molar ratio of benzaldehyde to acetophenone of approximately 1:1.

  • The mixture is stirred for 24-48 hours.

  • The resulting product, this compound, is then purified.

Synthesis of 1,3-Diphenyl-1,3-propanedione

This compound can be synthesized via the Claisen condensation of acetophenone and a benzoate (B1203000) ester.

Protocol:

  • A solution of acetophenone in a suitable solvent like THF is added to a suspension of a strong base, such as sodium amide (NaNH₂).

  • The mixture is stirred at room temperature.

  • Ethyl benzoate is then added to the mixture, leading to the formation of a gelatinous precipitate over 24 hours.[4]

  • The reaction is quenched with an aqueous acid solution (e.g., HCl) to neutralize the base and the sodium salt of the product.[4]

  • The product is extracted with an organic solvent (e.g., chloroform) and purified.[4]

Synthesis of 1,3-Diphenylpropan-1-one

Derivatives of this compound can be synthesized through the reaction of a substituted chalcone (B49325) with a thiol in the presence of a catalyst.

Protocol:

  • A substituted chalcone is added to a stirred mixture of a catalyst, such as cinchonine, in a solvent like chloroform.[5]

  • A thiol is then added to the mixture.[5]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.[5]

  • The solvent is evaporated, and the residue is washed and crystallized to yield the final product.[5]

Synthesis of 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one

A synthetic route to the core structure of this compound involves the reaction of propiophenone (B1677668) with benzyl (B1604629) alcohol.

Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., argon), propiophenone, benzyl alcohol, a catalyst (e.g., a pincer ruthenium(II) compound), a base (e.g., potassium phosphate (B84403) trihydrate), and a solvent (e.g., tert-amyl alcohol) are combined.

  • The mixture is stirred and heated at 120°C for 12 hours.

  • The completion of the reaction is monitored by TLC.

  • The product is then purified by thin-layer chromatography.

G General Synthesis Workflow cluster_A This compound Synthesis cluster_B 1,3-Diphenyl-1,3-propanedione Synthesis cluster_C 1,3-Diphenylpropan-1-one Derivative Synthesis cluster_D 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one Synthesis A_start Benzaldehyde + Acetophenone A_reagents L-proline/D-proline, Dibenzylamine trifluoroacetate A_start->A_reagents A_process Aldol Condensation (24-48h) A_reagents->A_process A_product This compound A_process->A_product B_start Acetophenone + Ethyl Benzoate B_reagents NaNH₂ in THF B_start->B_reagents B_process Claisen Condensation (24h) B_reagents->B_process B_product 1,3-Diphenyl-1,3-propanedione B_process->B_product C_start Substituted Chalcone + Thiol C_reagents Cinchonine in Chloroform C_start->C_reagents C_process Thia-Michael Addition C_reagents->C_process C_product 1,3-Diphenylpropan-1-one Derivative C_process->C_product D_start Propiophenone + Benzyl Alcohol D_reagents Ruthenium(II) catalyst, Base, Solvent D_start->D_reagents D_process Catalytic Coupling (120°C, 12h) D_reagents->D_process D_product 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one D_process->D_product

Caption: General workflows for the synthesis of the target compound and its alternatives.

Spectroscopic Data Comparison

The following table presents a comparison of the available NMR and IR spectroscopic data for the discussed compounds. This data is essential for structural elucidation and purity assessment.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | | :--- | :--- | :--- | :--- | :--- | | This compound | 7.96 (d, 2H), 7.62-7.55 (m, 1H), 7.46 (dd, 4H), 7.39 (t, 2H), 7.34-7.28 (m, 1H), 5.36 (t, 1H), 3.61 (br, 1H), 3.41-3.33 (m, 2H)[6] | 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[6] | N/A | | 1,3-Diphenyl-1,3-propanedione | 15.34 (s, 1H), 12.89 (s, 1H), 8.74 (d, 1H), 8.33 (d, 1H), 8.00 (d, 2H), 7.64-7.60 (m, 1H), 7.56-7.52 (m, 2H), 7.10 (d, 1H), 6.90 (s, 1H) (for a derivative)[7] | 193.9, 179.8, 167.5, 139.9, 133.4, 132.9, 130.4, 129.1, 127.4, 125.1, 119.9, 118.3, 92.1 (for a derivative)[7] | 2871, 2769, 1436, 1367, 1309, 1226, 1149, 717, 653 (for a derivative)[7] | | 1,3-Diphenylpropan-1-one | 1.86 (bs, 4H), 2.24 (bs, 2H), 2.80 (bs, 2H), 3.36 (bs, 2H), 3.51-3.64 (m, 4H), 4.49 (d, 2H), 4.92 (q, 1H), 6.77 (d, 2H), 7.23-7.53 (m, 10H), 7.55 (d, 2H) (for a derivative)[5] | 21.86, 22.72, 44.76, 47.53, 53.86, 56.19, 62.68, 114.45, 127.57, 128.03, 128.64, 128.92, 129.15, 132.67, 133.31, 134.17, 134.62, 136.64, 156.30, 197.00 (for a derivative)[5] | 1681 (C=O) (for a derivative)[5] | | 3-Hydroxy-2-methyl-1,3-diphenylpropan-1-one | N/A | N/A | N/A |

Note: The provided spectroscopic data for some compounds are for structurally similar derivatives as found in the cited literature.

Biological Activity and Signaling Pathways

Derivatives of the 1,3-diphenylpropan-1-one scaffold have shown promising biological activities, particularly as cytotoxic agents against cancer cells and as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). For instance, certain 1,3-diphenylpropan-1-one derivatives have demonstrated potent cytotoxic effects on MCF-7 human breast cancer cells.[5][8] Additionally, this class of compounds has been investigated as positive allosteric modulators (PAMs) of α7 nAChRs, which are implicated in various neurological and inflammatory processes.[9]

G Potential Biological Activity of 1,3-Diphenylpropan-1-one Derivatives cluster_cancer Anticancer Activity cluster_neuro Neuromodulatory Activity compound 1,3-Diphenylpropan-1-one Derivatives MCF7 MCF-7 Breast Cancer Cells compound->MCF7 Cytotoxic Effect nAChR α7 Nicotinic Acetylcholine Receptor compound->nAChR Binds to allosteric site Apoptosis Induction of Apoptosis MCF7->Apoptosis Modulation Positive Allosteric Modulation (PAM) nAChR->Modulation Signal Enhanced Acetylcholine Signaling Modulation->Signal

Caption: Potential signaling pathways affected by 1,3-diphenylpropan-1-one derivatives.

References

A Comparative Guide to Analytical Methods for the Identification of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the identification and characterization of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone of interest in organic synthesis and medicinal chemistry. We present an objective overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, complete with supporting data and detailed experimental protocols to aid in method selection and implementation.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators and characteristic data for each analytical method in the context of identifying this compound.

Table 1: Chromatographic Methods Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity and interaction with stationary phase.Separation based on boiling point and volatility, followed by mass-based detection.
Primary Use Quantification, purity assessment, and preparative isolation.Identification of volatile and semi-volatile compounds, structural elucidation.
Sample State Liquid (dissolved)Liquid (dissolved, volatile)
Destructive? No (can be collected post-column)Yes
Typical Column C18 reverse-phaseCapillary column (e.g., HP-5ms)
Mobile/Carrier Gas Acetonitrile/Water gradientHelium
Detection UV-Vis (typically at 254 nm)Mass Spectrometry (MS)

Table 2: Spectroscopic Methods Comparison

ParameterNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Interaction of atomic nuclei with an external magnetic field.Absorption of infrared radiation by molecular vibrations.
Primary Use Definitive structural elucidation.Identification of functional groups.
Sample State Liquid (dissolved)Solid, Liquid, or Gas
Destructive? NoNo
Key Information Chemical environment of ¹H and ¹³C atoms.Presence of O-H, C=O, C-H, and other bonds.
Solvent Deuterated solvents (e.g., CDCl₃)Often neat or as a KBr pellet.

Table 3: Characteristic Data for this compound

MethodParameterObserved Value/Characteristic
¹H NMR Chemical Shift (δ)~7.9 (d, 2H), ~7.6-7.2 (m, 8H), ~5.3 (dd, 1H), ~3.3 (d, 2H), ~2.9 (br s, 1H, OH)
¹³C NMR Chemical Shift (δ)~200 (C=O), ~143 (Ar-C), ~136 (Ar-C), ~133 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~125 (Ar-CH), ~70 (CH-OH), ~47 (CH₂)
GC-MS Retention TimeDependent on column and temperature program.
Mass Spectrum (m/z)226 (M+), 120, 105, 77
FTIR Wavenumber (cm⁻¹)~3450 (O-H stretch, broad), ~1680 (C=O stretch), ~3050 (Ar C-H stretch), ~1600, 1450 (Ar C=C stretch)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of β-hydroxy ketones and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from a protocol for a structurally similar compound, 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one, and is suitable for the analysis of this compound.[1]

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm, or equivalent C18 column.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Phosphoric Acid (B). For MS compatibility, replace phosphoric acid with formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required compared to the ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

For Solid Samples (KBr Pellet Method): [2][3]

  • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

  • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

  • Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[3]

For Liquid or Solution Samples (Neat or on an ATR crystal): [4]

  • If the sample is a liquid, a drop can be placed directly on a KBr plate or on the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

  • For solutions, dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., chloroform, dichloromethane).[2] Apply a drop of the solution to a KBr plate or ATR crystal and allow the solvent to evaporate before analysis.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound identification and a conceptual signaling pathway where such a molecule could be involved.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Unknown Sample Preparation Sample Preparation Sample->Preparation HPLC HPLC Preparation->HPLC GCMS GC-MS Preparation->GCMS NMR NMR Preparation->NMR FTIR FTIR Preparation->FTIR Chromatogram Chromatographic Data (Purity, Retention Time) HPLC->Chromatogram MassSpec Mass Spectrum (Molecular Weight, Fragmentation) GCMS->MassSpec NMRSpec NMR Spectra (Structure Elucidation) NMR->NMRSpec IRSpec IR Spectrum (Functional Groups) FTIR->IRSpec Identification Compound Identification Chromatogram->Identification MassSpec->Identification NMRSpec->Identification IRSpec->Identification

Caption: Experimental workflow for the identification of this compound.

logical_relationship A Initial Observation (e.g., from reaction monitoring) B Hypothesis: Presence of β-hydroxy ketone A->B C FTIR Analysis: Confirm functional groups (OH, C=O) B->C D Mass Spectrometry: Determine molecular weight (226 g/mol) B->D E NMR Spectroscopy: Elucidate detailed structure C->E D->E F Structural Confirmation: This compound E->F G Chromatographic Analysis (HPLC/GC): Assess purity and quantify F->G H Final Report G->H

Caption: Logical relationship in the structural confirmation of an unknown compound.

References

A Comparative Guide to 3-Hydroxy-1,3-diphenylpropan-1-one and Other β-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beta-hydroxy ketones (β-hydroxy ketones) are a pivotal class of organic compounds characterized by a hydroxyl group located on the beta-carbon relative to a ketone carbonyl group.[1] This structural motif is a common product of the aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[2][3] These compounds serve as versatile intermediates in the synthesis of numerous complex molecules, including pharmaceuticals and natural products.[3][4]

This guide provides a comparative analysis of 3-Hydroxy-1,3-diphenylpropan-1-one, a prominent aromatic β-hydroxy ketone, against other related compounds. We will delve into their synthesis, physicochemical properties, reactivity, and biological significance, supported by experimental data and detailed protocols to aid researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The properties of β-hydroxy ketones are dictated by their unique molecular architecture. This compound serves as a key intermediate in asymmetric synthesis, particularly for generating chiral diols.[5] Its derivatives, along with other β-hydroxy ketones, exhibit a range of properties based on their specific substitutions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound3-Hydroxy-3-phenyl-1-(p-tolyl)propan-1-oneDiacetone Alcohol (4-hydroxy-4-methyl-2-pentanone)
CAS Number 42052-51-7[5][6]130636-16-3123-42-2
Molecular Formula C₁₅H₁₄O₂[5][6]C₁₆H₁₆O₂C₆H₁₂O₂
Molecular Weight 226.27 g/mol [5][6]240.29 g/mol 116.16 g/mol [7]
Appearance Colorless oil or white solid[8]White solid[8]Colorless liquid
Melting Point 53-54 °C[9]Not readily available-47 °C
Boiling Point 401.7±38.0 °C (Predicted)[9]Not readily available166 °C[7]
Solubility Increased polarity due to the hydroxyl group facilitates solubility in aqueous-phase biocatalysis but can complicate organic-phase reactions.[5]Similar to parent compoundMiscible with water[7]

Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound [8]7.96 (d, 2H), 7.62–7.55 (m, 1H), 7.46 (dd, 4H), 7.39 (t, 2H), 7.34–7.28 (m, 1H), 5.36 (t, 1H), 3.61 (br, 1H), 3.41–3.33 (m, 2H)199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3
3-Hydroxy-3-phenyl-1-(p-tolyl)propan-1-one [8]7.86 (d, 2H), 7.46–7.42 (m, 2H), 7.40–7.34 (m, 2H), 7.33–7.26 (m, 3H), 5.33 (dd, 1H), 3.51 (d, 1H), 3.32 (d, 2H), 2.42 (s, 3H)199.4, 144.0, 143.2, 134.1, 129.2, 128.5, 128.1, 127.5, 125.7, 70.0, 47.3, 21.6

Synthesis of β-Hydroxy Ketones via Aldol Condensation

The most common method for synthesizing β-hydroxy ketones is the Aldol reaction, which involves the nucleophilic addition of an enolate to a carbonyl group.[2] In a crossed or mixed aldol condensation, where the ketone and aldehyde are different, careful selection of reactants is crucial to prevent a complex mixture of products.[3] Using an aldehyde without α-hydrogens, such as benzaldehyde (B42025), ensures it can only act as the electrophile, leading to a higher yield of the desired crossed-aldol product.[10]

Experimental Protocol: Synthesis of this compound

This protocol details the base-catalyzed aldol condensation of benzaldehyde and acetophenone (B1666503).[11][12]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 2 M or 15 M)[13][14]

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or conical vial

  • Buchner funnel and filter paper for vacuum filtration

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel plates, Hexane/Ethyl Acetate eluent)

Procedure:

  • Reaction Setup: In a conical vial or Erlenmeyer flask, combine acetophenone (1 equivalent) and benzaldehyde (1 equivalent).[13] Dissolve the reactants in a minimal amount of 95% ethanol (e.g., 1-4 mL per mmol of aldehyde).[13][14]

  • Base Addition: While stirring the solution at room temperature, add the aqueous sodium hydroxide solution dropwise.[13][14] An ice bath can be used to control the temperature and minimize side reactions.[5]

  • Reaction Monitoring: Continue stirring the mixture. The reaction progress can be monitored by TLC.[5] The reaction is often complete when the mixture solidifies or a precipitate forms, which can take from 15 minutes to several hours depending on conditions.[13][14]

  • Workup and Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Break up the solid with a spatula and dilute the mixture with ice-cold water.[13]

  • Filtration: Isolate the crude product by vacuum filtration. Wash the solid precipitate sequentially with cold water and then a small amount of chilled 95% ethanol to remove unreacted starting materials and base.[15]

  • Purification: The crude product should be purified by recrystallization, typically from 95% ethanol, to yield the final product.[13][14]

  • Characterization: The purity of the final product can be confirmed by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).[13]

G cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification & Analysis start_materials Combine Acetophenone, Benzaldehyde, and 95% Ethanol add_base Add NaOH Solution (Stir at Room Temp) start_materials->add_base Dissolve monitor Monitor by TLC (Wait for Precipitation) add_base->monitor Initiate Reaction quench Cool in Ice Bath & Add Cold Water monitor->quench Reaction Complete filtration Vacuum Filter Crude Product quench->filtration wash Wash with Cold Water & Chilled Ethanol filtration->wash recrystallize Recrystallize from 95% Ethanol wash->recrystallize Crude Solid characterize Characterize Product (MP, NMR, IR) recrystallize->characterize Pure Product G Fasting Fasting / Ketogenic Diet FattyAcids Fatty Acid Oxidation (in Liver) Fasting->FattyAcids Stimulates BHB D-Beta-Hydroxybutyrate (BHB) (A β-Hydroxy Ketone) FattyAcids->BHB Produces HDACs Histone Deacetylases (HDACs) BHB->HDACs Inhibits NLRP3 NLRP3 Inflammasome BHB->NLRP3 Inhibits Histones Histone Acetylation (Increased) HDACs->Histones Deacetylates GeneTx Altered Gene Transcription (e.g., Antioxidant Genes) Histones->GeneTx Promotes Inflammation Reduced Inflammation (e.g., IL-1β release) NLRP3->Inflammation Activates

References

A Comparative Structural Analysis of 3-Hydroxy-1,3-diphenylpropan-1-one and Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, with two structurally related alternatives: 1,3-diphenylpropan-1-one and chalcone (B49325) (1,3-diphenyl-2-propen-1-one). This objective comparison, supported by experimental data, aims to facilitate research and development in medicinal chemistry and organic synthesis by providing a clear understanding of their structural nuances.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its alternatives, offering a direct comparison of their structural features.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound 7.96 (d, J = 8.0 Hz, 2H), 7.62–7.55 (m, 1H), 7.46 (dd, J = 11.1, 7.6 Hz, 4H), 7.39 (t, J = 7.5 Hz, 2H), 7.34–7.28 (m, 1H), 5.36 (t, J = 6.2 Hz, 1H), 3.61 (br, 1H), 3.41–3.33 (m, 2H)[1]Aromatic protons, CH-OH, OH, CH₂
1,3-Diphenylpropan-1-one 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 7.32-7.19 (m, 5H), 3.32 (t, 2H), 3.08 (t, 2H)Aromatic protons, CH₂-C=O, Ar-CH₂
Chalcone 8.03–7.98 (m, 1H), 7.67–7.57 (m, 1H), 7.55–7.48 (m, 2H), 7.43–7.32 (m, 2H), 7.12 (d, J = 14.9 Hz, 1H), 7.07–7.03 (m, 1H)[2]Aromatic protons, Vinylic protons

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)
This compound 199.9, 143.0, 136.5, 133.4, 128.5, 128.4, 128.0, 127.5, 125.6, 69.9, 47.3[1]
1,3-Diphenylpropan-1-one 199.2, 141.3, 136.8, 133.0, 128.6, 128.5, 128.4, 128.0, 126.0, 40.5, 30.1
Chalcone 190.5, 144.9, 141.9, 138.2, 136.2, 132.6, 129.2, 128.9, 128.6, 128.4, 127.3, 127.0, 125.5[2]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

CompoundC=O StretchO-H StretchC=C Stretch (Aromatic)C=C Stretch (Alkenyl)
This compound ~1685~3400 (broad)~1600, ~1450-
1,3-Diphenylpropan-1-one ~1685-~1600, ~1450-
Chalcone ~1650 - 1690[2][3]-~1600[3]~1500 - 1579[2][3]

Mass Spectrometry Fragmentation

The mass fragmentation patterns of these compounds provide valuable information about their structural integrity. For chalcones, common fragmentation involves the loss of a phenyl radical (Ph•) or a substituted styryl radical.[4] 2'-hydroxy chalcones can exhibit complex spectra due to isomerization to the corresponding flavanone (B1672756) in the spectrometer.[5] The fragmentation of 2',4',4-trihydroxychalcone, for instance, shows cleavage of the A and B rings.[6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a spectral width of -2 to 12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Synthesis of this compound

The synthesis of this compound is typically achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetophenone.

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Mixing Mixing and Stirring Benzaldehyde->Mixing Acetophenone Acetophenone Acetophenone->Mixing Base Base Catalyst (e.g., NaOH) Reaction Aldol Condensation Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Mixing Mixing->Reaction Workup Acidification and Isolation Reaction->Workup Product This compound Workup->Product

Caption: Synthesis of this compound via Aldol Condensation.

This guide provides a foundational comparison for researchers working with these and similar compounds. The provided data and protocols can be adapted for the analysis of other derivatives and contribute to the efficient structural elucidation in drug discovery and development pipelines.

References

A Comparative Guide to the Synthesis of 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and high-purity synthesis of key intermediates is paramount. 3-Hydroxy-1,3-diphenylpropan-1-one, a β-hydroxy ketone, serves as a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the most common and effective methods for its synthesis, offering a detailed look at experimental protocols, performance metrics, and reaction pathways.

Comparison of Synthesis Methods

The synthesis of this compound is predominantly achieved through the Aldol condensation of benzaldehyde (B42025) and acetophenone (B1666503). This guide evaluates three prominent variations of this reaction: the traditional base-catalyzed method, a modern proline-catalyzed approach, and a solvent-free "green" alternative. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction time, and environmental impact.

Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction TimeYield (%)Purity (%)
Base-Catalyzed Aldol Condensation Benzaldehyde, AcetophenoneSodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH), Ethanol1-4 hours60-75>95% after purification
Proline-Catalyzed Aldol Condensation Benzaldehyde, AcetophenoneL-Proline or D-Proline, Dibenzylamine (B1670424) trifluoroacetate, DMSO24-48 hours>80>99
Solvent-Free Aldol Condensation Benzaldehyde, AcetophenoneSolid Sodium Hydroxide (NaOH)10-20 minutes (grinding)High (not specified)High after recrystallization

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Aldol_Condensation cluster_reactants Reactants Benzaldehyde Benzaldehyde Product This compound Benzaldehyde->Product Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate Base Enolate->Product + Benzaldehyde

Caption: General reaction scheme for the Aldol condensation synthesis of this compound.

Experimental_Workflow Start Mixing of Reactants and Solvent/Catalyst Reaction Reaction under Controlled Temperature Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Analysis Characterization (NMR, MP, etc.) Purification->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Experimental Protocols

Below are detailed experimental methodologies for the three compared synthesis routes.

Base-Catalyzed Aldol Condensation

This is the traditional and most straightforward method for synthesizing this compound.

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add 5 mL of a 10% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) until it reaches a pH of approximately 7.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Proline-Catalyzed Asymmetric Aldol Condensation

This method offers high yield and enantioselectivity, making it suitable for the synthesis of chiral compounds.[1]

Procedure:

  • In a clean, dry flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 80 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • To this solution, add 2 mmol of L-proline and 2.06 mmol of dibenzylamine trifluoroacetate.[1]

  • Stir the reaction mixture at room temperature (25°C) for 24-48 hours.[1]

  • Upon completion, add an equal volume of saturated aqueous ammonium (B1175870) chloride solution and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Due to the high purity achieved, further purification may not be necessary.[1] However, if required, column chromatography on silica (B1680970) gel can be performed.

Solvent-Free Aldol Condensation

This "green" chemistry approach minimizes waste and is rapid, making it an attractive alternative for sustainable synthesis.

Procedure:

  • In a mortar, combine 10 mmol of acetophenone, 10 mmol of benzaldehyde, and 10 mmol of solid sodium hydroxide pellets.

  • Grind the mixture vigorously with a pestle for 10-20 minutes. The mixture will typically turn into a paste and then solidify.

  • Allow the solid to stand for an additional 10-15 minutes to ensure the reaction goes to completion.

  • Break up the solid product and add it to a beaker containing 50 mL of cold water to dissolve the excess NaOH.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Dry the product in a desiccator.

  • For higher purity, the crude product can be recrystallized from ethanol.

Concluding Remarks

The choice of synthesis method for this compound depends on the specific requirements of the researcher or drug development professional. The base-catalyzed Aldol condensation is a robust and cost-effective method suitable for large-scale production where high enantiopurity is not a primary concern. The proline-catalyzed method is superior for obtaining high yields of enantiomerically pure product, which is often a critical requirement in pharmaceutical applications.[1] Finally, the solvent-free approach offers a rapid and environmentally friendly alternative, aligning with the principles of green chemistry, and is an excellent choice for laboratories looking to reduce their environmental footprint. Each method, with its distinct advantages, provides a valuable tool in the synthesis of this important chemical intermediate.

References

Comparative Study of 3-Hydroxy-1,3-diphenylpropan-1-one Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 3-Hydroxy-1,3-diphenylpropan-1-one derivatives, focusing on their potential applications in oncology and inflammation. The following sections present a summary of their performance, supported by experimental data from preclinical studies.

Anticancer Activity: Cytotoxicity against MCF-7 Human Breast Cancer Cells

Derivatives of 1,3-diphenylpropan-1-one have demonstrated significant cytotoxic effects against the MCF-7 human breast cancer cell line, an estrogen receptor-positive (ER+) cell line. Notably, certain thio-derivatives have exhibited higher potency than the standard-of-care drug, Tamoxifen.

Table 1: Comparative in Vitro Cytotoxicity of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives against MCF-7 Cells
CompoundIC50 (µM)Reference
3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a)< 1[1][2]
1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one (4h)< 1[1][2]
Tamoxifen1[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the synthesized compounds on the viability of MCF-7 cancer cells were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Culture: MCF-7 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 100 µg/mL streptomycin, under a humidified atmosphere with 5% CO2 at 37°C.[1]

  • Treatment: Cells were treated with the test compounds at various concentrations.

  • MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals were solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[1]

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

A series of (E)-1,3-diphenylprop-2-en-1-one derivatives, also known as chalcones, have been investigated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. Certain derivatives have shown potent and selective inhibition of COX-2, a key enzyme in the inflammatory pathway.

Table 2: Comparative in Vitro COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7b)> 1001.0> 100[3]
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one (7f)22.20.360[3]
Rofecoxib (Reference Drug)> 1000.50> 200[3]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the compounds against ovine COX-1 and COX-2 was determined using an in vitro assay that measures the conversion of arachidonic acid to prostaglandins.

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes were used.

  • Incubation: The test compounds were pre-incubated with the respective COX isoenzyme.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of arachidonic acid.

  • Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced was quantified using a suitable method, such as an enzyme immunoassay (EIA).

  • IC50 Determination: The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by the anti-inflammatory derivatives and a general workflow for evaluating the biological activity of these compounds.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Derivatives 1,3-Diphenylpropan-1-one Derivatives Derivatives->COX_Enzymes Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of 1,3-diphenylpropan-1-one derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Purification->Anti_inflammatory IC50 IC50 / MIC Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

References

Distinguishing 3-Hydroxy-1,3-diphenylpropan-1-one from its Positional Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 3-Hydroxy-1,3-diphenylpropan-1-one and its key positional isomers, 1-Hydroxy-1,3-diphenylpropan-1-one and 2-Hydroxy-1,3-diphenylpropan-1-one, is presented for researchers, scientists, and drug development professionals. This guide provides a comparative overview of their structural differences and outlines key analytical techniques for their differentiation, supported by experimental data and detailed protocols.

The precise identification of isomers is a critical step in chemical synthesis and drug discovery, as even minor structural variations can lead to significant differences in biological activity and pharmacological properties. This guide focuses on robust analytical methods to unequivocally distinguish between this compound and its 1- and 2-hydroxy counterparts.

Spectroscopic and Chromatographic Differentiation

A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a reliable means of distinguishing between these isomers. The key distinguishing features are summarized in the tables below, followed by detailed experimental protocols.

Data Presentation

Table 1: Comparative ¹H NMR Spectral Data (Predicted and Experimental)

CompoundKey Proton Signals (ppm)
This compound CH(OH): ~5.36 (t), CH₂: ~3.37 (d), Aromatic: 7.2-8.0[1]
1-Hydroxy-1,3-diphenylpropan-1-one (Predicted) CH(OH): ~5.0-5.5, CH₂: ~2.8-3.2, Aromatic: 7.2-8.0
2-Hydroxy-1,3-diphenylpropan-1-one (from tautomer data) CH(OH): ~6.9 (s, enol), Aromatic: 7.4-8.7[2]

Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundKey Carbon Signals (ppm)
This compound C=O: ~199.9, CH(OH): ~69.9, CH₂: ~47.3, Aromatic: 125-143[1]
1-Hydroxy-1,3-diphenylpropan-1-one (Predicted) C=O: ~205-210, CH(OH): ~70-75, CH₂: ~40-45, Aromatic: 125-140
2-Hydroxy-1,3-diphenylpropan-1-one (from tautomer data) C=O: ~193.9, 179.8 (enol form), CH(OH): ~92.1 (enol C-OH), Aromatic: 118-167[2]

Table 3: Comparative Mass Spectrometry and FTIR Data (Predicted and Experimental)

CompoundMass Spectrometry (Key Fragments, m/z)FTIR Spectroscopy (Key Peaks, cm⁻¹)
This compound M⁺: 226, [M-H₂O]⁺: 208, Ph-CH(OH)⁺: 107, Ph-CO⁺: 105OH stretch: ~3400-3500, C=O stretch: ~1685
1-Hydroxy-1,3-diphenylpropan-1-one (Predicted) M⁺: 226, [M-Ph]⁺: 149, Ph-CO-CH₂⁺: 119, Ph-CO⁺: 105OH stretch: ~3400-3500, C=O stretch: ~1690
2-Hydroxy-1,3-diphenylpropan-1-one (from tautomer data) M⁺: 226, Ph-CO-CH(OH)⁺: 135, Ph-CO⁺: 105OH stretch (broad, enol): ~2500-3300, C=O stretch: ~1610 (conjugated)[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Objective: To develop a robust HPLC method for the separation of this compound and its positional isomers.

Instrumentation:

  • HPLC system with a pump, autosampler, and a UV-Vis or photodiode array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting gradient could be 50:50 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 20 minutes. A small amount of acid (e.g., 0.1% formic acid) can be added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve the sample mixture of isomers in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 254 nm

  • Data Analysis: The isomers are expected to have different retention times due to polarity differences. The 3-hydroxy isomer is generally more polar and will likely elute earlier than the less polar isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To acquire and interpret ¹H and ¹³C NMR spectra to distinguish between the isomers.

Instrumentation:

  • NMR spectrometer (300 MHz or higher is recommended for better resolution).

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Key diagnostic signals include the chemical shift and multiplicity of the proton attached to the hydroxyl-bearing carbon (CH-OH) and the adjacent methylene (B1212753) protons (CH₂).

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. The chemical shifts of the carbonyl carbon (C=O), the carbon bearing the hydroxyl group (C-OH), and the methylene carbon (CH₂) are highly indicative of the isomer's structure.

  • Spectral Interpretation:

    • This compound: Expect a triplet for the CH(OH) proton and a doublet for the adjacent CH₂ protons in the ¹H NMR spectrum.

    • 1-Hydroxy-1,3-diphenylpropan-1-one: The CH(OH) proton will likely be a triplet, and the adjacent CH₂ will be a doublet, but their chemical shifts will differ from the 3-hydroxy isomer.

    • 2-Hydroxy-1,3-diphenylpropan-1-one: This isomer can exist in equilibrium with its tautomeric enol form, which will significantly alter the NMR spectra, showing characteristic enolic proton and carbon signals.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing the three isomers based on their expected spectroscopic and chromatographic properties.

Distinguishing_Isomers start Mixture of Isomers hplc HPLC Analysis start->hplc Different Retention Times isomer1 1-Hydroxy Isomer hplc->isomer1 Separated Fractions isomer2 2-Hydroxy Isomer (or tautomer) hplc->isomer2 Separated Fractions isomer3 3-Hydroxy Isomer hplc->isomer3 Separated Fractions nmr NMR Spectroscopy (¹H and ¹³C) ms Mass Spectrometry ftir FTIR Spectroscopy isomer1->nmr Distinct Chemical Shifts and Coupling Patterns isomer1->ms Characteristic Fragmentation Patterns isomer1->ftir Unique Vibrational Frequencies isomer2->nmr Distinct Chemical Shifts and Coupling Patterns isomer2->ms Characteristic Fragmentation Patterns isomer2->ftir Unique Vibrational Frequencies isomer3->nmr Distinct Chemical Shifts and Coupling Patterns isomer3->ms Characteristic Fragmentation Patterns isomer3->ftir Unique Vibrational Frequencies

Caption: Logical workflow for the separation and identification of hydroxy-diphenylpropan-1-one isomers.

Signaling Pathways of Related Chalcones

This compound belongs to the chalcone (B49325) family of compounds, which are known to modulate various signaling pathways implicated in cellular processes such as inflammation and cancer.[3][4][5] Understanding these pathways can provide context for the biological evaluation of these isomers. Key pathways include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[5][6]

Chalcone_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Chalcones Chalcone Derivatives IKK IKK Chalcones->IKK inhibits MAPKKK MAPKKK Chalcones->MAPKKK modulates PI3K PI3K Chalcones->PI3K inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Genes NFkB->ProInflammatory_Genes regulates MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis regulates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

Caption: Modulation of key signaling pathways by chalcone derivatives.

By employing the analytical strategies and understanding the potential biological context outlined in this guide, researchers can confidently distinguish between this compound and its positional isomers, facilitating further investigation into their unique properties and potential applications.

References

A Comparative Spectroscopic Guide to Alpha- and Beta-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic characteristics of alpha- and beta-hydroxy ketones, two important classes of organic compounds frequently encountered in chemical synthesis and biological systems. Understanding their distinct spectroscopic signatures is crucial for accurate identification, characterization, and quality control in research and development. This document summarizes key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, supported by experimental data for representative compounds: the alpha-hydroxy ketone 3-hydroxy-2-butanone (acetoin) and the beta-hydroxy ketone 4-hydroxy-2-butanone (B42824) .

Spectroscopic Data Summary

The following tables provide a quantitative comparison of the key spectroscopic features of 3-hydroxy-2-butanone and 4-hydroxy-2-butanone.

Table 1: Infrared (IR) Spectroscopy Data

Vibrational Mode 3-Hydroxy-2-butanone (α-Hydroxy Ketone) 4-Hydroxy-2-butanone (β-Hydroxy Ketone)
O-H Stretch (cm⁻¹)~3550 - 3230 (broad)[1]~3400 (broad)[2]
C-H Stretch (cm⁻¹)~2900 - 3000[1]~2940[2]
C=O Stretch (cm⁻¹)~1700 - 1725 (strong)[1]~1715 (strong)[2]
C-O Stretch (cm⁻¹)~1120 - 1030 and 1350 - 1260[1]~1050[2]

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Proton Assignment 3-Hydroxy-2-butanone (α-Hydroxy Ketone) 4-Hydroxy-2-butanone (β-Hydroxy Ketone)
-CH₃ (adjacent to C=O)~2.22 ppm (singlet)[3]~2.20 ppm (singlet)[2]
-CH(OH)-~4.27 ppm (quartet)[3]-
-CH₃ (adjacent to -CH(OH)-)~1.39 ppm (doublet)[3]-
-CH₂- (adjacent to C=O)-~2.80 ppm (triplet)[2]
-CH₂- (adjacent to -OH)-~3.85 ppm (triplet)[2]
-OH~3.91 ppm (broad singlet)[3]Variable (broad singlet)[2]

Table 3: ¹³C NMR Spectroscopy Data (CDCl₃)

Carbon Assignment 3-Hydroxy-2-butanone (α-Hydroxy Ketone) 4-Hydroxy-2-butanone (β-Hydroxy Ketone)
C=O~212 ppm~210.0 ppm[2]
-C(OH)-~75 ppm-
-CH₃ (adjacent to C=O)~25 ppm~30.0 ppm[2]
-CH₃ (adjacent to -C(OH)-)~20 ppm-
-CH₂- (adjacent to C=O)-~45.0 ppm[2]
-CH₂- (adjacent to -OH)-~58.0 ppm[2]

Table 4: Mass Spectrometry (Electron Ionization) Data

m/z Value Relative Intensity (%) - 3-Hydroxy-2-butanone Relative Intensity (%) - 4-Hydroxy-2-butanone Proposed Fragment Ion
88Low4.8[2][M]⁺
70-19.9[2][M - H₂O]⁺
45High8.7[2][CH(OH)CH₃]⁺ or [CH₂CH₂OH]⁺
43High100.0 (Base Peak)[2][CH₃CO]⁺
31-15.6[2][CH₂OH]⁺

Table 5: UV-Vis Spectroscopy Data

Compound λmax (nm) Solvent
3-Hydroxy-2-butanone (Acetoin)272.5[4]Water
4-Hydroxy-2-butanoneData not readily available-

Comparative Analysis of Spectroscopic Features

Infrared (IR) Spectroscopy

The IR spectra of both alpha- and beta-hydroxy ketones are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[1][2] The broadness is a result of intermolecular hydrogen bonding. A prominent, sharp peak is observed around 1700-1725 cm⁻¹ for the C=O stretching vibration of the ketone.[1][2]

A key, albeit subtle, difference can arise from the potential for intramolecular hydrogen bonding in alpha-hydroxy ketones, which can sometimes lead to a slight broadening or shift in the O-H and C=O stretching frequencies compared to beta-hydroxy ketones where intramolecular hydrogen bonding is less favorable due to the larger ring size that would be formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The position of the hydroxyl group relative to the carbonyl group creates distinct chemical environments for the adjacent protons, leading to clear differences in their ¹H NMR spectra.

  • Alpha-Hydroxy Ketones: The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is deshielded by both the hydroxyl and carbonyl groups, typically appearing as a multiplet (e.g., a quartet in 3-hydroxy-2-butanone) at a downfield chemical shift (around 4.27 ppm).[3]

  • Beta-Hydroxy Ketones: In contrast, the protons on the carbon adjacent to the carbonyl group (-CH₂-CO-) and the protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) will appear as separate multiplets. For 4-hydroxy-2-butanone, these appear as two distinct triplets around 2.80 ppm and 3.85 ppm, respectively.[2]

¹³C NMR: The ¹³C NMR spectra also show predictable differences based on the substitution pattern.

  • Alpha-Hydroxy Ketones: The carbon attached to the hydroxyl group (-C(OH)-) will have a chemical shift in the range of 65-80 ppm.

  • Beta-Hydroxy Ketones: The two methylene (B1212753) carbons will have distinct chemical shifts, with the carbon alpha to the carbonyl being more deshielded than in a simple alkane, and the carbon attached to the hydroxyl group appearing in the typical range for an alcohol. For 4-hydroxy-2-butanone, these carbons appear at approximately 45.0 ppm and 58.0 ppm.[2] The carbonyl carbon in both isomers appears in the typical ketone region of the spectrum, around 200-215 ppm.[2]

Mass Spectrometry (MS)

The fragmentation patterns of alpha- and beta-hydroxy ketones under electron ionization (EI) are influenced by the presence of both the ketone and hydroxyl functional groups. Common fragmentation pathways include alpha-cleavage relative to the carbonyl group and cleavage adjacent to the hydroxyl group.

  • Alpha-Hydroxy Ketones: A characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the carbon bearing the hydroxyl group. For 3-hydroxy-2-butanone, this leads to the formation of the acetyl cation ([CH₃CO]⁺, m/z 43) and the [CH(OH)CH₃]⁺ cation (m/z 45).

  • Beta-Hydroxy Ketones: A dominant fragmentation for 4-hydroxy-2-butanone is also the formation of the acetyl cation ([CH₃CO]⁺, m/z 43), which is often the base peak.[2] Another significant fragment can arise from the loss of water ([M - H₂O]⁺).[2] Cleavage can also occur between the alpha and beta carbons relative to the carbonyl group, leading to fragments such as [CH₂CH₂OH]⁺ (m/z 45).[2]

UV-Vis Spectroscopy

Both alpha- and beta-hydroxy ketones exhibit a weak n → π* transition for the carbonyl group in the UV-Vis spectrum. For 3-hydroxy-2-butanone (acetoin), this absorption maximum (λmax) is reported at 272.5 nm in water.[4] The position of the hydroxyl group is not expected to cause a major shift in the λmax for this transition, as it is not in conjugation with the carbonyl group in either isomer.

Experimental Protocols

General Sample Preparation for NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the hydroxy ketone sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a larger number of scans may be required to achieve a good signal-to-noise ratio.

General Procedure for IR Spectroscopy (Liquid Film)
  • Sample Preparation: If the hydroxy ketone is a liquid, place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Background Scan: Perform a background scan with the empty salt plates to subtract any atmospheric interference.

  • Data Acquisition: Place the sample in the spectrometer and acquire the IR spectrum over the range of 4000-400 cm⁻¹.

General Procedure for Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the hydroxy ketone in a volatile organic solvent (e.g., dichloromethane, diethyl ether).

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: Start with an initial oven temperature (e.g., 50 °C), hold for a few minutes, and then ramp the temperature at a steady rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 35-300).

Synthetic Pathways Leading to α- and β-Hydroxy Ketones

The distinct structures of alpha- and beta-hydroxy ketones arise from different fundamental synthetic reactions in organic chemistry. The following diagram illustrates two common pathways: the Benzoin Condensation for the synthesis of alpha-hydroxy ketones (acyloins) and the Aldol Condensation for the synthesis of beta-hydroxy ketones.

G Synthetic Pathways to Hydroxy Ketones cluster_0 Benzoin Condensation cluster_1 Aldol Condensation Aldehyde_1 Aldehyde (R-CHO) Benzoin_Reaction Benzoin Condensation Aldehyde_1->Benzoin_Reaction Aldehyde_2 Aldehyde (R-CHO) Aldehyde_2->Benzoin_Reaction Alpha_HK α-Hydroxy Ketone (Acyloin) Benzoin_Reaction->Alpha_HK Enolate Enolate Aldol_Reaction Aldol Addition Enolate->Aldol_Reaction Carbonyl Aldehyde or Ketone Carbonyl->Aldol_Reaction Beta_HK β-Hydroxy Ketone (Aldol Adduct) Aldol_Reaction->Beta_HK

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-1,3-diphenylpropan-1-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of Chemical Waste

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Hydroxy-1,3-diphenylpropan-1-one (CAS No. 42052-51-7). Given the absence of readily available, specific hazard classification for this compound, a cautious approach is recommended, treating it as potentially hazardous waste until a formal hazard determination is made.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for its safe handling and in determining the appropriate disposal route.

PropertyValue
CAS Number 42052-51-7[1][2][3]
Molecular Formula C15H14O2[1][2][3]
Molecular Weight 226.27 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 53-54 °C[1]

Experimental Protocol: Waste Disposal Procedure

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

1. Hazard Assessment:

  • Consult your institution's Environmental Health and Safety (EHS) department for guidance on performing a hazardous waste determination.[4]

2. Personal Protective Equipment (PPE):

  • Prior to handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles

    • Lab coat

    • Chemical-resistant gloves (e.g., nitrile)

3. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[7][8][9]

  • Incompatible chemicals must be kept separate to prevent dangerous reactions.[8][9]

  • Solid waste should be collected separately from liquid waste.

4. Waste Collection and Labeling:

  • Solid Waste:

    • Collect solid this compound waste in a designated, leak-proof, and chemically compatible container.[4]

    • The container must be clearly labeled as "Hazardous Waste."[9]

    • The label should also include the full chemical name ("this compound"), the CAS number (42052-51-7), and the accumulation start date.[9]

  • Contaminated Labware:

    • Disposable labware (e.g., pipette tips, weighing boats) contaminated with the compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent. The solvent rinsate must be collected and treated as hazardous liquid waste.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a designated, sealed, and properly vented hazardous waste container.

    • The container should be labeled with "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.

    • Never dispose of chemical waste down the drain unless it has been explicitly identified as non-hazardous and your institution's EHS department has approved this method.[10][11][12]

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11]

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.

6. Waste Disposal Request:

  • Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS department to arrange for a hazardous waste pickup.[11]

  • Do not attempt to transport hazardous waste outside of the laboratory yourself.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3-Hydroxy-1,3- diphenylpropan-1-one Waste sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->sds ehs Consult Institutional Environmental Health & Safety (EHS) sds->ehs SDS unavailable or unclear hazardous Treat as Hazardous Waste ehs->hazardous EHS advises treating as hazardous non_hazardous Treat as Non-Hazardous Waste ehs->non_hazardous EHS confirms non-hazardous collect_haz Collect in a labeled Hazardous Waste container hazardous->collect_haz collect_non_haz Collect in a labeled Non-Hazardous Waste container non_hazardous->collect_non_haz pickup Arrange for EHS waste pickup collect_haz->pickup disposal Follow EHS guidelines for non-hazardous disposal (e.g., solid waste trash, sewer for approved liquids) collect_non_haz->disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Essential Safety and Operational Guide for 3-Hydroxy-1,3-diphenylpropan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-Hydroxy-1,3-diphenylpropan-1-one. This document provides immediate, essential safety protocols and logistical plans to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1] It may also cause respiratory irritation.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or goggles, and a face shield.Standard EN166 (EU) or OSHA 29 CFR 1910.133 (US) compliant. A face shield is required when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Lab coat or chemical-resistant apron.Select gloves based on the specific solvent being used, if any. Regularly inspect gloves for signs of degradation or puncture. A lab coat should be worn at all times and removed before leaving the laboratory area.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge may be necessary if ventilation is inadequate or if handling large quantities.Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.
Foot Protection Closed-toe shoes.Shoes should be made of a material that offers protection from accidental spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower before beginning work.

  • Handling:

    • Wear all required PPE as specified in Table 1.

    • Avoid direct contact with the skin and eyes.[1]

    • Avoid inhalation of dust or vapors.[1]

    • Handle the compound in a well-ventilated area or a chemical fume hood.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Spill Management:

    • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • All waste containing this compound must be considered hazardous waste.

  • Containerization:

    • Collect waste in a clearly labeled, sealed, and compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.[1] Follow all local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety procedures when working with this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) check_ppe Inspect PPE prep_area->check_ppe locate_safety Locate Eyewash/Shower check_ppe->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe handle_chem Handle Chemical don_ppe->handle_chem store_chem Store Properly handle_chem->store_chem clean_area Clean Work Area store_chem->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste spill Spill manage_spill manage_spill spill->manage_spill Follow Spill Management Protocol exposure Exposure first_aid first_aid exposure->first_aid Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.